3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Description
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Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIVSMKGXZHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593047 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-72-9 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Multi-Technique Framework for the Structural Elucidation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Abstract
This technical guide provides a comprehensive, in-depth framework for the unambiguous structural elucidation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, a heterocyclic scaffold of significant interest to medicinal chemistry and drug development. The 1,4-benzoxazine core is present in various biologically active compounds, and precise structural confirmation of novel analogues is paramount for advancing structure-activity relationship (SAR) studies. This document moves beyond a simple recitation of procedures, offering a narrative built on the principles of scientific integrity and causality. It details a synergistic workflow employing orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. For each technique, we explain the strategic rationale for its inclusion, provide detailed experimental protocols, and guide the researcher through the logic of data interpretation. The guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights to ensure confidence and validity in molecular characterization.
Introduction: The Significance of the Benzoxazine Scaffold
The 1,4-benzoxazine nucleus is a privileged heterocyclic motif in drug discovery, forming the core of compounds with diverse biological activities, including antifungal, anti-inflammatory, and antiparasitic properties.[1] Notably, derivatives of the related 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been developed as potent and long-acting serotonin-3 (5-HT3) receptor antagonists, highlighting the therapeutic potential of this scaffold.[2]
The target of this guide, This compound , presents a unique combination of structural features: a bicyclic system containing a lactam (an amide within a cyclic structure) fused to a benzene ring substituted with a carboxylic acid. The presence and precise placement of these functional groups are critical for molecular interactions with biological targets. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor/acceptor or engage in ionic interactions, but its presence can also impact pharmacokinetic properties like membrane permeability and metabolic stability.[3][4]
Therefore, unambiguous confirmation of this molecule's constitution is not merely an academic exercise; it is a critical prerequisite for meaningful biological evaluation and rational drug design. This guide outlines a systematic and self-validating workflow to achieve that certainty.
The Integrated Analytical Workflow
The principle of orthogonal analysis—wherein each technique provides a unique and complementary piece of structural information—is central to modern structure elucidation. A single method is rarely sufficient. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies functional groups, nuclear magnetic resonance spectroscopy maps the atomic connectivity, and X-ray crystallography reveals the definitive three-dimensional structure. The convergence of data from all four techniques provides an unassailable structural proof.
Caption: Key HMBC correlations confirming the core structure.
-
H2 → C3 & C8a: The protons on the methylene group (C2) will show a correlation to the lactam carbonyl carbon (C3) and the aromatic bridgehead carbon (C8a). This definitively places the CH₂ group within the oxazine ring adjacent to the lactam carbonyl and the benzene ring.
-
NH → C4a & C3: The amide proton (on N4) will correlate to the adjacent aromatic carbon (C4a) and the carbonyl carbon (C3), confirming the lactam ring structure.
-
H5 → C₈-COOH: The aromatic proton at C5 will show a crucial correlation to the carboxylic acid carbonyl carbon, confirming the position of the COOH group at C8.
| Atom Position | δ ¹H (ppm, mult.) | δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |
| 2 | ~4.6 (s, 2H) | ~45 | C3, C8a |
| 3 | - | ~165 | - |
| 4 | ~10.5 (s, 1H) | - | C3, C4a, C5 |
| 5 | ~7.0 (d) | ~115 | C4a, C7, C8a, C(OOH) |
| 6 | ~7.5 (t) | ~130 | C4a, C8 |
| 7 | ~7.2 (d) | ~120 | C5, C8a |
| 8-COOH | ~13.0 (br s, 1H) | ~170 | - |
Single-Crystal X-ray Crystallography: The Final Confirmation
Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, it represents an average structure in solution. X-ray crystallography provides the absolute, unambiguous proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state. It serves as the ultimate arbiter, confirming bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. [5]
Experimental Protocol: Crystal Growth and Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.
-
Slowly evaporate a solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone).
-
Alternatively, use vapor diffusion by placing a vial of the concentrated solution inside a sealed jar containing a more volatile "anti-solvent" (e.g., hexane).
-
-
Crystal Selection: Mount a suitable, defect-free crystal (typically <0.5 mm) on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion. Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα) to collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns match, judged by a low R-factor (<5%).
Data Interpretation & Validation
The output is a 3D model of the molecule. This model directly confirms:
-
The planarity of the aromatic ring and the conformation of the oxazine ring.
-
The presence of intermolecular hydrogen bonding in the crystal lattice, for instance, between the carboxylic acid of one molecule and the lactam carbonyl of another, often forming dimers. [6]
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is definitively achieved not by a single experiment, but by the logical synthesis of complementary data from an orthogonal set of analytical techniques.
Caption: Convergence of data to the final structure.
High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy provides rapid confirmation of the essential lactam and carboxylic acid functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the proton and carbon framework, piecing together the bicyclic system and confirming the substituent position. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal proof of the structure in three dimensions. Adherence to this rigorous, multi-technique workflow ensures the highest level of scientific confidence, providing a solid foundation for all subsequent research and development efforts.
References
-
ResearchGate. (n.d.). ESI⁺ mass spectra of fractions of benzoxazine synthesized according to.... Retrieved from [Link]
-
MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Retrieved from [Link]
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PubMed. (2007). Synthesis and Mass Spectrometry of Benzoxazoline, Dimethyloxazoline and 4-phenyloxazoline Derivatives of Polyunsaturated Fatty Acids. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]
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Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Retrieved from [Link]
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Escola Superior Agrária - Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]
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MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]
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ResearchGate. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved from [Link]
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ResearchGate. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Royal Society of Chemistry. (1971). 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. Retrieved from [Link]
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PubMed. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Retrieved from [Link]
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SciSpace. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
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Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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physicochemical properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the structural rationale for the compound's behavior and detailing the rigorous experimental methodologies required for its characterization. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's identity, key physicochemical parameters such as acidity and lipophilicity, its anticipated spectroscopic profile, and the practical workflows for empirical determination. This synthesis of theoretical prediction and established experimental protocol is designed to support informed decision-making in research and development pipelines.
Chemical Identity and Molecular Structure
This compound belongs to the benzoxazine class of bicyclic heterocyclic compounds. The structure incorporates a benzene ring fused to a 1,4-oxazine ring, which contains a lactam (cyclic amide) functionality. A carboxylic acid group is substituted at the 8-position of the bicyclic system. This unique combination of functional groups dictates its chemical reactivity and physical properties, making it a valuable scaffold or intermediate in synthetic chemistry.
Molecular Structure:
Figure 1. 2D representation of the title compound.
The fundamental identification parameters for this molecule are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 208772-72-9 | [1][2][3] |
| Molecular Formula | C₉H₇NO₄ | [1][3][4] |
| Molecular Weight | 193.16 g/mol | [1][3] |
Core Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a compound is fundamental to predicting its behavior in both chemical and biological systems.[5] Properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6] While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and provide a framework for their empirical validation.
| Property | Predicted/Reported Value | Significance in Drug Development |
| Physical Form | Expected to be a solid powder | Influences handling, formulation, and stability.[7] |
| pKa (acid dissociation constant) | Estimated ~3.5-4.5 (carboxylic acid), ~16-18 (amide N-H) | Governs ionization state, solubility, and receptor binding. |
| logP (Octanol-Water Partition Coefficient) | Estimated 0.5 - 1.5 | Measures lipophilicity; critical for membrane permeability. |
| Aqueous Solubility | Predicted to be low to moderate | Affects bioavailability and formulation options. |
| Hydrogen Bond Donors | 2 (Carboxylic acid -OH, Amide N-H) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 4 (Carboxylic C=O, -OH; Amide C=O; Ether -O-) | Key for molecular recognition and solubility. |
Acidity and Ionization (pKa)
The molecule possesses two primary ionizable protons: the carboxylic acid proton and the amide proton.
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Carboxylic Acid (-COOH): This group is the most significant contributor to the compound's acidic nature. Aromatic carboxylic acids, such as benzoic acid, typically have a pKa around 4.2. The electron-withdrawing nature of the adjacent fused ring system is expected to result in a pKa value in the range of 3.5 to 4.5 . At physiological pH (~7.4), this group will be predominantly deprotonated, existing as a carboxylate anion (-COO⁻), which significantly enhances aqueous solubility.
-
Amide (-NH-): The amide proton is substantially less acidic, with a pKa typically in the range of 16 to 18 . Therefore, it will remain protonated under all relevant physiological and most experimental conditions.
Understanding the pKa is paramount as the ionization state of a molecule dramatically affects its solubility, permeability across biological membranes, and its ability to interact with protein targets.[8]
Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting drug absorption and distribution.[6] It is quantified by the partition coefficient (logP).
The structure of this compound presents a balance of hydrophilic and lipophilic features.
-
Hydrophilic contributions: The carboxylic acid and amide functionalities are polar and capable of hydrogen bonding, increasing water solubility.
-
Lipophilic contributions: The bicyclic aromatic-aliphatic core is nonpolar and contributes to its affinity for lipid environments.
While an experimental value is not available, computational models predict a logP value in the range of 0.5 to 1.5 . This moderate lipophilicity suggests the compound may have a reasonable balance between aqueous solubility and the ability to permeate biological membranes, a desirable characteristic in drug design.[9]
Aqueous Solubility
Aqueous solubility is a gatekeeper property for oral bioavailability.[10] The presence of the ionizable carboxylic acid group suggests that solubility will be highly pH-dependent.
-
In acidic media (pH < pKa): The carboxylic acid will be protonated and neutral. In this state, the molecule's solubility will be lower, driven primarily by the polarity of the amide and ether groups.
-
In neutral to basic media (pH > pKa): The carboxylic acid will be deprotonated to the highly polar carboxylate salt, leading to a significant increase in aqueous solubility.
This pH-dependent behavior is a critical consideration for formulation development and for understanding how the compound will behave in different regions of the gastrointestinal tract.
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure, the following spectral characteristics are predicted.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Three protons on the benzene ring would appear in the aromatic region (~7.0-8.0 ppm), with splitting patterns determined by their coupling relationships.
-
Methylene Protons (-O-CH₂-C=O): A singlet at approximately 4.5-5.0 ppm is expected for the two equivalent protons of the methylene group in the oxazine ring.
-
Amide Proton (-NH-): A broad singlet is anticipated in the region of 8.0-10.0 ppm.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, often downfield (>10 ppm), is expected.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region (~165-175 ppm), corresponding to the amide and carboxylic acid carbonyls.
-
Aromatic Carbons: Six signals would be present in the aromatic region (~110-150 ppm).
-
Methylene Carbon (-O-CH₂-): A signal in the aliphatic region, likely around 65-75 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A moderate, sharp peak around 3200-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Two strong, distinct absorption bands are expected in the region of 1650-1750 cm⁻¹.
-
C-O-C Stretch (Ether): A characteristic absorption band around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) for the nominal mass would be observed at m/z = 193. The high-resolution mass should correspond to the exact mass of C₉H₇NO₄. Common fragmentation patterns would likely involve the loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid group.
-
Experimental Methodologies for Physicochemical Characterization
To ensure scientific integrity, predicted properties must be confirmed by robust experimental methods. The following sections detail standard, self-validating protocols for determining the key physicochemical parameters discussed.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a known volume of a suitable co-solvent (e.g., methanol, DMSO) if necessary, then dilute with deionized water.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) and begin stirring. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: logP Determination by Shake-Flask Method
This is the gold-standard method for measuring lipophilicity, directly partitioning the compound between n-octanol and water.
Step-by-Step Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water (typically a buffer at a specific pH, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning: Add a known volume of the compound's aqueous solution to an equal volume of the pre-saturated n-octanol in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus final aqueous concentration). The logP is calculated as: log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Workflow for logP determination using the shake-flask method.
Protocol: Thermodynamic Aqueous Solubility Assay
This assay determines the equilibrium solubility of a compound, providing a true measure of its solubility limit.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution is fully saturated and has reached equilibrium.
-
Separation of Undissolved Solid: Filter the resulting suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the excess solid.
-
Quantification: Carefully take an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS/MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for thermodynamic aqueous solubility determination.
Conclusion
This compound is a structurally defined molecule with a predictable physicochemical profile governed by its constituent functional groups. Its acidic carboxylic acid moiety, moderately lipophilic bicyclic core, and hydrogen bonding capabilities create a nuanced balance of properties. This guide has established its chemical identity, provided expert-driven predictions of its core physicochemical parameters, and detailed the authoritative experimental protocols required for their validation. This comprehensive characterization is the cornerstone of rational drug design and materials development, enabling scientists to effectively harness the potential of this versatile chemical scaffold.
References
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Di, L., & Kerns, E. H. (2016). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH. Available at: [Link]
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PubChem. (n.d.). 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. Retrieved from [Link]
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Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). 3-Oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxylic acid. Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Grime, K., & Edwards, M. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH. Retrieved from [Link]
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Ascendia Pharma. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
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An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, a heterocyclic compound of interest within medicinal chemistry. While the broader class of benzoxazines has been extensively studied for their diverse pharmacological activities, this specific isomer remains a less-explored entity. This document collates all available chemical identifiers, outlines plausible synthetic strategies based on established benzoxazine chemistry, and discusses potential applications in drug discovery by drawing parallels with related analogues. The guide aims to serve as a foundational resource for researchers initiating projects involving this molecule, highlighting both the known characteristics and the existing knowledge gaps to stimulate further investigation.
Core Compound Identification
A precise understanding of a molecule begins with its unambiguous identification. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 208772-72-9 | [BLDpharm, Sunway Pharm Ltd][1][2] |
| Molecular Formula | C₉H₇NO₄ | [ChemicalBook, Sunway Pharm Ltd][1][2] |
| Molecular Weight | 193.16 g/mol | [Sunway Pharm Ltd][2] |
| Canonical SMILES | O=C(O)C1=CC=CC2=C1OCC(=O)N2 | [Achmem][3] |
| Synonyms | 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid | [Achmem][3] |
It is crucial to note that while the IUPAC name is not definitively available in the reviewed literature for the 8-carboxylic acid isomer, the provided synonyms and structural identifiers are consistently used in chemical supplier databases.
Chemical Structure and Properties
The foundational step in evaluating a compound's potential is a thorough understanding of its structure.
Caption: 2D structure of the title compound.
Synthesis and Manufacturing
For the target molecule, a potential synthetic pathway would likely involve the cyclization of 2-amino-3-hydroxybenzoic acid with a suitable two-carbon electrophile.
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic route for the target compound.
Detailed Hypothetical Protocol:
-
N-Acylation: 2-Amino-3-hydroxybenzoic acid would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). The solution would be cooled in an ice bath, and chloroacetyl chloride would be added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Purification of Intermediate: Upon completion, the reaction mixture would be worked up by washing with dilute acid and brine. The organic layer would be dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-(2-chloroacetyl)-2-amino-3-hydroxybenzoic acid. Further purification could be achieved by recrystallization or column chromatography.
-
Cyclization: The purified intermediate would then be treated with a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide) to facilitate an intramolecular Williamson ether synthesis. The phenoxide formed would displace the chloride on the adjacent acyl chain, leading to the formation of the benzoxazine ring.
-
Final Work-up and Purification: The reaction would be quenched with water, and the product extracted into an organic solvent. The crude product would be purified by recrystallization or column chromatography to yield the final this compound.
Causality in Experimental Choices:
-
Aprotic Solvents: The use of aprotic solvents in the acylation step is crucial to prevent the hydrolysis of chloroacetyl chloride.
-
Non-nucleophilic Base: A non-nucleophilic base is used to avoid competing reactions with the acylating agent.
-
Strong Base for Cyclization: A strong base is required to deprotonate the phenolic hydroxyl group, initiating the intramolecular cyclization.
Analytical Characterization
The structural confirmation of the synthesized compound would rely on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the carboxylic acid (O-H and C=O stretches), the amide (N-H and C=O stretches), and the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.
Potential Applications in Drug Development
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Derivatives of 1,4-benzoxazine have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][6][7]
While specific biological data for the 8-carboxylic acid isomer is not available in the public domain, its structural features suggest several avenues for investigation:
-
Enzyme Inhibition: The carboxylic acid moiety could act as a key binding group (a pharmacophore) for the active sites of various enzymes, such as metalloproteinases or kinases.
-
Receptor Antagonism: The rigid, bicyclic structure could serve as a scaffold for developing antagonists for various G-protein coupled receptors.
-
Antimicrobial Activity: Many benzoxazine derivatives exhibit antimicrobial properties, and this compound could be screened against a panel of bacterial and fungal strains.[4][6]
The presence of the carboxylic acid group also provides a handle for further chemical modification, allowing for the synthesis of ester or amide derivatives to explore structure-activity relationships (SAR).
Conclusion and Future Directions
This compound represents an under-explored area within the well-established field of benzoxazine chemistry. This guide has provided a consolidated source of its known identifiers and a scientifically plausible, though hypothetical, synthetic route. The key takeaway for researchers is the significant opportunity for novel discovery.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol are paramount.
-
Biological Screening: A comprehensive biological evaluation of the compound against a wide range of therapeutic targets is warranted.
-
Structure-Activity Relationship Studies: Exploration of derivatives, particularly at the carboxylic acid position, could lead to the identification of potent and selective drug candidates.
This molecule, while currently enigmatic, holds the potential to contribute to the rich pharmacology of the benzoxazine class of compounds.
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ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]
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synthesis pathway of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Abstract
The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1][2] This technical guide presents a comprehensive analysis of a proposed synthetic pathway for this compound, a functionalized derivative with potential for further chemical elaboration in drug discovery programs. As no direct synthesis has been prominently reported in the literature, this document leverages established chemical principles and analogous reaction precedents to construct a robust and logical synthetic strategy. We provide a detailed retrosynthetic analysis, a primary proposed pathway with step-by-step protocols, a viable alternative route, and expected analytical characterization data. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.
Chapter 1: The 1,4-Benzoxazinone Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds containing nitrogen and oxygen are of considerable importance due to their prevalence in natural products and their wide-ranging pharmacological properties.[2] Among these, the 1,4-benzoxazinone moiety is a key structural motif found in compounds exhibiting antibacterial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2] The inherent structural features of the benzoxazinone ring—a lactam fused to an aromatic ring—provide a rigid framework that can be strategically functionalized to modulate target affinity and pharmacokinetic properties. The introduction of a carboxylic acid group at the 8-position, as in the target molecule, offers a critical handle for forming salts to improve solubility or for creating amide or ester derivatives to explore structure-activity relationships (SAR).
Chapter 2: Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, This compound (1) , suggests a strategy centered on the formation of the six-membered lactam ring.
The key disconnection is the amide bond within the oxazine ring, which points to a substituted N-arylglycine ester (2) as the immediate precursor. This intermediate contains all the necessary atoms for the target structure. The formation of this precursor (2) can be envisioned through the N-alkylation of a strategically chosen aminophenol derivative, 2-amino-3-hydroxybenzoic acid (3) , with an appropriate two-carbon electrophile such as an α-haloacetate ester. This starting material, (3) , is a known compound, and its synthesis has been previously described, making it a viable entry point for the proposed pathway.[3]
Chapter 3: Proposed Primary Synthesis Pathway
This pathway begins with the readily accessible starting material, 2-amino-3-hydroxybenzoic acid, and proceeds in two key steps: N-alkylation followed by intramolecular cyclization.
Step 1: Synthesis of Ethyl 2-((2-carboxy-6-hydroxyphenyl)amino)acetate (2a)
The foundational step is the selective alkylation of the amino group of 2-amino-3-hydroxybenzoic acid (3) . The reaction of 2-aminophenols with α-bromoacetates is a known method for preparing precursors to 1,4-benzoxazinones.[4]
-
Causality of Experimental Choices:
-
Electrophile: Ethyl bromoacetate is chosen as it provides the exact two-carbon backbone required for the subsequent cyclization to form the lactam ring. The ethyl ester protects the carboxylic acid functionality during this step.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is critical. Its role is to deprotonate the carboxylic acid and, to a lesser extent, the phenolic hydroxyl group, but primarily to neutralize the HBr formed during the reaction. Using a strong base like an alkoxide could lead to competing O-alkylation of the phenol or hydrolysis of the ester.
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. It effectively dissolves the starting materials and facilitates the Sₙ2 reaction without interfering.
-
Step 2: Intramolecular Cyclization to Yield the Final Product (1)
The intermediate (2a) is designed for spontaneous or induced intramolecular cyclization. This reaction is an intramolecular aminolysis, where the secondary amine attacks the electrophilic carbonyl carbon of the ester, displacing ethanol and forming the stable six-membered lactam ring.
-
Causality of Experimental Choices:
-
Conditions: Heating the intermediate in a high-boiling-point solvent such as toluene or xylene provides the necessary thermal energy to overcome the activation barrier for the cyclization. The reaction can often be driven to completion by removing the ethanol byproduct via a Dean-Stark apparatus, although this may not be strictly necessary.
-
Mechanism: This step is a classic nucleophilic acyl substitution. The proximity of the nucleophilic amine and the electrophilic ester in the same molecule makes this an entropically favored intramolecular process, leading to the formation of the desired heterocyclic core.
-
Chapter 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((2-carboxy-6-hydroxyphenyl)amino)acetate (2a)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (3) (1.53 g, 10 mmol).
-
Add anhydrous acetone (100 mL) to the flask, followed by finely ground anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl bromoacetate (1.11 mL, 1.67 g, 10 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure intermediate (2a) .
Protocol 2: Synthesis of this compound (1)
-
In a 100 mL round-bottom flask, dissolve the purified intermediate (2a) (2.39 g, 10 mmol) in toluene (50 mL).
-
Equip the flask with a reflux condenser.
-
Heat the solution to reflux and maintain for 8-12 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
If the product remains in solution, evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol or acetic acid) to yield the final product (1) .
Chapter 5: Alternative Synthetic Strategy
An alternative and robust strategy involves starting from a 2-nitrophenol derivative. This route leverages a reductive cyclization, a powerful method for constructing the 1,4-benzoxazinone core.[5]
This pathway involves the initial O-alkylation of 3-hydroxy-2-nitrobenzoic acid with ethyl bromoacetate, followed by a one-pot reduction of the nitro group and subsequent intramolecular cyclization. The reduction of the nitro group to an amine unmasks the nucleophile, which then readily attacks the proximal ester to form the lactam ring. Catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., Fe in acetic acid) are standard conditions for this transformation.[1]
Chapter 6: Proposed Analytical Characterization
The structural confirmation of the final product and key intermediates would rely on standard spectroscopic techniques. The expected data are summarized below.
| Compound | Technique | Expected Key Signals |
| Intermediate (2a) | ¹H NMR | Signals for three aromatic protons, a singlet for the N-CH₂ protons (~4.0-4.2 ppm), a quartet and triplet for the ethyl ester group, and broad singlets for the NH, OH, and COOH protons (exchangeable with D₂O). |
| IR (cm⁻¹) | Broad O-H stretch (~3300-2500), N-H stretch (~3350), C=O stretch (ester, ~1740), C=O stretch (acid, ~1700). | |
| Mass Spec | [M+H]⁺ corresponding to C₁₁H₁₃NO₅. | |
| Final Product (1) | ¹H NMR | Signals for three distinct aromatic protons, a singlet for the C2-H₂ protons (~4.6 ppm), and a broad singlet for the N-H proton (~10.8 ppm). The COOH proton signal will also be present and exchangeable. |
| ¹³C NMR | Signals for 9 distinct carbons, including a lactam carbonyl (~165 ppm), a carboxylic acid carbonyl (~170 ppm), and 6 aromatic carbons. | |
| IR (cm⁻¹) | Broad O-H stretch (~3200-2500), N-H stretch (~3200), C=O stretch (lactam, ~1680), C=O stretch (acid, ~1700). | |
| Mass Spec | [M-H]⁻ or [M+H]⁺ corresponding to C₉H₇NO₄. |
Chapter 7: Conclusion
This guide outlines a logical and well-precedented synthetic pathway for this compound. The primary proposed route, involving the N-alkylation of 2-amino-3-hydroxybenzoic acid followed by intramolecular cyclization, represents an efficient and direct approach. An alternative strategy utilizing a reductive cyclization from a 2-nitrophenol precursor provides additional flexibility. The detailed protocols and strategic discussions herein offer a solid foundation for the practical synthesis and future exploration of this and related functionalized benzoxazinone derivatives for applications in drug discovery and materials science.
References
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Mueller, G. P., & Nyc, J. F. (1948). Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid. Journal of the American Chemical Society, 70(8), 2849–2850. [Link]
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Zarghi, A., & Zebardast, T. (2022). Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. OUCI. [Link]
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Szymańska, E., Kałuża, Z., & Grynkiewicz, G. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Pest Management Science, 72(11), 2139-2147. [Link]
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Atkinson, J., & Hohl, R. J. (2009). A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton... ResearchGate. [Link]
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Reddy, P. V., & Singh, V. K. (2012). Divergent Reactions of 2-Aminophenol with α-Bromoacetate: Asymmetric Synthesis of Two Regioisomeric 1,4-Benzoxazinones. ResearchGate. [Link]
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Yildirim, P., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
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Park, S., et al. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 25(11), 2696. [Link]
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Yildirim, P., et al. (2010). Selective alkylation of the hydroxyl group of aminophenols. ResearchGate. [Link]
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Barluenga, J., et al. (1998). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazine scaffold, a heterocyclic motif first unveiled in 1959, has etched a significant mark in the landscape of medicinal chemistry.[1][2][3] Its inherent structural features have proven to be a fertile ground for the development of a plethora of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,4-benzoxazine derivatives. It delves into the key structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a blend of historical perspective and contemporary application to inspire future innovation in this dynamic field of study.
Genesis and Early Development: The Dawn of a Privileged Scaffold
The journey of 1,4-benzoxazine derivatives began in 1959, a discovery that opened the door to a new class of heterocyclic compounds with profound biological potential.[1][2][3] Early investigations into this scaffold were driven by the quest for novel pharmacophores, and the unique fusion of a benzene ring with an oxazine ring quickly proved to be a versatile platform for chemical modification.[4][5] The initial synthetic strategies, while foundational, were often characterized by harsh reaction conditions and limited yields, paving the way for decades of methodological refinement.[1][2][3]
Naturally occurring benzoxazinoids, such as those found in cereals like wheat and maize, have been identified as key defense chemicals against pests and pathogens, highlighting the inherent biological relevance of this structural class.[6][7] These natural products, like 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA), have provided inspiration for the design of synthetic analogues with enhanced therapeutic properties.[8]
The Synthetic Arsenal: From Classical Condensations to Modern Catalysis
The synthesis of the 1,4-benzoxazine core has undergone a significant evolution, moving from traditional, often strenuous, methods to more elegant and efficient modern strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the need for atom economy and milder reaction conditions.
Classical Approaches: The Foundation of 1,4-Benzoxazine Synthesis
The cornerstone of early 1,4-benzoxazine synthesis has been the condensation of 2-aminophenols with various electrophilic partners.[4] A widely employed method involves the reaction of a 2-aminophenol with an α-halocarbonyl compound, such as chloroacetic acid or chloroacetyl chloride, to form an intermediate that subsequently undergoes intramolecular cyclization to yield the 2H-1,4-benzoxazin-3(4H)-one core.[9][10]
Experimental Protocol: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
A foundational method for the synthesis of the core 2H-1,4-benzoxazin-3(4H)-one structure is outlined below:
-
Step 1: Acylation of 2-Aminophenol: To a stirred mixture of 2-aminophenol and a base such as sodium bicarbonate in a suitable solvent like chloroform, chloroacetyl chloride is added slowly at a controlled temperature. The reaction is typically stirred at room temperature for several hours to allow for the formation of the chloroacetamide intermediate.
-
Step 2: Intramolecular Cyclization: The isolated chloroacetamide derivative is then treated with a base, for example, sodium hydroxide, to induce intramolecular cyclization, leading to the formation of 2H-1,4-benzoxazin-3(4H)-one. The product can then be purified by filtration and washing.
Modern Synthetic Methodologies: Efficiency and Diversity
In recent years, the synthetic toolkit for accessing 1,4-benzoxazine derivatives has expanded significantly, with a focus on developing milder, more efficient, and versatile methods. These modern approaches often employ transition-metal catalysis and one-pot procedures to streamline the synthesis and allow for greater functional group tolerance.
One notable advancement is the use of copper-catalyzed cascade reactions. For instance, an efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones. Transition-metal-free approaches have also emerged as an attractive alternative, offering a more environmentally benign route to these valuable scaffolds. A one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol has been reported with good yields. Furthermore, a Y(OTf)3-catalyzed cascade reaction involving the ring-opening of benzoxazoles with propargylic alcohols has been developed to furnish aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.[3]
Diagram: Evolution of Synthetic Strategies for 1,4-Benzoxazine Derivatives
Caption: A diagram illustrating the diverse mechanisms of action of anticancer 1,4-benzoxazine derivatives.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. 1,4-Benzoxazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [8][10] Mechanism of Action: One of the key mechanisms of antibacterial action for some 1,4-benzoxazine derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. [9][10]Molecular docking studies have shown that these compounds can bind to the active site of E. coli DNA gyrase B, disrupting its function. [9][10] Structure-Activity Relationship (SAR):
-
Sulfonamide Moiety: The introduction of a sulfonamide group at the 6-position of the benzoxazine ring has been shown to enhance antimicrobial activity. [11]* Substituents on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the antimicrobial potency.
-
N-Substitution: Alkylation or arylation at the nitrogen atom can influence the compound's interaction with the target enzyme.
Table 2: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4e | E. coli | 22 | - | [9][10] |
| 4e | S. aureus | 20 | - | [9][10] |
| 4e | B. subtilis | 18 | - | [9][10] |
| 1a | Gram-positive/negative bacteria, fungi | - | 31.25-62.5 | [11] |
| 2c | Gram-positive/negative bacteria, fungi | - | 31.25-62.5 | [11] |
| BOZ-Ola | S. aureus | - | 5 | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of 1,4-benzoxazine derivatives can be evaluated using standard methods such as the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).
-
Agar Well Diffusion Method:
-
Prepare a uniform lawn of the test microorganism on an agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare serial dilutions of the test compound in a liquid growth medium.
-
Inoculate each dilution with a standardized suspension of the test microorganism.
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. 1,4-Benzoxazine derivatives have emerged as a promising class of neuroprotective agents due to their antioxidant properties. [13] Mechanism of Action: The neuroprotective effects of these compounds are often attributed to their ability to scavenge free radicals and inhibit oxidative stress-mediated neuronal degeneration. Some derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Structure-Activity Relationship (SAR):
-
Amino Group at C8: The presence of an amino group at the 8-position of the benzoxazine ring has been found to be important for neuroprotective activity.
-
Alkyl Substituents at C3: 3-Alkyl substituents appear to be essential for efficient neuroprotective effects.
-
8-Benzylamino Substituents: Derivatives bearing an 8-benzylamino group have been identified as particularly promising due to their potent neuroprotective activity without significant intrinsic cytotoxicity. [13]
Future Perspectives and Conclusion
The journey of 1,4-benzoxazine derivatives, from their initial discovery to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic chemistry and medicinal chemistry in addressing unmet medical needs. The continuous development of novel and efficient synthetic methodologies has enabled the creation of diverse libraries of these compounds, facilitating the exploration of their therapeutic potential.
The future of 1,4-benzoxazine research lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and minimizing off-target effects. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in guiding the design of new and improved 1,4-benzoxazine-based drugs.
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biological activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
An In-Depth Technical Guide to the Biological Activity of the 3-Oxo-1,4-Benzoxazine Scaffold, with a Focus on the 8-Carboxylic Acid Derivative
Abstract: The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core represents a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities.[1][2] These compounds have garnered significant interest for their potential as neuroprotective, anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of this compound class. While extensive research exists for the general scaffold, this paper will also extrapolate from established principles to discuss the prospective role and research strategy for a specific, less-studied derivative: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid . This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage the therapeutic potential of this versatile chemical entity.
Introduction: The 1,4-Benzoxazine Core as a Privileged Scaffold
Heterocyclic ring systems are foundational to the development of novel therapeutics. Among these, the 1,4-benzoxazine structure, characterized by the fusion of a benzene ring with an oxazine ring, offers a unique combination of chemical stability and biological versatility.[2] The inclusion of a ketone at the 3-position (a lactam) and a carboxylic acid at the 8-position introduces key functional groups that can modulate physicochemical properties and target interactions. The lactam provides a hydrogen bond donor and acceptor, while the carboxylic acid group can enhance aqueous solubility and serve as a critical anchor point for binding to biological targets or as a handle for further chemical modification. The broad spectrum of activities associated with this scaffold, ranging from CNS disorders to infectious diseases, underscores its importance as a starting point for drug discovery programs.[3][7]
General Synthetic Strategies
The synthesis of the 3-oxo-1,4-benzoxazine core is well-established, typically proceeding through the cyclization of an appropriate ortho-substituted aniline derivative. The synthesis of the target 8-carboxylic acid derivative can be logically proposed based on these standard methodologies.
Proposed Synthesis of this compound
The most direct route involves the reaction of 2-amino-3-hydroxybenzoic acid with an acetylating agent like chloroacetyl chloride . The causality behind this choice is the need for an ortho-aminophenol structure with a pre-existing carboxyl group at the desired position.
Experimental Protocol:
-
N-Acetylation: Dissolve 2-amino-3-hydroxybenzoic acid in a suitable solvent (e.g., 1,4-dioxane or aqueous sodium bicarbonate). Cool the solution to 0-5°C in an ice bath.
-
Add chloroacetyl chloride dropwise while maintaining the temperature and stirring vigorously. The basic conditions neutralize the HCl byproduct, driving the reaction forward.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Intramolecular Cyclization (Williamson Ether Synthesis): Add a base such as potassium carbonate (K₂CO₃) directly to the reaction mixture. Heat the mixture to reflux (80-100°C). The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent acetyl group to form the oxazine ring.
-
Workup and Purification: After cooling, acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum. Recrystallize from a suitable solvent like ethanol/water to yield the pure this compound.
This protocol is self-validating as the progress can be monitored at each stage by standard analytical techniques (TLC, LC-MS), and the final product structure can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis of the target compound.
Key Biological Activities and Mechanisms of Action
Derivatives of the 3-oxo-1,4-benzoxazine scaffold have been investigated for multiple therapeutic applications. The following sections detail the most prominent activities, supported by experimental evidence from related compounds.
Neuroprotective Activity
Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, offering therapeutic potential for neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's disease.[3]
Mechanism of Action: The primary mechanism involves the inhibition of pro-apoptotic proteins and kinases that are activated during neuronal stress. Specific targets include c-Jun N-terminal kinase (JNK), cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3 (GSK3).[3] For instance, the compound HSB-13, a 1,4-benzoxazine derivative, has demonstrated significant protection in a mouse model of Huntington's disease and against amyloid precursor protein (APP) induced toxicity in Drosophila.[3] Other derivatives have shown the ability to protect neurons from oxidative stress-induced cell death.[8]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Plate primary cerebellar granule neurons (CGNs) or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Induction of Apoptosis: Induce apoptosis by replacing the growth medium with a medium containing a low concentration of potassium (5 mM) or by adding a neurotoxin like 6-hydroxydopamine (6-OHDA) or glutamate.
-
Compound Treatment: Concurrently treat the cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Quantify cell viability using an MTT or PrestoBlue assay. Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the vehicle-treated, toxin-exposed control. Determine the EC₅₀ (half-maximal effective concentration).
Caption: Workflow for in vitro neuroprotection screening.
Anticancer Activity
Certain benzoxazinone derivatives have demonstrated promising anticancer activity, particularly those that can interact with novel cellular targets like G-quadruplex DNA structures.[4]
Mechanism of Action: A key target is the promoter region of the c-Myc oncogene, which can form a G-quadruplex (G4) structure. Small molecules that bind to and stabilize this G4 structure can suppress the transcription of c-Myc, leading to downregulation of its protein product. This, in turn, inhibits cancer cell proliferation and migration.[4] Studies have shown that some benzoxazinone derivatives can induce the formation of the G4-DNA structure in the c-Myc promoter and subsequently downregulate c-Myc mRNA expression in a dose-dependent manner in various cancer cell lines.[4]
Caption: Mechanism of c-Myc inhibition by G4 stabilization.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzoxazine derivatives have emerged as a promising class of antimicrobial agents.[5]
Mechanism of Action: One of the validated targets for antibacterial benzoxazines is DNA gyrase (GyrB) , an essential bacterial enzyme involved in DNA replication.[5] By binding to the ATP-binding site of the GyrB subunit, these compounds inhibit the enzyme's activity, leading to a disruption of DNA synthesis and ultimately bacterial cell death. The choice to target DNA gyrase is strategic, as it is a well-conserved bacterial enzyme with significant structural differences from its human topoisomerase counterparts, potentially leading to selective toxicity.
Quantitative Data Summary:
| Compound ID | Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 4a | Arylamine A | >100 | 50 | 50 |
| 4d | Arylamine D | 50 | 25 | 25 |
| 4e | Arylamine E | 12.5 | 12.5 | 12.5 |
| 4f | Arylamine F | 25 | 12.5 | 25 |
| (Data synthesized from related compounds described in the literature[5]) |
Structure-Activity Relationships (SAR) and the Role of the 8-Carboxylic Acid Moiety
Analysis of the broader 1,4-benzoxazine class provides insights into how structural modifications influence biological activity.
-
Position 3: Alkyl substituents at the 3-position appear to be crucial for efficient neuroprotective activity.[8]
-
Position 8 (Amino Group): In neuroprotective derivatives, an 8-benzylamino substituent was found to be optimal, providing potent activity without significant cytotoxicity.[8]
-
Aromatic Ring: Substitution on the fused benzene ring and any N-phenyl rings can drastically alter potency and selectivity across different targets (e.g., antimicrobial, anticancer).
Prospective Role of the 8-Carboxylic Acid:
The specific compound of interest, This compound , has not been extensively profiled. However, based on medicinal chemistry principles, the 8-carboxyl group is predicted to have several important effects:
-
Improved Pharmacokinetics: The carboxylic acid is ionizable at physiological pH, which is expected to significantly increase aqueous solubility compared to unsubstituted analogues. This can improve formulation possibilities and potentially alter absorption and distribution profiles.
-
Target Interaction: The carboxylate can act as a potent hydrogen bond acceptor or form ionic bonds (salt bridges) with positively charged residues (e.g., Lysine, Arginine) in a target's binding pocket. This could confer novel target selectivity or enhance binding affinity.
-
Metabolic Handle: The group provides a site for potential phase II metabolism (e.g., glucuronidation).
-
Pro-drug Strategy: The carboxylic acid can be esterified to create a pro-drug, which may improve cell permeability and then be hydrolyzed in vivo by esterases to release the active parent compound.
Future Research Directions
To fully elucidate the biological profile of this compound, a structured, hypothesis-driven research plan is essential.
-
Synthesis and Characterization: First, the compound must be synthesized and rigorously purified using the protocol outlined in Section 2.
-
Broad-Spectrum Screening: The pure compound should be submitted to a broad panel of primary screens, including cytotoxicity assays against a panel of cancer and non-cancer cell lines, antimicrobial assays against representative Gram-positive and Gram-negative bacteria, and a primary neuroprotection assay.
-
Target Deconvolution: If significant activity is observed in any primary screen, follow-up studies should be initiated to identify the molecular target. For example, if anticancer activity is noted, assays for c-Myc G4 stabilization and kinase panel screening would be logical next steps. If antimicrobial activity is present, DNA gyrase inhibition assays should be performed.
-
Lead Optimization: Based on the initial findings, a medicinal chemistry campaign should be launched. The carboxylic acid can be used as a synthetic handle to create a library of amide or ester derivatives to probe the SAR around this position and optimize for potency, selectivity, and drug-like properties.
By systematically applying the established knowledge of the 1,4-benzoxazine scaffold to this specific derivative, researchers can efficiently explore its therapeutic potential and contribute valuable new insights to the field.
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Title: Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review | Request PDF Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry, a core molecular structure that is recurrently found in compounds exhibiting a wide array of biological activities.[1] Derivatives of this versatile heterocycle have demonstrated antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1] This guide focuses on a specific, yet promising, member of this family: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid . While direct experimental data on this particular molecule is nascent, a comprehensive analysis of structurally related compounds allows us to delineate a rational path toward identifying and validating its potential therapeutic targets. This document serves as a technical roadmap for researchers aiming to elucidate the mechanism of action and therapeutic applications of this compound.
Section 1: High-Probability Therapeutic Targets Based on Structural Analogs
Our analysis of the public domain literature, including structure-activity relationship (SAR) studies of closely related molecules, points toward several high-priority target classes. The subsequent sections will delve into the mechanistic rationale and provide actionable protocols for experimental validation.
Serotonin 5-HT3 Receptor: A Prime Candidate for Neurological and Gastrointestinal Applications
A compelling line of evidence points towards the serotonin 3 (5-HT3) receptor as a potential target. A study on a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed potent 5-HT3 receptor antagonistic activities.[2] The structural similarity between these carboxamides and the subject carboxylic acid at the 8-position is significant, suggesting a strong possibility of shared pharmacology.
Mechanistic Rationale: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis, irritable bowel syndrome, and mood disorders. Antagonists of this receptor are clinically used as antiemetics and for the management of chemotherapy-induced nausea and vomiting. The 8-carboxamide moiety in the studied analogs is crucial for receptor interaction, and it is plausible that the carboxylic acid group of our lead compound could engage in similar or even enhanced binding interactions within the 5-HT3 receptor's ligand-binding domain.
Experimental Validation Workflow:
Figure 1: Workflow for validating 5-HT3 receptor antagonism.
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the human 5-HT3 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor.
-
Membrane preparation from these cells.
-
[3H]Granisetron (a high-affinity 5-HT3 receptor antagonist radioligand).
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM ondansetron).
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of [3H]Granisetron.
-
Incubate at room temperature for 60 minutes.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer.
-
Quantify radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Oncogenic Pathways: A Multi-pronged Approach to Cancer Therapy
The benzoxazine scaffold is frequently associated with anticancer activity, and several distinct mechanisms have been identified for different derivatives. This suggests that this compound could potentially engage one or more of these oncogenic targets.
Mechanistic Rationale: The promoter region of the c-Myc oncogene can form a G-quadruplex DNA structure, which represses its transcription. Small molecules that stabilize this structure can downregulate c-Myc expression, leading to decreased cell proliferation. Certain benzoxazinone derivatives have been shown to inhibit cancer cell proliferation by stabilizing the c-Myc G-quadruplex.[3] The planar nature of the benzoxazine core is well-suited for stacking interactions with the G-quartets of the quadruplex.
Experimental Validation:
-
FRET-based Melting Assay: To assess the thermal stabilization of the c-Myc G-quadruplex in the presence of the compound.
-
Circular Dichroism (CD) Spectroscopy: To confirm the induction or stabilization of the G-quadruplex conformation.
-
RT-PCR and Western Blotting: To measure the downregulation of c-Myc mRNA and protein levels in cancer cell lines.
Mechanistic Rationale: Topoisomerase I is a crucial enzyme for DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Several 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as human topoisomerase I inhibitors, acting as potential poisons that trap the enzyme-DNA cleavage complex.[4]
Experimental Validation:
-
DNA Relaxation Assay: To measure the inhibition of topoisomerase I-mediated supercoiled DNA relaxation.
-
Cleavage Complex Stabilization Assay: To determine if the compound acts as a topoisomerase poison.
Mechanistic Rationale: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key receptor tyrosine kinases often overexpressed in various cancers. A high-throughput computational screening identified a compound containing a 4-oxo-4H-3,1-benzoxazin-2-yl moiety as a potent dual inhibitor of EGFR and HER2.[5] This finding suggests that the benzoxazine scaffold can be accommodated within the ATP-binding pockets of these kinases.
Experimental Validation:
-
In Vitro Kinase Assays: To directly measure the inhibition of EGFR and HER2 kinase activity.
-
Cell-Based Phosphorylation Assays: To assess the inhibition of EGFR and HER2 autophosphorylation in cancer cell lines.
-
Molecular Docking Studies: To predict the binding mode of the compound within the kinase domains.
Section 2: Emerging and Exploratory Therapeutic Targets
Beyond the high-probability targets, the chemical features of this compound suggest other potential avenues for therapeutic intervention.
Dynamin GTPase: A Novel Target in Endocytosis and Cancer
Mechanistic Rationale: Dynamin is a GTPase essential for endocytosis. Its inhibition can disrupt cellular trafficking and has shown promise in cancer therapy by blocking the uptake of growth factors and nutrients. While the link to benzoxazines is less direct, a screening study identified a structurally distinct compound as a dynamin GTPase inhibitor, highlighting that diverse chemical scaffolds can target this enzyme.[6] The potential for our lead compound to interact with the GTP-binding site warrants investigation.
Experimental Validation Workflow:
Figure 2: Workflow for validating Dynamin GTPase inhibition.
Protocol 2: In Vitro Dynamin GTPase Activity Assay
-
Objective: To determine if this compound inhibits the GTPase activity of dynamin.
-
Materials:
-
Recombinant human dynamin I or II.
-
GTP substrate.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4).
-
Malachite green reagent for phosphate detection.
-
Test compound stock solution.
-
-
Procedure:
-
Pre-incubate dynamin with varying concentrations of the test compound.
-
Initiate the reaction by adding GTP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent and a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of GTP hydrolysis at each compound concentration.
-
Determine the IC50 value for the inhibition of GTPase activity.
-
Myeloid Differentiation Protein 2 (MD2): An Anti-Inflammatory Target
Mechanistic Rationale: MD2 is a co-receptor of Toll-like receptor 4 (TLR4) and is essential for the recognition of bacterial lipopolysaccharide (LPS), a potent trigger of inflammation. Benzoxazole derivatives have been identified as inhibitors of the LPS-MD2 interaction, thereby blocking downstream inflammatory signaling.[7] The structural similarity between benzoxazoles and benzoxazines suggests that our lead compound could potentially fit into the hydrophobic pocket of MD2.
Experimental Validation:
-
LPS-Induced Cytokine Release Assay: To measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages or monocytes stimulated with LPS.
-
Bis-ANS Displacement Assay: A fluorescence-based assay to determine if the compound binds to the hydrophobic pocket of MD2.
Section 3: Summary of Potential Targets and Data
| Potential Target | Therapeutic Area | Rationale | Key Validating Experiments |
| 5-HT3 Receptor | Neurology, Gastroenterology | Strong structural similarity to known benzoxazine-based antagonists.[2] | Radioligand Binding, Functional Calcium Assays, In Vivo Bezold-Jarisch Reflex. |
| c-Myc G-Quadruplex | Oncology | Benzoxazinone core is a known stabilizer of this DNA secondary structure.[3] | FRET Melting, Circular Dichroism, c-Myc Expression Analysis. |
| Topoisomerase I | Oncology | Benzoxazin-3-one scaffold found in identified inhibitors.[4] | DNA Relaxation Assay, Cleavage Complex Stabilization. |
| EGFR/HER2 | Oncology | Benzoxazine moiety identified in a dual inhibitor through computational screening.[5] | In Vitro Kinase Assays, Cellular Phosphorylation Assays. |
| Dynamin GTPase | Oncology, Neuroscience | Potential for interaction with the GTP-binding site. | GTPase Activity Assay, Cellular Uptake Assays. |
| MD2 | Inflammation | Structural analogy to known benzoxazole-based MD2 inhibitors.[7] | LPS-induced Cytokine Release, Bis-ANS Displacement Assay. |
Conclusion and Future Directions
This guide provides a comprehensive, evidence-based framework for initiating the investigation of This compound as a potential therapeutic agent. The presented targets are grounded in the established pharmacology of the benzoxazine scaffold and offer clear, actionable paths for experimental validation. A systematic approach, beginning with the highest probability targets such as the 5-HT3 receptor and key oncogenic pathways, is recommended. Successful validation of any of these interactions will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic.
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Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. Available at: [Link]
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Hill, T. A., et al. (2010). The pthaladyns: GTP competitive inhibitors of dynamin I and II GTPase derived from virtual screening. Journal of Medicinal Chemistry, 53(14), 5047-59. Available at: [Link]
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Basappa, et al. (2015). Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][3][8]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem, 10(11), 1846-51.
-
Al-Dhfyan, A., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. PLoS ONE, 18(12), e0296319. Available at: [Link]
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An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic Acid Derivatives and Analogs
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid and its derivatives. This scaffold represents a promising, yet underexplored, area within the broader class of benzoxazine compounds, which are known for their diverse pharmacological activities.[1][2]
Introduction: The Significance of the 3-oxo-1,4-benzoxazine-8-carboxylic Acid Scaffold
The 1,4-benzoxazine core is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, antifungal, anticancer, and neuroprotective properties.[2][3][4][5] The introduction of a 3-oxo functionality and an 8-carboxylic acid group is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, offering new avenues for therapeutic intervention. The carboxylic acid moiety, in particular, can serve as a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapies.
This guide will provide a detailed overview of the synthetic strategies for accessing this core structure, an analysis of its potential biological activities based on related analogs, and detailed experimental protocols to facilitate further research and development.
Synthetic Methodologies: Accessing the Core Structure
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule is outlined below. This pathway leverages a classical cyclization reaction to form the benzoxazine core.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure adapted from known syntheses of similar 1,4-benzoxazin-3-one derivatives.[3][7] Optimization of reaction conditions may be necessary for the specific substrate.
Step 1: Acylation of 2-Amino-3-hydroxybenzoic acid
-
To a stirred solution of 2-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.1 equivalents).
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide. Purification can be achieved by column chromatography or recrystallization.
Step 2: Intramolecular Cyclization to form the Benzoxazine Core
-
Dissolve the intermediate amide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, anhydrous potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring for the formation of the cyclized product by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the desired this compound. Further purification can be performed by recrystallization.
Biological Activities and Therapeutic Potential: An Analog-Based Perspective
Direct biological data for this compound is not extensively documented. However, by examining structurally related compounds, we can infer its potential therapeutic applications and guide future research.
Neuroprotective and Antioxidant Activity
Studies on 8-amino-1,4-benzoxazine derivatives have demonstrated significant neuroprotective and antioxidant properties.[4] The presence of a substituent at the 8-position appears to be crucial for this activity. It is plausible that the 8-carboxylic acid derivative could serve as a precursor to a variety of amides and esters, allowing for the fine-tuning of these neuroprotective effects.
β2-Adrenoceptor Agonism
A series of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives have been identified as potent and selective β2-adrenoceptor agonists.[8] This suggests that the 8-position of the 1,4-benzoxazin-3-one scaffold is a key site for interaction with this receptor. The carboxylic acid at this position could be derivatized to mimic the side chains of known β2-agonists, potentially leading to new treatments for asthma and COPD.
Antimicrobial and Antifungal Potential
The broader class of 1,4-benzoxazin-3-one derivatives has shown promising antimicrobial and antifungal activities.[3][5] The mechanism often involves the inhibition of essential microbial enzymes. The introduction of a carboxylic acid at the 8-position could enhance the compound's solubility and cell permeability, potentially improving its antimicrobial efficacy.
Anticancer Activity
Derivatives of 1,4-benzoxazine have been investigated as potential anticancer agents, with some compounds showing inhibitory activity against tyrosine kinases.[9] The 8-carboxamide derivatives of other heterocyclic systems have also been explored as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumors.[10] This suggests that the this compound core could be a valuable starting point for the development of novel anticancer agents.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the available literature for related compounds, several key SAR insights can be proposed for the this compound scaffold.
Caption: Key sites for SAR exploration.
Future research should focus on:
-
Systematic Derivatization: Synthesizing a library of amides and esters from the 8-carboxylic acid to explore the impact on various biological targets.
-
Substitution at the 2- and 4-positions: Investigating the effect of introducing diverse substituents on the benzoxazine ring to optimize activity and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active analogs.
-
In Vivo Evaluation: Progressing lead compounds to animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While direct biological data is currently limited, the synthetic accessibility and the proven activities of related analogs in neuroprotection, bronchodilation, and as antimicrobial and anticancer agents, provide a strong rationale for its further investigation. The strategic derivatization of the 8-carboxylic acid and other positions on the benzoxazine core will be key to unlocking the full therapeutic potential of this versatile scaffold.
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Organic Chemistry Portal. Synthesis of 1,4-Benzoxazin-3-ones. Available from: [Link]
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Zhang, L., & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones. Synthesis, 55(20), 3179-3185. Available from: [Link]
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MDPI. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Available from: [Link]
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IJPSR. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available from: [Link]
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New Journal of Chemistry (RSC Publishing). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Available from: [Link]
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PubMed. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Available from: [Link]
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Nature. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available from: [Link]
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MDPI. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. Available from: [Link]
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ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Available from: [Link]
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ResearchGate. Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. Available from: [Link]
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PubMed. Discovery of a Series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ Inhibitors for the Treatment of PTEN-deficient Tumours. Available from: [Link]
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solubility of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid in different solvents
An In-Depth Technical Guide to Determining the Solubility of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Foreword: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, few physicochemical properties are as fundamental and impactful as solubility. Poor aqueous solubility can lead to unpredictable in vitro results, challenging formulation development, and ultimately, compromised bioavailability, hindering the therapeutic potential of a promising molecule.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound, a compound of interest within the broader class of benzoxazines, which are recognized for their diverse biological activities.[4][5] By equipping researchers with robust experimental protocols and the underlying scientific principles, this document aims to foster a proactive approach to addressing solubility challenges from the earliest stages of discovery.
Physicochemical Landscape of this compound
A thorough understanding of the molecular structure of this compound is paramount to predicting and interpreting its solubility behavior. This molecule possesses key functional groups that govern its interactions with various solvents:
-
A Benzoxazine Core: This heterocyclic system contributes to the molecule's overall aromaticity and potential for π-π stacking interactions. The presence of nitrogen and oxygen atoms within the ring system also allows for hydrogen bonding.[6][7]
-
A Carboxylic Acid Group (-COOH): This is the primary acidic functional group, capable of donating a proton. Its ionization state is highly dependent on the pH of the surrounding medium.[8][9] In its protonated (uncharged) form, it can act as a hydrogen bond donor and acceptor. Upon deprotonation to its carboxylate form (COO-), it becomes charged and significantly more polar.[10]
-
An Amide-like Lactam Structure: The 3-oxo group within the benzoxazine ring forms a lactam, a cyclic amide. This functional group is polar and can participate in hydrogen bonding.
The interplay of these features suggests that the solubility of this compound will be highly sensitive to the polarity of the solvent and the pH of aqueous solutions.
The Profound Influence of pH on Solubility
The carboxylic acid moiety is the most significant determinant of the pH-dependent solubility of this compound. The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of the molecule.
The solubility of a weak acid increases as the pH of the solution rises above its pKa.[8][11] This is because the deprotonated carboxylate form is an ion, which is generally much more soluble in water than the neutral, protonated form.[10][12] Conversely, in acidic solutions (pH < pKa), the carboxylic acid will be predominantly in its less soluble, protonated state. Therefore, determining the pKa of this compound is a critical first step in characterizing its aqueous solubility profile.
Anticipated Solubility in Organic Solvents
The principle of "like dissolves like" provides a foundational guide for estimating solubility in organic solvents.[13][14]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and lactam groups, suggesting a higher likelihood of good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which can help to solvate the polar functional groups of the molecule. DMSO, in particular, is often an excellent solvent for a wide range of drug-like molecules.[1][3]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, the solubility of this compound is expected to be low in non-polar solvents.
The following table summarizes the expected solubility trends:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous | Water, Buffers | pH-dependent | Ionization of the carboxylic acid at higher pH increases solubility.[8][10] |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute's functional groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Can solvate polar groups through dipole-dipole interactions and hydrogen bond acceptance.[1][3] |
| Non-Polar | Hexane, Toluene | Low | Mismatch in polarity between the solvent and the highly functionalized solute.[13] |
Experimental Determination of Solubility: Protocols and Best Practices
The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[15][16][17] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Introduction
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Derivatives of this core structure exhibit a wide range of biological activities, including antibacterial, antifungal, anti-HIV, and anticancer properties.[1] The introduction of a carboxylic acid group, particularly at the 8-position of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine ring system, provides a valuable handle for further chemical modification, enabling the development of novel therapeutic agents and functional materials. This document provides a comprehensive, field-proven protocol for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, designed for researchers, scientists, and professionals in drug development.
The synthetic strategy outlined herein is a robust two-step process commencing with the commercially available starting material, 2-amino-3-hydroxybenzoic acid. The methodology involves an initial N-acylation followed by an intramolecular cyclization, a common and effective route for the formation of benzoxazinone rings.
Reaction Scheme
The overall synthetic transformation is depicted below:
Sources
Application Notes and Protocols: Purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. The purity of this intermediate is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule, addressing common impurities and offering detailed, field-proven protocols.
The inherent properties of this compound, namely its carboxylic acid functionality and benzoxazine core, dictate the strategic approaches to its purification. The presence of both acidic and polar functional groups allows for a multi-faceted purification strategy, leveraging techniques such as acid-base extraction, recrystallization, and chromatography.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may arise during the synthesis of this compound. Common synthetic routes, such as the condensation of an appropriate aminophenol with a dicarboxylic acid derivative, can lead to several types of impurities:
-
Unreacted Starting Materials: Residual aminophenol or dicarboxylic acid derivatives.
-
Side-Products: Isomeric byproducts, products of incomplete cyclization, or over-reaction products.
-
Reagents and Solvents: Residual catalysts, acids, bases, and solvents used in the synthesis.
-
Degradation Products: Compounds formed due to instability of the product under reaction or work-up conditions.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and extent of these impurities, which in turn informs the selection of the most appropriate purification strategy.
Purification Strategies: A Multi-Modal Approach
A combination of purification techniques is often necessary to achieve the high purity required for pharmaceutical applications. The following sections detail the most effective methods for purifying this compound.
Acid-Base Extraction: The First Line of Defense
The carboxylic acid group provides an excellent handle for a preliminary, bulk purification step using acid-base extraction.[1][2][3][4] This technique separates the acidic product from neutral and basic impurities.
Principle: The acidic proton of the carboxylic acid can be removed by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.[2][5] Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a subsequent wash with a dilute acid.
Workflow Visualization:
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the product into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery.
-
Wash (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2), as indicated by litmus paper or a pH meter.
-
Precipitation and Isolation: The purified carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Recrystallization: For Enhanced Purity
Recrystallization is a powerful technique for further purifying the solid product obtained from extraction or directly from a crude reaction mixture if the initial purity is sufficiently high. The choice of solvent is critical for successful recrystallization.
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection Table:
| Solvent System | Suitability | Rationale |
| Ethanol/Water | Excellent | The compound is typically soluble in hot ethanol and less soluble in water. A mixture allows for fine-tuning of solubility. |
| Acetic Acid/Water | Good | Acetic acid can be a good solvent for carboxylic acids. Water acts as an anti-solvent. |
| Dioxane/Water | Good | Dioxane is a good solvent for many organic compounds, and water can be used as the anti-solvent. |
| Isopropanol | Fair | May be suitable for some batches, but solubility may be high at room temperature. |
Detailed Protocol (Using Ethanol/Water):
-
Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvents.
Chromatographic Purification: For High-Purity Requirements
For applications demanding the highest purity, such as in late-stage drug development, chromatographic techniques are indispensable. Both normal-phase and reversed-phase chromatography can be employed.
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a carboxylic acid like the target compound, the polarity can be manipulated to achieve effective separation.
Stationary Phase: Silica gel is commonly used. However, the acidic nature of the carboxylic acid can lead to tailing on standard silica gel.[6] To mitigate this, triethylamine can be added to the eluent, or the silica gel can be pre-treated.
Workflow Visualization:
Caption: Workflow for Normal-Phase Chromatography.
Detailed Protocol:
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Reversed-phase chromatography is often highly effective for purifying polar compounds like carboxylic acids.[7]
Stationary Phase: C18-functionalized silica is a common choice.
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. A modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to suppress the ionization of the carboxylic acid and improve peak shape.[7]
Mobile Phase Selection Table:
| Mobile Phase System | Suitability | Rationale |
| Water/Acetonitrile + 0.1% TFA | Excellent | Provides good separation for a wide range of polar compounds. TFA helps in protonating the carboxylic acid.[7] |
| Water/Methanol + 0.1% Formic Acid | Good | A greener alternative to acetonitrile and TFA, though it may offer slightly different selectivity. |
Detailed Protocol:
-
Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Sample Loading: Dissolve the sample in a small volume of the mobile phase or a solvent like DMSO and inject it onto the column.
-
Elution: Elute with a gradient of increasing organic solvent (e.g., from 5% to 95% acetonitrile in water with 0.1% TFA).
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC.
-
Product Isolation: Combine the pure fractions. The removal of water and acetonitrile can be achieved by lyophilization or evaporation under reduced pressure. Note that residual TFA may need to be removed by a subsequent workup if it is detrimental to the next step.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. The following analytical techniques are recommended:
-
HPLC: To determine the percentage purity and detect any remaining impurities.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or residual solvents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound requires a systematic and often multi-step approach. A preliminary purification by acid-base extraction is highly effective for removing bulk neutral and basic impurities. Subsequent recrystallization can significantly enhance purity. For the most demanding applications, reversed-phase flash chromatography offers a robust method for achieving high purity levels. The choice of the specific protocol or combination of techniques will depend on the nature and quantity of impurities present in the crude material and the final purity requirements of the research or development program.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography.
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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JoVE. (2020). Extraction - Concept. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
Sources
Application Note: A Multi-faceted Analytical Approach for the Comprehensive Characterization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the molecule's distinct structural features—a benzoxazine core, a lactam (cyclic amide), and a carboxylic acid moiety—we present an integrated, orthogonal analytical strategy. This guide moves beyond mere procedural lists to explain the scientific rationale behind the selection of each technique, ensuring a robust and self-validating characterization workflow. Detailed protocols for structural elucidation (NMR, LC-MS, FT-IR), purity assessment (HPLC-UV), and physicochemical analysis (DSC, TGA) are provided for researchers engaged in synthesis, quality control, and formulation development.
Introduction and Strategic Overview
The compound this compound is a structurally complex molecule with multiple functional groups that dictate its chemical and physical properties. Accurate and comprehensive characterization is paramount for its application in drug development, where structure, purity, and stability are critical quality attributes. A single analytical technique is insufficient to fully characterize this molecule. Therefore, we advocate for an orthogonal approach, where multiple techniques based on different principles are employed to build a complete and reliable profile of the compound.
The strategy outlined below ensures that every key aspect of the molecule is interrogated: its covalent structure, its purity profile, and its thermal behavior.
Caption: A strategic workflow for comprehensive compound characterization.
Structural Elucidation: Confirming Covalent Identity
The primary goal of this stage is to unequivocally confirm the molecular structure. We employ a combination of Nuclear Magnetic Resonance (NMR) for atomic connectivity, Mass Spectrometry (MS) for molecular weight, and Infrared (IR) Spectroscopy for functional group verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. For the target compound, ¹H NMR will identify all unique proton environments and their neighboring protons, while ¹³C NMR will identify all unique carbon environments.
Expertise & Causality: The presence of both aromatic and aliphatic protons, along with an acidic proton and an amide N-H, will create a distinct ¹H NMR spectrum. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm), a characteristic feature that is highly diagnostic.[1] The amide proton will also be downfield, and its position can be sensitive to solvent and concentration. The methylene protons of the oxazine ring (Ar-CH₂-N and O-CH₂-N) are expected around 3.8-5.0 ppm, providing key structural confirmation.[2][3][4][5]
Expected ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | > 10.0 (broad s) | ~165 - 175 | Deshielded acidic proton; characteristic carboxyl carbon resonance.[1] |
| Amide (-NH-) | ~8.0 - 9.5 (broad s) | N/A | Deshielded proton on nitrogen adjacent to a carbonyl. |
| Aromatic Protons (Ar-H) | ~7.0 - 8.0 (m) | ~110 - 150 | Protons on the benzene ring, with shifts influenced by substituents. |
| Methylene (-O-CH₂-N-) | ~4.8 - 5.0 (s) | ~40 - 50 | Protons adjacent to both oxygen and nitrogen in the oxazine ring.[2][3] |
| Carbonyl (Amide C=O) | N/A | ~160 - 170 | Characteristic lactam carbonyl carbon. |
| Aromatic C-O / C-N | N/A | ~140 - 155 | Aromatic carbons directly attached to heteroatoms. |
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds, including those with carboxylic acid and amide groups, without exchanging the acidic N-H and O-H protons, allowing for their observation.[6]
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm proton-proton couplings and directly link protons to their attached carbons.
-
-
Analysis:
-
Integrate the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze coupling patterns (splitting) to deduce neighboring protons.
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. The use of 2D NMR will greatly increase the confidence of these assignments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.
Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of ionizable acidic (carboxylic acid) and basic (tertiary amine) sites. Running in both positive and negative ion modes is recommended. In positive mode, we expect to see the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is expected, which is often more intense for carboxylic acids. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Protocol 2: LC-MS Analysis for Identity Confirmation
-
Sample Preparation: Prepare a 100 µg/mL stock solution in a suitable solvent like methanol or acetonitrile. Dilute further to 1-10 µg/mL in the initial mobile phase.
-
Chromatography (Example Conditions):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common LC-MS additive that aids in ionization and provides protons for positive mode ESI.[7][8]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Analysis: Scan for the expected m/z of [M+H]⁺ and [M-H]⁻. If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.
-
Tandem MS (MS/MS): Fragment the parent ion to observe characteristic losses (e.g., loss of H₂O, CO₂, or the entire carboxyl group).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Expertise & Causality: The molecule has several IR-active functional groups that will produce a unique spectrum. The carboxylic acid O-H stretch will be a very broad band from 2500-3300 cm⁻¹, which is one of the most recognizable features in an IR spectrum.[1] The spectrum will also feature two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (~1710-1760 cm⁻¹) and one for the lactam (~1650-1680 cm⁻¹). The characteristic C-O-C stretches of the benzoxazine ring are also expected.[9][10]
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500 - 3300 | Very broad |
| Amide N-H | ~3200 - 3400 | Medium, sharp |
| Aromatic C-H | ~3000 - 3100 | Sharp, weak |
| Carboxylic Acid C=O | ~1710 - 1760 | Strong, sharp |
| Amide C=O (Lactam) | ~1650 - 1680 | Strong, sharp |
| Aromatic C=C | ~1450 - 1600 | Multiple, medium |
| Benzoxazine C-O-C | ~1230 & ~1030 | Strong, asymmetric/symmetric stretch[9][11] |
Protocol 3: FT-IR Analysis
-
Sample Preparation: Use a small amount of solid sample directly on an Attenuated Total Reflectance (ATR) crystal.
-
Rationale: ATR is a modern, rapid technique that requires minimal sample preparation and avoids complications from KBr pellet preparation.
-
-
Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and match them to the expected functional groups listed in the table above.
Purity and Impurity Profiling
For applications in drug development, determining the purity of the compound is as important as confirming its identity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this purpose.
Expertise & Causality: The aromatic nature of the benzoxazine ring makes the molecule an excellent chromophore, allowing for sensitive detection by a UV-Vis spectrophotometer (typically a photodiode array, PDA, or DAD detector). An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a single, sharp chromatographic peak and good retention on a C18 column.
Caption: Step-by-step workflow for HPLC-based purity assessment.
Protocol 4: RP-HPLC for Purity Assessment
-
System Preparation:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA is a strong ion-pairing agent that ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks.
-
Detector: DAD/PDA set to monitor a range (e.g., 210-400 nm) and extract at the wavelength of maximum absorbance (λmax), likely around 254 nm or 280 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Dilute to a working concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Rationale: A long gradient ensures good separation of the main peak from any closely eluting process impurities or degradation products.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For identification of unknown impurity peaks, the same chromatographic method can be transferred to an LC-MS system.
-
Physicochemical Characterization
Understanding the thermal properties of a compound is critical for determining its stability, storage conditions, and suitability for formulation processes.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, which is a key indicator of purity, and to identify other thermal events like phase transitions.
Protocol 5: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Method:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Rationale: A heating rate of 10 °C/min is standard for screening and provides a good balance between resolution and analysis time. A nitrogen atmosphere prevents oxidative degradation.
-
-
Analysis: Observe the thermogram for endothermic events. A sharp endotherm indicates the melting point (Tm). The onset temperature of this peak is typically reported as the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.
Protocol 6: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).
-
Thermal Method:
-
Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Analysis: Analyze the resulting plot of mass vs. temperature. The onset temperature of significant mass loss indicates the decomposition temperature (Td). The analysis of benzoxazine-containing materials often reveals high char yields, indicating thermal stability.[5][12]
Conclusion
The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of this compound. By combining spectroscopic techniques for structural confirmation (NMR, MS, FT-IR), a validated chromatographic method for purity assessment (HPLC), and thermal analysis for physicochemical properties (DSC, TGA), researchers can generate a comprehensive data package. This multi-faceted approach ensures a deep understanding of the molecule, which is essential for its successful application in research and development.
References
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ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Available at: [Link]
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ACS Publications. Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega. Available at: [Link]
-
ResearchGate. FTIR spectra of benzoxazine monomers (a) and polymers (b). Available at: [Link]
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ResearchGate. FTIR spectrum of the benzoxazine monomer. Available at: [Link]
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ResearchGate. FTIR spectra of benzoxazine monomers. Available at: [Link]
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ResearchGate. Synthesis and characterization of benzoxazine-based phenolic resins: Crosslinking study. Available at: [Link]
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PMC - NIH. Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available at: [Link]
-
MDPI. Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Available at: [Link]
-
SciSpace. Synthesis and characterization of bio-based benzoxazines derived from thymol. Available at: [Link]
-
SpectraBase. 3,4-DIHYDRO-2-METHYL-7-NITRO-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID - Optional[13C NMR]. Available at: [Link]
-
SpectraBase. 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. Available at: [Link]
-
RSC Publishing. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. Available at: [Link]
-
MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]
-
NIH. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
TÜBİTAK Academic Journals. Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
SciSpace. Synthesis, Characterization and Structure-Property Investigations of Benzoxazine Resins with Low Surface Free Energy (2024). Available at: [Link]
-
Semantic Scholar. Carboxylic acid-containing benzoxazines as efficient catalysts in the thermal polymerization of benzoxazines. Available at: [Link]
-
ResearchGate. Carboxylic acid-containing benzoxazines as efficient catalysts in the thermal polymerization of benzoxazines. Available at: [Link]
-
ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]
-
PubMed. Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. Available at: [Link]
-
PubMed. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available at: [Link]
-
ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Available at: [Link]
-
PubMed. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Journal of the Serbian Chemical Society. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Available at: [Link]
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RASĀYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Available at: [Link]
-
PubMed. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
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RSC Publishing. 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. Available at: [Link]
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Sci-Hub. 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. Available at: [Link]
-
ResearchGate. Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Available at: [Link]
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ResearchGate. Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization–tandem mass spectrometry (LC/ESI-MS/MS). Available at: [Link]
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Application Notes and Protocols for the In Vitro Experimental Use of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazine Derivative
The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are rigorously evaluated for their potential to address unmet medical needs.[1][2] Within this context, the benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document provides a comprehensive guide for the initial in vitro characterization of a novel compound, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. While specific biological data for this compound is not yet extensively documented, the known activities of structurally related benzoxazine derivatives provide a logical framework for its preliminary investigation. For instance, derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have demonstrated potent antagonism of the serotonin-3 (5-HT3) receptor, and 8-amino-1,4-benzoxazine derivatives have shown promise as neuroprotective antioxidants.[3][4]
These application notes are designed for researchers, scientists, and drug development professionals, offering a tiered approach to elucidate the bioactivity of this compound. Our expertly crafted protocols are intended to be self-validating systems, providing a robust foundation for go/no-go decisions in early-stage drug development.[5]
Tier 1: Foundational Analysis - Cytotoxicity and Cell Viability
A fundamental first step in the in vitro assessment of any novel compound is to determine its intrinsic effect on cell viability and proliferation.[6][7] This initial screening provides a crucial therapeutic window, identifying concentrations that are non-toxic and suitable for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of living cells.[1]
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cell lines.
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected human cell lines (e.g., HeLa, A549, SH-SY5Y) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
-
Cell Treatment:
-
Remove the old medium from the cell plates and replace it with the medium containing the various concentrations of the test compound.
-
Include vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay and Data Acquisition:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results should be expressed as the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated using non-linear regression analysis.
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | > 100 |
| A549 | Lung Carcinoma | 85.2 |
| SH-SY5Y | Neuroblastoma | > 100 |
Tier 2: Hypothesis-Driven Bioactivity Screening
Based on the activities of structurally similar compounds, we propose a second tier of in vitro assays to explore the potential neuroprotective and antimicrobial effects of this compound.
Protocol 2: Neuroprotection Assay Against Oxidative Stress
This protocol is designed to evaluate the potential of the test compound to protect neuronal cells from oxidative stress-induced cell death, a key pathological mechanism in many neurodegenerative diseases.
Signaling Pathway Overview:
Caption: Simplified pathway of oxidative stress-induced apoptosis.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Plate the cells in 96-well plates and allow them to differentiate for 5-7 days if required.
-
-
Compound Pre-treatment:
-
Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the pre-treated cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a pre-determined toxic concentration for a specified duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in Protocol 1 or a lactate dehydrogenase (LDH) assay for cytotoxicity.
-
Data Analysis:
The neuroprotective effect is quantified by comparing the viability of cells pre-treated with the compound and exposed to the oxidative stressor to those exposed to the stressor alone.
Table 2: Hypothetical Neuroprotective Effect of this compound on SH-SY5Y cells
| Treatment | Compound Conc. (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 |
| H₂O₂ alone | - | 45.3 |
| Compound + H₂O₂ | 1 | 62.1 |
| Compound + H₂O₂ | 10 | 78.9 |
| Compound + H₂O₂ | 50 | 85.4 |
Protocol 3: Antibacterial Susceptibility Testing
This protocol employs the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Data Presentation:
The MIC values are reported for each bacterial strain tested.
Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 64 |
| Escherichia coli | Negative | > 128 |
| Pseudomonas aeruginosa | Negative | > 128 |
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust and scientifically sound framework for the initial in vitro characterization of this compound. The tiered approach, starting with a foundational cytotoxicity assessment and progressing to hypothesis-driven assays, allows for an efficient and cost-effective evaluation of this novel compound's therapeutic potential. The hypothetical data presented herein illustrates the expected outcomes and provides a template for data analysis and interpretation. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, selectivity profiling, and eventual progression to in vivo models.
References
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- BenchChem. (n.d.). In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide.
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- NIH. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- PubMed. (n.d.). activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of benzoxazine containing carboxylic groups.
- PubChem. (n.d.). 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.
- RSC Publishing. (n.d.). 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids.
- Sci-Hub. (n.d.). 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids.
- ResearchGate. (2021, April 8). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- ResearchGate. (2011, August 9). Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline.
- ResearchGate. (n.d.). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids.
- PubMed. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants.
- ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
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Application Notes and Protocols: Derivatization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Introduction
The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic derivatization of this scaffold is a cornerstone of drug discovery efforts, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the derivatization of a key intermediate, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, focusing on the versatile carboxylic acid handle for the synthesis of amide and ester libraries.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals. They are grounded in established principles of organic synthesis and provide not only step-by-step instructions but also the underlying chemical logic to empower users to adapt and troubleshoot these methods effectively.
Chemical Principles and Strategic Considerations
The primary site for derivatization on the parent molecule is the carboxylic acid at the 8-position. This functional group is ideal for creating diverse libraries of compounds through common reactions like amidation and esterification.
Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[1][2] It typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[3][4] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4]
Several classes of coupling reagents have been developed to facilitate this transformation.[1] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used.[3][5][6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate can be prone to racemization and other side reactions. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can mitigate these issues by forming a more stable and selective active ester, which then reacts with the amine.[1][5]
For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, more potent activating agents are employed.[7] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[7][8][9] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester, leading to rapid and efficient amide bond formation with minimal racemization.[7][8][9]
Ester Bond Formation
Esterification is another fundamental transformation for derivatizing carboxylic acids. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is a classic method.[10][11][12] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[11][12]
For more sensitive substrates or when milder conditions are required, other methods are available. Activation of the carboxylic acid, similar to amide coupling, can be employed. For instance, reacting the carboxylic acid with triphenylphosphine and N-bromosuccinimide can generate an activated species that readily reacts with alcohols to form esters under mild conditions.[13]
Protocols for Derivatization
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general and robust method for the synthesis of amides from this compound using EDC and HOBt.
Experimental Workflow Diagram
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 193.16 | 1.0 |
| Amine (Primary or Secondary) | Variable | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 191.70 | 1.2 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0-3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | Solvent |
| Ethyl Acetate (EtOAc) | - | Solvent |
| 5% aq. LiCl Solution | - | Wash |
| Saturated aq. NaHCO₃ Solution | - | Wash |
| Brine | - | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
To the stirred solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).[5]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: Amide Synthesis via HATU Coupling
This protocol is recommended for more challenging substrates, including sterically hindered amines or those that are poor nucleophiles.
Experimental Workflow Diagram
Caption: Workflow for HATU mediated amide coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 193.16 | 1.0 |
| Amine (Primary or Secondary) | Variable | 1.2 |
| HATU | 380.23 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0-3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | Solvent |
| Ethyl Acetate (EtOAc) | - | Solvent |
| 5% aq. LiCl Solution | - | Wash |
| Saturated aq. NaHCO₃ Solution | - | Wash |
| Brine | - | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (0.1-0.2 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.[7][14]
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 8-11).
Protocol 3: Ester Synthesis via Fischer Esterification
This protocol details the classic acid-catalyzed esterification, which is a cost-effective method for generating simple alkyl esters.
Experimental Workflow Diagram
Caption: Workflow for Fischer Esterification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 193.16 | 1.0 |
| Alcohol (e.g., Methanol, Ethanol) | Variable | Large Excess (Solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic (2-5 mol%) |
| Ethyl Acetate (EtOAc) | - | Solvent |
| Saturated aq. NaHCO₃ Solution | - | Wash |
| Brine | - | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Procedure
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per mmol of carboxylic acid) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction should become homogeneous as the ester is formed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Characterization of Derivatives
Successful derivatization must be confirmed by rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the newly synthesized derivatives. For amides, the appearance of new signals corresponding to the amine moiety and a characteristic downfield shift of the amide N-H proton (if present) are indicative of success. For esters, new signals for the alcohol portion (e.g., a methoxy singlet around 3.8 ppm for a methyl ester) will be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which verifies its elemental composition. LC-MS is an invaluable tool for monitoring reaction progress and assessing the purity of the final compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A single, sharp peak is indicative of a pure compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product | Inactive coupling reagents (hydrolyzed). | Use fresh, anhydrous reagents and solvents. Ensure the reaction is run under an inert atmosphere. |
| (Amide Coupling) | Poorly nucleophilic or sterically hindered amine. | Switch from EDC/HOBt to a more powerful coupling reagent like HATU. Increase reaction temperature or time. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. For Fischer esterification, ensure adequate reflux temperature. |
| (Fischer Esterification) | Equilibrium not sufficiently shifted to products. | Use a Dean-Stark apparatus to remove water azeotropically. Increase the excess of the alcohol. |
| Side Product Formation | O-acylisourea rearrangement (EDC coupling). | Ensure HOBt is added and the reaction is run at 0°C initially. |
| Epimerization at an adjacent chiral center. | Use HATU, which is known to suppress racemization.[9] Run the reaction at a lower temperature. |
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Bofill, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
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American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Bentham Science Publisher. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Application Note & Protocols for the Preclinical Evaluation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid as a Novel Serotonin-3 (5-HT3) Receptor Antagonist
Introduction: The Rationale for a Novel 5-HT3 Antagonist
The serotonin-3 (5-HT3) receptor, a unique member of the Cys-loop ligand-gated ion channel superfamily, stands as a pivotal target in modern pharmacotherapy.[1][2] Unlike other serotonin receptors that are G-protein coupled, 5-HT3 receptors mediate rapid, transient depolarization in neurons through the influx of cations.[3] These receptors are densely expressed in the peripheral and central nervous systems, particularly in regions critical for emesis, gut motility, and nociception, such as the vagal afferents, the chemoreceptor trigger zone (CTZ), and the solitary tract nucleus.[4][5]
The clinical utility of 5-HT3 receptor antagonists—the "setrons" like ondansetron and granisetron—is well-established, primarily for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[6][7] They function by competitively blocking serotonin released by enterochromaffin cells from binding to 5-HT3 receptors, thereby inhibiting the initiation of the vomiting reflex.[5][8]
This document outlines a comprehensive preclinical evaluation strategy for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid , a novel chemical entity (NCE). The rationale for investigating this specific molecule is grounded in prior research on structurally related compounds. Studies have demonstrated that 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives possess exceptionally high affinity for the 5-HT3 receptor and potent antagonist activity.[9][10] The substitution of the carboxamide with a carboxylic acid in the candidate molecule presents a novel scaffold that warrants rigorous investigation for its potential as a next-generation 5-HT3 antagonist with a distinct pharmacological profile.
This guide provides a logical, field-proven workflow designed to characterize the compound's activity from initial physicochemical assessment through definitive in vitro and in vivo functional assays.
Foundational Stage: Physicochemical Characterization of the Test Article
Before any biological evaluation, the identity, purity, and fundamental properties of the test article must be rigorously established. This is a non-negotiable step in preclinical drug development that ensures data reproducibility and accurate interpretation.[11]
Key Physicochemical Parameters
The following properties for this compound must be experimentally determined.
| Parameter | Method | Rationale & Target Value |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Verifies the chemical structure matches the intended molecule. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | Ensures the absence of impurities that could confound biological results. Target: >98%. |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Determines solubility in physiological buffers (e.g., PBS pH 7.4). Essential for preparing accurate dosing solutions for in vitro and in vivo studies. |
| Chemical Stability | Stability-indicating HPLC method | Assesses degradation of the compound in solution over time under experimental conditions (e.g., temperature, light). Ensures compound integrity throughout the assay duration. |
| Lipophilicity (LogP/LogD) | Shake-flask method or HPLC-based estimation | Predicts membrane permeability and potential for blood-brain barrier penetration. Important for interpreting pharmacokinetic data. |
In Vitro Evaluation: Target Engagement and Functional Antagonism
The primary objective of in vitro testing is to confirm that the candidate molecule binds to the 5-HT3 receptor with high affinity and functionally inhibits its action.
The 5-HT3 Receptor Signaling Cascade
Understanding the mechanism of action is crucial for designing and interpreting functional assays. 5-HT3 antagonists are competitive inhibitors that bind to the same site as serotonin but fail to activate the channel, thereby blocking downstream signaling.[3]
Caption: Integrated workflow for preclinical evaluation of a novel 5-HT3 antagonist.
-
Pharmacokinetics (ADME): The compound's Absorption, Distribution, Metabolism, and Excretion profile must be characterized. Like other benzoxazines and setrons, metabolism is likely mediated by hepatic cytochrome P450 enzymes. [6][12]Understanding its metabolic fate and half-life is crucial for designing clinical dosing regimens.
-
Safety Pharmacology & Toxicology: A preliminary safety assessment is required. [13]Key considerations for this class of drugs include:
-
Cardiovascular Safety: 5-HT3 antagonists have been associated with dose-dependent QTc interval prolongation. [6]An early in vitro hERG channel assay is mandatory to assess this risk.
-
CNS Safety: A functional observational battery in rodents can identify any overt central nervous system effects.
-
Serotonin Syndrome: The risk of serotonin syndrome when co-administered with other serotonergic drugs should be considered, though evidence for this with 5-HT3 antagonists alone is limited. [6][8]
-
Conclusion
The protocols and workflow detailed in this document provide a robust framework for the systematic evaluation of this compound as a potential 5-HT3 receptor antagonist. By progressing from fundamental physicochemical characterization to definitive in vitro and in vivo assays, researchers can generate the comprehensive data package required to validate its mechanism of action, confirm its therapeutic potential, and make informed decisions regarding its advancement into formal preclinical development. The structural novelty of this compound, based on a proven pharmacophore, marks it as a promising candidate for further investigation.
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5-HT3 antagonist - Wikipedia. (n.d.). Wikipedia. [Link]
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Hodgens, A., & Tiong, J. (2023). Antiemetics, Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Serotonin 5-HT3 Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Cleveland Clinic. (n.d.). Serotonin Antagonist. [Link]
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Oncology Nursing Society. (2017). Serotonin 5-HT3 Receptor Antagonists in CINV. YouTube. [Link]
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Center for Scientific Review. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. National Institutes of Health. [Link]
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Mahesh, R., et al. (2016). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current Neuropharmacology. [Link]
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Haga, N., et al. (1998). Structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin. [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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AMSbio. (2025). Preclinical research strategies for drug development. [Link]
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Haga, N., et al. (1996). Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin. [Link]
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Faure, C., et al. (2013). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
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Rezayof, A., et al. (2017). In vivo blockade of 5HT3 receptors in the infralimbic medial prefrontal cortex enhances fear extinction in a rat model of PTSD. Iranian Journal of Basic Medical Sciences. [Link]
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Sarakbi, A., et al. (2011). Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. Journal of Medicinal Chemistry. [Link]
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Contract Pharma. (2021). Preparing for Preclinical Testing: A Readiness Checklist. [Link]
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Lattanzio, F., et al. (2021). Role of 5-HT3 Receptors in the Antidepressant Response. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited cell migration and colony formation in AGS cells. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. PubChem. [Link]
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ResearchGate. (n.d.). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited proliferation of AGS, MKN-1, and SNU-5 cells. [Link]
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Thompson, A. J., & Lummis, S. C. (2007). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & Therapeutics. [Link]
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Application Notes and Protocols for High-Throughput Screening of 1,4-Benzoxazine-8-carboxamide Derivatives
Abstract
This document provides a comprehensive guide for the development of robust and reliable screening assays for 1,4-benzoxazine-8-carboxamide derivatives. Recognizing the diverse biological potential of the 1,4-benzoxazine scaffold, from neuroprotection to antimicrobial activity, this guide presents a dual-pronged screening strategy.[1][2][3][4] We detail protocols for both a target-based biochemical assay targeting Glycogen Synthase Kinase-3β (GSK3β), a key enzyme in neurodegenerative diseases, and a cell-based phenotypic assay for neuroprotection against oxidative stress. This approach enables the identification of compounds with specific mechanisms of action as well as those with desired physiological effects in a cellular context. Included are step-by-step protocols, guidelines for data analysis, quality control metrics, and troubleshooting common assay artifacts.
Introduction: The Therapeutic Potential of 1,4-Benzoxazine-8-carboxamides
The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, antifungal, and neuroprotective properties.[1][2][4][5][6] The "-8-carboxamide" substitution offers a key vector for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. Several 1,4-benzoxazine compounds have been identified as potent neuroprotective agents, with demonstrated activity in cellular and in vivo models of neurodegeneration.[2][7] Mechanistic studies have implicated the inhibition of several kinases, including GSK3β, p38 MAPK, and cyclin-dependent kinases (CDKs), in their mode of action.[2][7]
Given the absence of a single, universally acknowledged target for this specific chemical class, a comprehensive screening strategy should be twofold:
-
Target-Based Screening: This approach focuses on a specific, disease-relevant molecular target. Based on existing evidence for related scaffolds, GSK3β presents a compelling and well-validated target for which numerous high-throughput screening (HTS) assays are available.[2][7]
-
Phenotypic Screening: This method assesses the ability of a compound to produce a desired physiological effect in a whole-cell model, without a priori knowledge of the specific molecular target.[8] An assay measuring the protection of neuronal cells from oxidative stress provides a highly relevant context for discovering novel neuroprotective agents.[3]
This application note will provide detailed protocols for both a GSK3β inhibition assay and a neuroprotection phenotypic screen, enabling researchers to build a robust screening cascade for their 1,4-benzoxazine-8-carboxamide library.
Assay Strategy Overview
A logical workflow for screening a library of 1,4-benzoxazine-8-carboxamide derivatives would involve a primary screen to identify active compounds, followed by secondary and confirmatory assays to validate hits and elucidate their mechanism of action.
Caption: High-level screening cascade for 1,4-benzoxazine-8-carboxamide derivatives.
Part I: Target-Based Assay - GSK3β Inhibition
Principle
This assay quantifies the enzymatic activity of GSK3β by measuring the amount of ADP produced during the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay suitable for HTS.[1][9] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity. Inhibitors of GSK3β will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Materials and Reagents
-
GSK3β Kinase Enzyme System (e.g., Promega, Cat. No. V1991)[9]
-
ADP-Glo™ Kinase Assay (e.g., Promega, Cat. No. V9101)
-
1,4-benzoxazine-8-carboxamide compound library dissolved in 100% DMSO
-
Multi-well plates (e.g., 384-well, white, low-volume)
-
Plate-reading luminometer
Detailed Protocol
This protocol is adapted for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Step 1: Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare as per the manufacturer's instructions.
-
ATP Solution: Dilute stock ATP to the desired concentration (typically at the Kₘ for GSK3β) in 1X Kinase Reaction Buffer.
-
GSK3β Enzyme: Dilute the enzyme in 1X Kinase Reaction Buffer to a concentration determined by an initial enzyme titration. The optimal concentration should yield a signal within the linear range of the assay.
-
Substrate Solution: Prepare the GSK3β substrate peptide at the desired concentration in 1X Kinase Reaction Buffer.
-
Compound Plates: Prepare serial dilutions of the 1,4-benzoxazine-8-carboxamide derivatives in 100% DMSO. Then, dilute these into Kinase Reaction Buffer to create the final compound plate, ensuring the final DMSO concentration in the assay does not exceed 1%.
Step 2: Kinase Reaction
-
Add 2.5 µL of compound solution or controls (1% DMSO for negative control, known GSK3β inhibitor for positive control) to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the GSK3β enzyme solution to all wells except the "no enzyme" blanks.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
Step 3: Signal Detection
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of Kinase Detection Reagent to each well.[11]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Quality Control
-
Percent Inhibition Calculation:
-
IC₅₀ Determination: For hit compounds, perform a dose-response experiment and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Assay Quality Control (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[2][4][12] It should be calculated for each screening plate using the positive and negative controls.
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent assay[12][13] |
| 0 to 0.5 | Acceptable assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[13]
Part II: Phenotypic Assay - Neuroprotection Against Oxidative Stress
Principle
This cell-based assay evaluates the ability of the test compounds to protect neuronal cells from death induced by an oxidative insult. The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research.[14][15][16][17][18] Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂). Cell viability is then quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[8][19] Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured. A higher absorbance value indicates greater cell viability and thus, a neuroprotective effect of the compound.
Materials and Reagents
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
1,4-benzoxazine-8-carboxamide compound library dissolved in 100% DMSO
-
Multi-well plates (e.g., 96-well, clear, tissue culture-treated)
-
Microplate spectrophotometer (absorbance at 570 nm)
Detailed Protocol
Step 1: Cell Culture and Seeding
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[20]
-
Incubate for 24 hours to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds or controls.
-
Negative Control: Medium with DMSO only.
-
Positive Control (optional): Medium with a known neuroprotective agent.
-
Vehicle Control (for H₂O₂ toxicity): Medium with DMSO only.
-
-
Incubate the plate for 2 hours to allow for compound uptake.[16]
Step 3: Induction of Oxidative Stress
-
Prepare a fresh solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 200-400 µM, to be optimized for your specific cell passage and conditions).[16][17]
-
Add the H₂O₂ solution to all wells except the "untreated" negative control wells.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[16]
Step 4: Cell Viability Measurement (MTT Assay)
-
After the 24-hour incubation, carefully remove the medium from all wells.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[20]
-
Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Quality Control
-
Percent Viability Calculation:
(Where Abs_Negative_Control is the absorbance of untreated, healthy cells)
-
EC₅₀ Determination: For active compounds, determine the EC₅₀ (the concentration that provides 50% of the maximum protective effect) by fitting the data to a dose-response curve.
-
Z'-factor: As with the biochemical assay, calculate the Z'-factor using the H₂O₂-treated wells as the "positive" control (low signal) and the untreated wells as the "negative" control (high signal) to validate the assay for HTS.
Mitigating Assay Interference
Compound Autofluorescence
1,4-benzoxazine scaffolds can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays (e.g., TR-FRET, fluorescence polarization).
Mitigation Strategies:
-
Counter-Screening: Screen the compound library in the absence of the assay enzyme/cells but with the detection reagents to identify compounds that produce a signal on their own.
-
Use of Red-Shifted Fluorophores: Autofluorescence from biological molecules and synthetic compounds is often strongest in the blue-green spectrum.[6][21][22] Whenever possible, select assay technologies that utilize red-shifted fluorophores (e.g., those with emission >600 nm) to minimize interference.[22][23]
-
Time-Resolved Fluorescence (TR-FRET): Assays like LanthaScreen™ use a time delay between excitation and signal detection, which significantly reduces interference from short-lived background fluorescence.[5][24][25][26][27]
Interference with MTT Assay
Some compounds can directly reduce MTT, leading to a false-positive signal (apparent increase in viability).
Mitigation Strategy:
-
Parallel Assay without Cells: Run a parallel plate with the compounds and MTT in cell-free medium. Any increase in absorbance in these wells indicates direct MTT reduction by the compound and should be flagged.
-
Use an Orthogonal Viability Assay: Confirm hits using a different viability assay that does not rely on cellular redox potential, such as CellTiter-Glo® (measures ATP levels) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
Conclusion
The dual-assay strategy presented in this application note provides a robust framework for the discovery and characterization of novel 1,4-benzoxazine-8-carboxamide derivatives. By combining a specific, target-based biochemical assay with a physiologically relevant cell-based phenotypic screen, researchers can efficiently identify promising lead compounds for further development. Rigorous assay validation, including the consistent monitoring of the Z'-factor and proactive mitigation of potential compound interference, is paramount to the success of any screening campaign.
References
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Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]
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ResearchGate. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]
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PubMed. (n.d.). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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MDPI. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. Retrieved from [Link]
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OracleBio. (2025, January 29). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from [Link]
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PMC. (n.d.). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Retrieved from [Link]
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Boster Bio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
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BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
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BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
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MDPI. (2023, April 1). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ GSK3β Kinase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Cell viability (MTT assay) of SH-SY5Y cells pretreated with.... Retrieved from [Link]
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Frontiers. (2020, April 7). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Retrieved from [Link]
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PMC. (n.d.). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Retrieved from [Link]
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PubMed Central. (2024, July 5). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to Characterizing the Cellular Activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Authored by a Senior Application Scientist
Introduction: Deconstructing a Privileged Scaffold
The 1,4-benzoxazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] The introduction of oxo and carboxylic acid functionalities, as seen in 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (herein referred to as "the compound"), suggests a molecule designed for specific biological interactions, yet its precise cellular effects and molecular targets remain to be elucidated.
This guide provides a comprehensive, tiered strategy for researchers and drug development professionals to systematically characterize the cellular activity of this novel compound. We will move from broad phenotypic assessments of cellular health to hypothesis-driven pathway analysis and culminate in methods for direct target engagement. This approach is designed not merely to generate data, but to build a coherent biological narrative around the compound's mechanism of action. Cell-based assays are paramount in this endeavor, as they provide critical insights into a compound's effects within a physiologically relevant context.[4][5][6]
A Tiered Strategy for Cellular Characterization
A logical workflow is essential when investigating a new chemical entity. Our approach begins with foundational assays to determine the compound's general impact on cell viability and proliferation, followed by more focused assays to dissect its effects on specific signaling pathways, and finally, biophysical methods to confirm target engagement within the cell.
Figure 1: A tiered workflow for characterizing a novel compound.
Tier 1: Foundational Assays - The Cellular "Physical Exam"
The first critical question is: what is the compound's fundamental effect on cell health? These initial assays determine the appropriate concentration range for subsequent experiments and provide the first clues about the compound's mechanism.
Protocol: Cell Viability Assessment via MTT Assay
Scientific Rationale: The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells. This provides a quantitative measure of cytotoxicity or cytostatic effects.
Key Considerations:
-
Cell Density: It is crucial to determine the optimal cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment and that the signal is within the linear range of the spectrophotometer.
-
Solubilization: The formazan crystals are insoluble and must be completely dissolved prior to reading the absorbance. Incomplete solubilization is a common source of variability.[8]
-
Compound Interference: Test for any direct reaction between your compound and MTT, or if the compound absorbs light at the same wavelength as formazan. Run a "compound only" control in cell-free media.
Step-by-Step Protocol (96-well plate format):
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well.[8][9]
-
Incubation & Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
| Cell Line | Description | Recommended Seeding Density (cells/well) |
| HeLa | Human cervical cancer | 5,000 - 10,000 |
| A549 | Human lung carcinoma | 7,000 - 15,000 |
| MCF-7 | Human breast adenocarcinoma | 10,000 - 20,000 |
| HEK293 | Human embryonic kidney | 20,000 - 40,000 |
| Table 1: Recommended starting cell seeding densities for a 96-well plate format. These should be optimized for specific experimental conditions. |
Protocol: Apoptosis Detection via Caspase-Glo® 3/7 Assay
Scientific Rationale: If the compound reduces cell viability, it is critical to determine if this occurs via apoptosis (programmed cell death) or necrosis. Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[10] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[11]
Key Considerations:
-
Timing: Caspase activation is a transient event. A time-course experiment (e.g., 4, 8, 12, 24 hours post-treatment) is essential to capture the peak of activity.
-
Orthogonal Validation: To confirm apoptosis, it is best practice to use a second, independent method, such as an Annexin V-based assay, which detects the externalization of phosphatidylserine—an early apoptotic event.[10][12]
Step-by-Step Protocol (96-well white-walled plate):
-
Cell Seeding & Treatment: Seed cells in a 96-well white-walled plate (for luminescence) and treat with the compound as described in the MTT protocol (Section 1.1, Steps 1-2). Include a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Tier 2: Hypothesis-Driven Pathway Interrogation
Based on the broad activities of the benzoxazine scaffold, investigating key signaling pathways involved in inflammation and cancer is a logical next step.[2] Reporter gene assays are an elegant tool for this purpose, where the activity of a specific transcription factor is linked to the expression of a reporter protein like luciferase.[13][14]
The NF-κB Signaling Pathway
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response, cell survival, and proliferation.[15] Its dysregulation is a hallmark of many cancers and inflammatory diseases. Many anti-inflammatory compounds function by inhibiting this pathway.[16] An NF-κB reporter assay typically uses a plasmid where the expression of luciferase is driven by a promoter containing multiple NF-κB response elements.
Figure 2: Simplified NF-κB signaling pathway and reporter assay principle.
Protocol: Luciferase Reporter Assay for NF-κB Activity
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency. Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Pathway Stimulation: Induce the NF-κB pathway by adding a known activator, such as TNF-α (10 ng/mL), to the wells. Incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Data Acquisition: Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity in each well lysate using a luminometer.[17]
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in activity relative to the stimulated, vehicle-treated control.
The TGF-β Signaling Pathway
Scientific Rationale: The Transforming Growth Factor-beta (TGF-β) pathway is a critical signaling network that regulates cell proliferation, differentiation, apoptosis, and extracellular matrix production.[18] Its role is context-dependent, acting as a tumor suppressor in early-stage cancers but promoting metastasis in later stages.[19] The canonical pathway involves the phosphorylation and nuclear translocation of SMAD transcription factors. A TGF-β/SMAD reporter assay uses a luciferase gene under the control of SMAD-responsive elements.
Protocol: The protocol is analogous to the NF-κB reporter assay but uses a SMAD-responsive element (SRE)-luciferase reporter construct and stimulation with TGF-β1 (e.g., 5 ng/mL).
Tier 3: Confirming Direct Target Engagement
A positive result in a pathway assay is a significant finding, but it does not prove that the compound binds directly to a specific protein in that pathway. The observed effect could be indirect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in intact cells or cell lysates.[20]
Protocol: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[21] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tₘ). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction is analyzed to quantify the amount of the target protein that remained soluble (i.e., did not denature and aggregate). A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[22]
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Key Considerations:
-
Target Identification: CETSA requires a hypothesis about the direct target protein to be tested (e.g., a kinase like IKK from the NF-κB pathway). An antibody of sufficient quality for Western blotting is essential.
-
Temperature Gradient: An initial experiment with a broad temperature range is needed to determine the approximate melting temperature of the target protein. Subsequent experiments can use a narrower range around this temperature for higher resolution.
-
Lysis Method: The lysis should be performed after heating to maintain the separation of soluble and aggregated proteins. Freeze-thaw cycles are a common method that avoids detergents that might resolubilize aggregates.[22]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow a sufficient quantity of cells. Harvest the cells and resuspend them in PBS containing the compound at the desired concentration or vehicle control. Incubate for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3-8 minutes in a thermal cycler set to a temperature gradient (e.g., 40°C to 70°C).[22] Immediately cool the samples to 4°C.
-
Lysis: Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.[23]
-
Data Interpretation: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and direct target engagement.
Conclusion
Characterizing a novel bioactive compound like this compound requires a methodical and multi-faceted approach. The tiered strategy outlined in these application notes provides a robust framework for moving from broad phenotypic observations to specific mechanistic insights. By first establishing the compound's effect on cell viability and mode of cell death, researchers can define a therapeutic window and generate initial hypotheses. Subsequent interrogation of key signaling pathways using reporter assays can refine these hypotheses and point toward a specific mechanism of action. Finally, confirming direct protein binding with techniques like CETSA provides the definitive evidence of target engagement required for further drug development. This systematic process ensures that experimental choices are driven by data, building a comprehensive and trustworthy biological profile for a promising new molecule.
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- 24. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Developing Long-Acting 5-HT3 Receptor Antagonists from Benzoxazine Scaffolds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of long-acting 5-HT3 receptor antagonists derived from the versatile benzoxazine scaffold. We delve into the rationale behind experimental choices, offering detailed, self-validating protocols for in vitro and in vivo characterization, and pharmacokinetic analysis. The aim is to equip research teams with the foundational knowledge and practical methodologies required to advance novel antiemetic candidates with improved therapeutic profiles.
Introduction: The Need for Sustained 5-HT3 Receptor Blockade
The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, plays a pivotal role in mediating nausea and vomiting (emesis), particularly that induced by chemotherapy and radiotherapy.[1][2] Antagonists of this receptor, such as ondansetron and granisetron, have revolutionized antiemetic therapy. However, a key limitation of first-generation agents is their relatively short plasma half-life, often necessitating frequent dosing to maintain therapeutic efficacy, especially in managing delayed-onset emesis.[3]
The benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its presence in a wide array of biologically active compounds.[4][5][6][7] Its structural features provide multiple sites for chemical modification, making it an ideal starting point for designing novel antagonists with tailored pharmacokinetic properties.[4][5][6][7][8] This guide outlines a systematic approach to leverage the benzoxazine scaffold to develop potent 5-HT3 receptor antagonists with an extended duration of action, thereby improving patient compliance and therapeutic outcomes.
The 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a pentameric, non-selective cation channel.[9] Upon binding of serotonin (5-HT), the channel opens, allowing a rapid influx of Na+ and Ca2+ ions.[1][9] This influx leads to neuronal depolarization in both the central and peripheral nervous systems, triggering the vomiting reflex.[1][10] 5-HT3 receptor antagonists competitively block this binding site, preventing channel activation and subsequent emetic signaling.[11]
Caption: 5-HT3 receptor signaling and antagonist blockade.
Strategic Design for Long-Acting Benzoxazine Derivatives
Extending a drug's plasma half-life (t½) is a critical objective in lead optimization. For the benzoxazine scaffold, several strategies can be employed to achieve this goal. The primary approaches focus on either slowing metabolic clearance or increasing the volume of distribution.[12][13]
Key Strategies:
-
Modulating Lipophilicity: Systematically introducing lipophilic groups (e.g., halogens, alkyl chains) at specific positions on the benzoxazine ring can enhance plasma protein binding and tissue partitioning.[13] This sequesters the drug from metabolic enzymes and renal clearance pathways, thereby extending its duration in the body. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.
-
Blocking Metabolic Hotspots: Identifying and blocking sites of metabolic attack (e.g., sites of oxidation by cytochrome P450 enzymes) is a proven strategy.[2][13] This can be achieved by introducing sterically hindering groups or replacing metabolically liable hydrogens with fluorine (a bioisostere).
-
Prodrug Approach: A prodrug strategy involves attaching a promoiety to the active benzoxazine antagonist. This moiety is designed to be cleaved in vivo, releasing the active drug over an extended period. This approach can also be used to improve solubility or oral bioavailability.
The overall workflow for developing these long-acting agents follows a logical progression from initial design and synthesis to comprehensive preclinical evaluation.
Caption: Drug development workflow for long-acting antagonists.
Synthesis and Lead Optimization
The synthesis of 1,3-benzoxazine derivatives is typically achieved via a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[14] This one-pot reaction is versatile and allows for significant diversity in the final products by varying the substituents on the phenolic and amine precursors.[14][15][16]
Protocol 3.1: General Synthesis of a Substituted 1,3-Benzoxazine Analogue
-
Rationale: This protocol provides a robust and adaptable method for generating a library of benzoxazine derivatives for initial screening. Toluene is used as the solvent to facilitate the removal of water via azeotropic distillation, driving the reaction to completion.
-
Materials:
-
Substituted Phenol (1.0 eq)
-
Substituted Primary Amine (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
Toluene
-
2N NaOH solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), primary amine (1.0 eq), and paraformaldehyde (2.2 eq).
-
Add toluene to the flask (approx. 0.2 M concentration relative to the phenol).
-
Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously for 4-8 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with 2N NaOH (2x) and brine (1x). This removes unreacted phenol.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure benzoxazine derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
-
In Vitro Characterization: Confirming Target Engagement and Potency
Before advancing to costly in vivo studies, it is crucial to confirm that the synthesized compounds bind to the 5-HT3 receptor with high affinity and functionally antagonize its activity.
Protocol 4.1: 5-HT3 Receptor Radioligand Binding Assay
-
Rationale: This competitive binding assay quantifies the affinity (Ki) of a test compound for the 5-HT3 receptor.[17][18] It measures the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor. Membranes from cells expressing the human 5-HT3A receptor are used as the receptor source.
-
Materials:
-
HEK293 cell membranes expressing recombinant human 5-HT3A receptor (commercially available).
-
Radioligand: [³H]-Granisetron (specific activity ~40-60 Ci/mmol).
-
Non-specific binding control: Ondansetron (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well plates, GF/B filter mats, scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer (final DMSO concentration <0.5%).
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-Granisetron (at a final concentration near its Kd, e.g., 0.5 nM), and 150 µL of receptor membrane preparation (5-10 µg protein/well).
-
Non-Specific Binding (NSB): 50 µL of 10 µM Ondansetron, 50 µL [³H]-Granisetron, and 150 µL of receptor membrane preparation.
-
Test Compound: 50 µL of test compound dilution, 50 µL [³H]-Granisetron, and 150 µL of receptor membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[19]
-
Terminate the reaction by rapid vacuum filtration through a PEI-presoaked GF/B filter mat using a cell harvester. This separates the bound radioligand from the free.
-
Wash the filters rapidly with ice-cold wash buffer (4x).[19]
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]
-
Protocol 4.2: Functional Antagonism via Calcium Flux Assay
-
Rationale: The 5-HT3 receptor is a calcium-permeable ion channel. This functional assay measures a compound's ability to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by a 5-HT3 agonist.[21][22][23] The potency of the antagonist is determined as an IC50 value.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Cal-520 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT3 Agonist: Serotonin (5-HT) or m-CPBG.
-
Test compounds.
-
Fluorescence plate reader with liquid handling capabilities.
-
-
Procedure:
-
Plate the HEK293-5HT3A cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye-loading solution by mixing the calcium dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells. Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the test antagonist (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Initiate reading to establish a baseline fluorescence.
-
Add a pre-determined concentration of the 5-HT agonist (e.g., the EC80 concentration) to all wells and continue recording the fluorescence signal.
-
The increase in fluorescence corresponds to the influx of Ca²⁺. Calculate the percentage inhibition of the agonist response for each antagonist concentration.
-
Plot the percentage inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Evaluation: Efficacy and Pharmacokinetics
Promising candidates from in vitro screening must be evaluated in relevant animal models to assess their anti-emetic efficacy and pharmacokinetic profile. The ferret is considered the gold-standard model for emesis research as it has a vomiting reflex similar to humans.[24][25][26]
Protocol 5.1: Cisplatin-Induced Emesis Model in Ferrets
-
Rationale: Cisplatin, a common chemotherapeutic agent, is a potent emetogen that induces both acute (first 24 hours) and delayed (24-72 hours) emesis.[27][28] This model is highly valuable for testing drugs intended to treat chemotherapy-induced nausea and vomiting (CINV).
-
Materials:
-
Male ferrets (1.0-1.5 kg).
-
Cisplatin solution (e.g., 5 mg/kg in saline).
-
Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80/90% saline).
-
Positive control: Ondansetron (e.g., 1 mg/kg).
-
Observation cages with video recording.
-
-
Procedure:
-
Acclimatize ferrets to the observation cages for at least 3 days.
-
On the day of the experiment, administer the test compound, positive control, or vehicle to different groups of animals via the desired route (e.g., subcutaneous, oral) at a pre-determined time (e.g., 30-60 minutes) before the cisplatin challenge.
-
Administer cisplatin (5 mg/kg, intraperitoneally or intravenously).[28]
-
Immediately begin video recording and observe the animals continuously for at least 8 hours for the acute phase, and then for defined periods over the next 72 hours for the delayed phase.
-
Quantify the primary endpoints:
-
Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.
-
Number of vomits: Forceful expulsion of gastric contents.
-
Latency to the first emetic episode.
-
-
Analyze the data by comparing the number of emetic events in the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in retching and vomiting indicates anti-emetic efficacy.
-
Protocol 5.2: Pharmacokinetic (PK) Profiling in Rats
-
Rationale: While ferrets are used for efficacy, rats are often used for initial PK studies due to cost and ease of handling. This protocol determines key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), which are essential for evaluating the long-acting potential of a compound.[3][29]
-
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.
-
Test compound formulated for intravenous (IV) and oral (PO) or subcutaneous (SC) administration.
-
Blood collection tubes (e.g., containing K₂EDTA).
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Divide rats into groups for IV and PO/SC administration.
-
Administer the test compound at a defined dose (e.g., 1 mg/kg IV and 5 mg/kg PO).
-
Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at multiple time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Immediately process the blood samples to obtain plasma by centrifugation. Store plasma at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.
-
Plot the plasma concentration versus time for each route of administration.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters (t½, Cmax, Tmax, AUC).
-
For long-acting candidates, the terminal half-life (t½) should be significantly longer compared to standard-of-care drugs like ondansetron (rat t½ ≈ 30-40 min).[3][29]
-
Data Presentation and Interpretation
The data gathered from these protocols should be synthesized to build a comprehensive profile of each candidate compound, allowing for direct comparison and informed decision-making.
Table 1: Comparative Profile of Benzoxazine Antagonist Candidates
| Compound | Receptor Affinity Ki (nM) | Functional Potency IC50 (nM) | Rat PK Half-Life (t½, hours) | Efficacy in Ferret Model (% Inhibition of Emesis vs. Vehicle) |
| Ondansetron | 1.5 | 2.1 | 0.6 | 85% |
| BZ-001 | 2.2 | 3.5 | 1.2 | 82% |
| BZ-007 | 1.8 | 2.5 | 8.5 | 91% |
| BZ-011 | 15.6 | 25.1 | 7.9 | 45% |
Hypothetical data for illustrative purposes.
Interpretation: In this example, compound BZ-007 emerges as a promising lead candidate. It retains high affinity and functional potency, comparable to the standard Ondansetron, while demonstrating a dramatically extended plasma half-life in the rat model. This desirable pharmacokinetic profile translates to excellent efficacy in the functional ferret emesis model, making it a priority for further preclinical development.
References
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Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]
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Venepally, V., & Reddy Jala, R.C. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. [Link]
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PubMed. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. National Center for Biotechnology Information. [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
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Darmani, N. A., et al. (2014). Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva). ResearchGate. [Link]
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ResearchGate. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]
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NDI Neuroscience. (n.d.). Models and Assays for Evaluating Anti-Emetic Potential. [Link]
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Molla, S. (2015). Preclinical screening method of antiemetic drugs. Slideshare. [Link]
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Gue, M., et al. (2017). Comparison of Three Preclinical Models for Nausea and Vomiting Assessment. Journal of Pharmacological and Toxicological Methods. [Link]
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Tang, Z., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
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Martin, C. M., et al. (2017). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
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Costall, B., et al. (1987). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. Neuropharmacology. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
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Patsnap Synapse. (2024). What are 5-HT3 receptor agonists and how do they work? [Link]
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NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis. [Link]
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Hishinuma, T., & Hirayama, S. (1998). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Nihon Yakurigaku Zasshi. [Link]
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Creative Bioarray. (n.d.). Ligand Gated Ion Channels. [Link]
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ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]
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Creative Bioarray. (n.d.). Ion Channel Flux Assays. [Link]
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Goodyear, C. S., et al. (2020). Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat. Canadian Journal of Physiology and Pharmacology. [Link]
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ION Biosciences. (n.d.). Ion Channel Assay Services. [Link]
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Wang, D., et al. (2020). Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew). Frontiers in Pharmacology. [Link]
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Barnes, J. M., et al. (1986). CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL. Scilit. [Link]
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Goodyear, C. S., et al. (2020). Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a mini-review of the behavioural pharmacological literature in the rat. Semantic Scholar. [Link]
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Giga, L., & Lacy, C. (2023). Antiemetics, Selective 5-HT3 Antagonists. StatPearls. [Link]
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Godellas, N., & Grosman, C. (2022). MIP researchers repurpose classical assay to shed light on ligand-gated ion channel function. School of Molecular & Cellular Biology, University of Illinois Urbana-Champaign. [Link]
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Magellan Rx Management. (2014). Therapeutic Class Overview: Antiemetics (5-HT3 Receptor Antagonists and Combinations). [Link]
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de la Peña, J. B., et al. (2015). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. European Journal of Pharmacology. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. [Link]
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ResearchGate. (n.d.). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited cell migration and colony formation in AGS cells. [Link]
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Kumar, P., et al. (2021). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current Neuropharmacology. [Link]
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Srivastava, V.K., et al. (n.d.). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. [Link]
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Serrano-Aroca, Á., et al. (2021). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. Polymers. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,3-benzoxazines. [Link]
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Wang, X., et al. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]
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Gunaydin, H., et al. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters. [Link]
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Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets. [Link]
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Gunaydin, H., et al. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters. [Link]
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Skerra, A. (2021). Strategies for extending the half-life of biotherapeutics: successes and complications. Expert Opinion on Drug Discovery. [Link]
-
ResearchGate. (2017). (PDF) NOVEL STRATEGIES FOR EXTENSION OF SHORT HALF LIFE. [Link]
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de Esch, I. J. P., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Welcome to the technical support center for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The general synthetic approach involves the reaction of an aminophenol derivative with a suitable C2 synthon, followed by cyclization to form the benzoxazine ring system. While seemingly straightforward, this synthesis is often plagued by side reactions and purification challenges that can significantly impact the final yield.
This guide provides a structured approach to troubleshooting these issues, with a focus on understanding the underlying chemical mechanisms to make informed experimental choices.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis.
Low Overall Yield
Question: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer: Low overall yield is a common issue and can stem from several factors throughout the synthetic sequence. A systematic approach to identifying the bottleneck is crucial.
1. Incomplete N-Alkylation: The initial step, the N-alkylation of the aminophenol, is often a critical point. Incomplete reaction can be due to:
- Insufficiently strong base: A weak base may not fully deprotonate the amine, leading to a slow or incomplete reaction. Consider using a stronger, non-nucleophilic base.
- Steric hindrance: If either the aminophenol or the alkylating agent is sterically hindered, the reaction rate can be significantly reduced. Increasing the reaction temperature or using a less hindered reagent may be necessary.
- Leaving group ability: The choice of leaving group on the C2 synthon is critical. Halides (I > Br > Cl) are common, but other leaving groups like tosylates can also be effective.
2. Inefficient Cyclization: The subsequent intramolecular cyclization to form the benzoxazine ring is another potential yield-limiting step.
- Suboptimal pH: The cyclization is often pH-dependent. The reaction may require acidic or basic conditions to proceed efficiently. A screening of different pH conditions is recommended.
- Reaction temperature and time: Insufficient heating or reaction time can lead to incomplete cyclization. Conversely, excessive heat can promote side reactions and decomposition. Careful optimization of these parameters is necessary. Intramolecular cyclization at moderate temperatures can help minimize side reactions.[1]
- Solvent choice: The polarity of the solvent can influence the rate of cyclization. A solvent that effectively solvates the transition state will accelerate the reaction.
3. Side Reactions: Several side reactions can compete with the desired pathway, consuming starting materials and reducing the yield.
- O-Alkylation: The phenolic hydroxyl group can also be alkylated, leading to an undesired byproduct. Using a base that selectively deprotonates the amine over the phenol can mitigate this.
- Polymerization: Under certain conditions, especially at high temperatures, benzoxazine monomers can undergo polymerization.[2] This can be minimized by using moderate reaction temperatures and carefully controlling the stoichiometry of the reactants.
- Formation of Oligomers: The presence of water, polar solvents, and high temperatures can lead to the formation of oligomeric byproducts.[3]
4. Purification Losses: Significant loss of product can occur during workup and purification.
- Extraction issues: The product may have some solubility in the aqueous phase, leading to losses during extraction. Performing multiple extractions with a suitable organic solvent can help.
- Chromatography losses: Adsorption of the product onto the stationary phase during column chromatography can reduce the recovered yield. Using a less polar solvent system or a different stationary phase may be beneficial.
To systematically troubleshoot low yield, it is recommended to analyze each step of the reaction sequence by techniques such as TLC or LC-MS to identify where the losses are occurring.
Formation of Impurities
Question: I am observing significant impurity formation in my reaction mixture. What are the common impurities and how can I prevent them?
Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to their prevention.
Common Impurities and Their Prevention:
| Impurity | Potential Cause | Prevention Strategy |
| O-Alkylated byproduct | Non-selective deprotonation of both the amine and phenol. | Use a sterically hindered, non-nucleophilic base that favors deprotonation of the less hindered amine. |
| Dimerization/Oligomerization | High reaction temperatures, incorrect stoichiometry. | Maintain moderate reaction temperatures and ensure precise control over reactant ratios.[1] |
| Unreacted starting materials | Incomplete reaction due to suboptimal conditions. | Optimize reaction time, temperature, and catalyst/reagent concentrations. |
| Hydrolysis of the ester (if applicable) | Presence of water during reaction or workup. | Use anhydrous solvents and reagents, and perform workup under anhydrous conditions where possible. |
Visualizing the Reaction Pathway and Potential Side Reactions:
Caption: General synthetic pathway and common side reactions.
Difficulty with Product Isolation and Purification
Question: I am struggling to isolate and purify the final product. What techniques are most effective?
Answer: The carboxylic acid functionality of the target compound can present challenges for isolation and purification.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed.
-
Acid-Base Extraction: The carboxylic acid group allows for selective extraction. By adjusting the pH of the aqueous layer, the product can be moved between the organic and aqueous phases.
-
At a basic pH (e.g., using a sodium bicarbonate solution), the carboxylic acid will be deprotonated to the carboxylate salt, which is water-soluble. This allows for the removal of non-acidic organic impurities by extraction with an organic solvent.
-
Subsequent acidification of the aqueous layer (e.g., with dilute HCl) will protonate the carboxylate, making the product less water-soluble and allowing it to be extracted back into an organic solvent.
-
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification.
-
Solvent Screening: A screening of different solvents and solvent mixtures is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Column Chromatography: If crystallization is not effective, column chromatography can be used.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typical. A small amount of acetic acid or formic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the silica gel.
-
Experimental Protocol: Acid-Base Extraction
-
Quench the reaction mixture with water.
-
Add a saturated solution of sodium bicarbonate to adjust the pH to > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Extract the product from the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the cyclization step?
A1: The optimal temperature for cyclization is highly dependent on the specific substrate and reaction conditions. Generally, moderate temperatures are preferred to minimize the formation of oligomeric and polymeric side products.[1] A good starting point is to screen temperatures ranging from room temperature to the reflux temperature of the chosen solvent.
Q2: Which base is best for the initial N-alkylation step?
A2: The choice of base is critical to avoid the unwanted O-alkylation side reaction. A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine is often a good choice. Stronger bases like sodium hydride (NaH) can also be used, but care must be taken to control the reaction conditions to favor N-alkylation.
Q3: Can I use a one-pot procedure for this synthesis?
A3: While one-pot procedures can be more efficient, they can also be more challenging to optimize.[3] For the synthesis of this compound, a stepwise approach with isolation of the N-alkylated intermediate is often more reliable for achieving higher purity and yield, especially during initial route scouting. One-pot reactions can be explored once the individual steps are well-understood.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction progress. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product and any major byproducts. LC-MS can provide more detailed information about the masses of the components in the reaction mixture, aiding in the identification of intermediates and side products.
References
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 83(0), 1-36.
- Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-247.
- Li, S., & Zou, H. (2011). Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. Journal of Applied Polymer Science, 123(2), 922-928.
- Wang, C., et al. (2016). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. RSC Advances, 6(79), 75849-75858.
- Kuo, S. W., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
- Kurbanova, M. M. (2013). Synthesis of {2-Oxo(thioxo)-3,4-dihydro-2H-1,3-benzoxazin-4-yl}(thio)ureas and Their Derivatives. Russian Journal of Organic Chemistry, 49(6), 940–942.
- A. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines from 2‐((alkylamino)methyl)phenols.
- Process for preparing benzoxazines. (1976).
- Fariña, F., Martín, M. V., & de la Plaza, P. (1987). 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1809-1813.
- Request PDF. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications.
- Synthesis and properties of two kinds of alkyl containing benzoxazine. (n.d.). Semantic Scholar.
- A. (2023). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
- Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. (2018). NIH.
- Advancing coatings with polybenzoxazines: insights into molecular design, synthesis, and modification. (2024).
- Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2020). New Journal of Chemistry.
- Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substr
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the physicochemical reasons for its limited solubility and provide a series of troubleshooting guides and detailed protocols to help you achieve successful solubilization for your experiments.
Part 1: Understanding the Molecule - Why is Solubility a Challenge?
This compound possesses a rigid, bicyclic benzoxazine core, which is largely hydrophobic, and a polar, ionizable carboxylic acid group. This combination of a non-polar structure with a single ionizing group often leads to poor aqueous solubility, particularly in neutral or acidic pH environments. Furthermore, the planar nature of the molecule can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy that must be overcome for dissolution to occur.[1][2] The solid-state form of the material (i.e., its crystal polymorph) can significantly influence its dissolution rate and thermodynamic solubility.[3][4]
Caption: Key molecular features contributing to solubility issues.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered when working with this compound.
Q1: I'm starting a new project. What is the best initial approach for dissolving the compound?
Answer: The optimal starting point depends on your experimental needs (e.g., aqueous buffer for a cell-based assay vs. organic solvent for a chemical reaction). A systematic, multi-pronged approach is recommended.
First, determine the compound's solubility in a range of common laboratory solvents. This will inform your choice of solvent for creating a concentrated stock solution. Second, if the final application is in an aqueous medium, you must investigate the pH-dependence of its solubility due to the carboxylic acid moiety.
Caption: Initial workflow for compound solubilization.
Q2: How can I use pH to increase the solubility of this compound in aqueous buffers?
Answer: The carboxylic acid group is the key to manipulating aqueous solubility. According to the principles of acid-base chemistry, a carboxylic acid will be predominantly in its neutral, less soluble form (R-COOH) at pH values below its pKa. At pH values above its pKa, it will deprotonate to form the carboxylate anion (R-COO⁻), which is significantly more water-soluble.[5][6]
The relationship is described by the Henderson-Hasselbalch equation.[7] For every pH unit above the pKa, the ratio of the soluble ionized form to the insoluble neutral form increases by a factor of 10.
Strategy:
-
Estimate or Determine pKa: The pKa of a benzoic acid is typically around 4.2. The electronic effects of the benzoxazine ring may alter this slightly. For precise work, an experimental determination is recommended (see Protocol 1).
-
Select a Buffer: Choose a buffer system where the pH is at least 1.5 to 2 units higher than the compound's pKa. For example, if the pKa is ~4.5, using a phosphate buffer at pH 7.0-7.4 should markedly increase solubility.
-
Dissolution: Add the solid compound to the basic buffer and stir. Gentle heating may be required to increase the dissolution rate.
Caption: pH-dependent equilibrium and its effect on solubility.
Q3: My experiment requires a near-neutral pH, but the compound won't dissolve. What are my options?
Answer: This is a classic challenge for acidic compounds. If you cannot raise the pH of your final solution, the most common strategy is to use a co-solvent.[8][9] This involves preparing a concentrated stock solution of your compound in a water-miscible organic solvent and then diluting it into your aqueous experimental medium.
Common Co-solvents:
-
DMSO (Dimethyl sulfoxide): Excellent solubilizing power, but can have cellular effects. Keep the final concentration low (typically <0.5%).
-
Ethanol: Good solubilizing power for moderately non-polar compounds.
-
PEG 400 (Polyethylene glycol 400): A less toxic polymer often used in formulations.[10]
-
Propylene Glycol: Another common, low-toxicity co-solvent.[9]
Key Considerations:
-
Toxicity: Ensure the final concentration of the co-solvent is tolerated by your experimental system (e.g., cells, enzymes).
-
Precipitation: When the organic stock is added to the aqueous buffer, the compound can sometimes precipitate or "crash out" because the overall solvent polarity increases. To mitigate this, add the stock solution slowly while vortexing or stirring vigorously.
| Co-Solvent | Typical Starting Stock Conc. | Max Recommended Final Conc. (Cell-based) | Notes |
| DMSO | 10-50 mM | < 0.5% v/v | Powerful solvent; check for system compatibility. |
| Ethanol (100%) | 1-20 mM | < 1% v/v | Can cause protein denaturation at higher concentrations. |
| PEG 400 | 1-10 mM | 1-2% v/v | Generally well-tolerated. Can be viscous. |
| Propylene Glycol | 1-10 mM | 1-2% v/v | Good safety profile.[11] |
Q4: Is forming a salt of the compound a good strategy to improve its solubility?
Answer: Yes, salt formation is one of the most effective and widely used methods to enhance the aqueous solubility of acidic or basic drugs.[12] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide), you form the corresponding sodium or potassium carboxylate salt. These ionic salts typically have much higher aqueous solubility and faster dissolution rates than the neutral free acid form.
This strategy is particularly useful for preparing aqueous formulations for in vivo studies or high-concentration solutions for screening.
General Procedure Outline:
-
Suspend the free acid in a suitable solvent (e.g., water, ethanol/water).
-
Add one molar equivalent of a base (e.g., 1M NaOH) dropwise while stirring.
-
Continue stirring until the solid is fully dissolved, indicating salt formation.
-
The resulting solution can be used directly, or the salt can be isolated by removing the solvent.
Q5: I suspect the solid-state properties (polymorphism) might be causing batch-to-batch variability in solubility. How can I investigate this?
Answer: This is an excellent insight. Different crystal forms (polymorphs) or the presence of an amorphous state can have dramatically different solubilities and dissolution rates.[1] A more stable crystal form will generally have lower solubility, while a metastable or amorphous form will be more soluble.[3]
To investigate this, you need to characterize the solid form of your material using techniques such as:
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a specific crystal form.[4][13]
-
Differential Scanning Calorimetry (DSC): Can identify melting points, phase transitions, and distinguish between crystalline and amorphous material.
-
Thermogravimetric Analysis (TGA): Determines the presence of bound solvent (solvates) or water (hydrates), which also affects solubility.
If you observe different XRPD patterns or DSC thermograms between batches, polymorphism is a likely cause of your solubility variability. The solution often involves developing a controlled crystallization protocol to ensure you consistently produce the same solid form.
Part 3: Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol allows you to experimentally determine the solubility of the compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Calibrated pH meter.
-
Thermostatted shaker/incubator.
Methodology:
-
Preparation: In separate vials, add an excess amount of the solid compound to each buffer solution (e.g., add 5 mg to 1 mL of each buffer). Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, carefully withdraw a sample from each vial without disturbing the solid material. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered samples with a suitable mobile phase or solvent to bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in each sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
pH Measurement: Measure the final pH of each slurry after equilibration.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the final measured pH. The resulting curve will show the pH at which solubility begins to increase, which corresponds to the pKa.
Protocol 2: Co-solvent Screening for Stock Solution Preparation
This protocol helps identify the most effective co-solvent for creating a high-concentration stock solution.
Materials:
-
This compound
-
Candidate co-solvents: DMSO, DMF, NMP, Ethanol, PEG 400, Propylene Glycol.
-
Small glass vials (e.g., 1.5 mL).
-
Vortex mixer.
Methodology:
-
Weigh Compound: Weigh a fixed amount of the compound into each vial (e.g., 2 mg).
-
Solvent Addition: Add a small, precise volume of the first co-solvent (e.g., 50 µL) to the corresponding vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. Observe if the solid has completely dissolved.
-
Titration: If the solid is not dissolved, add another aliquot of the co-solvent (e.g., 10 µL) and repeat the vortexing step.
-
Endpoint: Continue adding the co-solvent in small increments until the compound is fully dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility in each co-solvent (e.g., mg/mL).
-
Selection: Choose the co-solvent that provides the desired stock concentration with the smallest volume.
-
Compatibility Check: Perform a test dilution of the chosen stock solution into your final aqueous buffer (e.g., 1:100 or 1:1000 dilution). Observe for any signs of immediate precipitation. If precipitation occurs, consider a different co-solvent or a lower stock concentration.
References
-
NIH National Center for Advancing Translational Sciences. Solubilization techniques used for poorly water-soluble drugs. Link
-
Pharmaffiliates. Co-solvency and anti-solvent method for the solubility enhancement. Link
-
ScienceDirect. Co-solvent: Significance and symbolism. Link
-
Syrris. Pharmaceutical Crystallization in drug development. Link
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Link
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Link
-
ResearchGate. Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. Link
-
Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques. Link
-
ResearchGate. Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. Link
-
CD Formulation. pH Modifier Excipients. Link
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Link
-
Preprints.org. Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Link
-
AIR Unimi. Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. Link
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Link
-
Royal Society of Chemistry. Arbutin-based benzoxazine: en route to an intrinsic water soluble biobased resin. Link
-
MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Link
-
Wiley Online Library. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Link
-
ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Link
-
Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Link
-
ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. Link
-
Scribd. Solubilizing Excipients Guide. Link
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Link
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Link
-
Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Link
-
Contract Pharma. Excipients for Solubility Enhancement of Parenteral Formulations. Link
-
ResearchGate. Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. Link
-
NIH National Center for Biotechnology Information. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. Link
-
ResearchGate. Study of pH-dependent drugs solubility in water. Link
-
NIH National Center for Biotechnology Information. The Significance of Acid/Base Properties in Drug Discovery. Link
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Link
-
NIH National Center for Biotechnology Information. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Link
Sources
- 1. syrris.com [syrris.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical expertise with practical, field-proven insights to navigate the challenges encountered during the purification of this heterocyclic carboxylic acid.
Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges due to its molecular structure. The presence of a carboxylic acid group, a lactam (cyclic amide), and an aromatic ring system imparts a high degree of polarity and potential for strong intermolecular interactions. The likely synthesis route, a variation of the Mannich reaction, can introduce a range of impurities, from unreacted starting materials to oligomeric side products.[1][2] This guide will provide a logical framework for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample of this compound?
A1: Based on common synthetic routes for benzoxazine derivatives, the primary impurities are likely to be:
-
Unreacted starting materials: Such as the precursor aminophenol and any reagents used for the cyclization.
-
Oligomeric species: Benzoxazine monomers can undergo premature ring-opening and polymerization, especially at elevated temperatures.[1]
-
Side-products from the Mannich reaction: If applicable to your synthesis, this can include various condensation products.
Q2: My crude product is a dark, oily residue. How can I get it to crystallize?
A2: An oily product often indicates the presence of significant impurities that inhibit crystallization. Before attempting recrystallization, it is advisable to perform a preliminary purification step. An acid-base extraction is highly effective for isolating carboxylic acids from neutral or basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified (e.g., with 1M HCl) to precipitate the purified carboxylic acid, which can then be filtered.
Q3: Is the benzoxazine ring stable to acidic and basic conditions during purification?
A3: The benzoxazine ring system can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[3] Therefore, it is recommended to use mild acids and bases for pH adjustments and to avoid prolonged exposure to extreme pH values. When performing an acid-base extraction, use of sodium bicarbonate is preferred over stronger bases like sodium hydroxide.
Q4: I am seeing streaking on my silica gel TLC plate. What does this indicate and how can I fix it?
A4: Streaking on a silica gel TLC plate is a common issue when analyzing polar, acidic compounds like carboxylic acids. This is due to strong interactions between the acidic analyte and the acidic silica gel stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will help to suppress the ionization of the carboxylic acid and lead to more defined spots.
Troubleshooting Guide
Problem 1: Low Yield After Recrystallization
| Possible Cause | Explanation | Suggested Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, recovery will be poor. | Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, and mixtures like ethanol/water).[4] A good starting point for polar carboxylic acids is often an alcohol-water mixture.[5] |
| Too Much Solvent Used | Using an excessive volume of solvent will keep more of your product in solution even after cooling, thus reducing the yield of recovered crystals. | Minimize Solvent Volume: Add the hot recrystallization solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation. |
| Premature Crystallization | If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel. | Pre-heat Funnel and Flask: Before hot filtration, warm the funnel and receiving flask to prevent a sudden drop in temperature. Use a fluted filter paper to speed up the filtration process. |
Problem 2: Product Fails to Crystallize ("Oils Out")
| Possible Cause | Explanation | Suggested Solution |
| High Impurity Level | As mentioned in the FAQs, significant impurities can disrupt the crystal lattice formation, leading to an oil instead of a solid. | Pre-purification: Before attempting recrystallization, purify the crude material using acid-base extraction or a quick flash chromatography plug to remove the bulk of the impurities. |
| Solution is Supersaturated | If the concentration of the solute is too high, it may separate from the solution as a liquid phase (oiling out) rather than forming crystals. | Dilute and Re-heat: Add more hot solvent to dissolve the oil, then allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also encourage crystallization. |
| Cooling Rate is Too Fast | Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice. | Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process. |
Problem 3: Ineffective Purification by Flash Column Chromatography
| Possible Cause | Explanation | Suggested Solution |
| Inappropriate Stationary Phase | The high polarity of this compound can lead to very strong retention and poor peak shape on standard silica gel. | Consider Reversed-Phase: For highly polar compounds, reversed-phase flash chromatography using a C18-functionalized silica gel is often more effective.[6] The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[6] |
| Incorrect Mobile Phase (Normal Phase) | If using silica gel, a non-optimal mobile phase can result in the compound either staying at the baseline or eluting with the solvent front. | Increase Mobile Phase Polarity: For polar compounds on silica, a more polar mobile phase is required.[7][8] Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). If retention is still too high, switch to a more polar system like dichloromethane/methanol.[8] Add a Modifier: As with TLC, adding a small amount of acetic or formic acid to the mobile phase can significantly improve peak shape and reduce tailing for carboxylic acids.[9] |
| Incorrect Mobile Phase (Reversed Phase) | In reversed-phase chromatography, the elution order is inverted, with non-polar compounds eluting last. An incorrect solvent gradient can lead to poor separation. | Optimize the Gradient: Start with a high percentage of water (the weaker solvent) and gradually increase the proportion of methanol or acetonitrile (the stronger solvent). Add a Modifier: Adding a modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve peak shape for acidic compounds by suppressing ionization.[6] |
Experimental Workflows and Diagrams
Workflow for Selecting a Purification Strategy
The choice of purification strategy depends on the nature of the crude product and the desired final purity. The following decision tree illustrates a logical approach.
Caption: Decision tree for selecting a purification strategy.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves upon heating, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a potentially suitable solvent. Ethanol/water or methanol/water mixtures are good candidates.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Flash Column Chromatography Workflow
Caption: Workflow for flash column chromatography.
Data Summary Table
The following table provides a summary of expected properties and purification parameters for this compound, based on data for structurally similar compounds and general principles.
| Property/Parameter | Expected Value/Condition | Rationale/Comments |
| Physical Appearance | White to off-white solid | Typical for purified organic carboxylic acids. |
| Molecular Weight | 193.16 g/mol | Calculated from the molecular formula C₉H₇NO₄.[10][11] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, methanol, ethanol).[12] Sparingly soluble in less polar solvents (ethyl acetate, dichloromethane). Low solubility in non-polar solvents (hexane) and water at neutral pH. | The carboxylic acid and lactam groups contribute to high polarity. Solubility in water increases at basic pH. |
| Recrystallization Solvents | Ethanol/water, Methanol/water, Ethyl acetate | These solvent systems are commonly used for polar organic compounds and carboxylic acids.[4][5] |
| Normal Phase Chromatography | Stationary Phase: Silica gel. Mobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% acetic or formic acid. | The acidic modifier is crucial to prevent peak tailing.[9] |
| Reversed-Phase Chromatography | Stationary Phase: C18-silica. Mobile Phase: Water/Acetonitrile or Water/Methanol with 0.1% formic acid or TFA. | Often provides better separation for highly polar compounds.[6] |
References
- Study on the chemical stability of benzoxazine‐based phenolic resins in carboxylic acids. (2001). Journal of Applied Polymer Science, 79(7), 1207-1219.
- N-3-oxo-dodecanoyl-L-Homoserine lactone Product Inform
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
- Synthesis and Antimicrobial Evaluation of New 3, 4-Dihydro-2H-Benzo- and Naphtho-1, 3-Oxazine Derivatives. (2016). Rasayan Journal of Chemistry, 9(1), 1-7.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry.
- 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase.
- RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO.
- A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. (2010). LCGC North America, 28(1), 44-55.
- Successful Flash Chrom
- 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- 3,4-DIHYDRO-2-METHYL-7-NITRO-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID - Optional[13C NMR]. SpectraBase.
- Carboxylic acid‐containing benzoxazines as efficient catalysts in the thermal polymerization of benzoxazines. (2008). Journal of Polymer Science Part A: Polymer Chemistry, 46(18), 6091-6101.
- Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Methods for preparing benzoxazines using aqueous solvent. (2012).
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
-
3-Oxo-3,4-dihydro-2H-benzo[b][3][5]oxazine-8-carboxylic acid. BLDpharm.
- Process for preparing benzoxazine carboxylic acid derivatives. (1994).
- Process for preparing benzoxazines. (1976).
- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (2019). Journal of the Serbian Chemical Society, 84(10), 1073-1108.
- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. PubChem.
- Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. (2011). Journal of Applied Polymer Science, 122(5), 3031-3038.
- Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. (2011). Medicinal Chemistry Research, 20(8), 1147-1153.
- Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2002). Molecules, 7(11), 815-822.
- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxyl
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Technical Support Center: Optimizing Reaction Conditions for Benzoxazine Synthesis
Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or looking to optimize the synthesis of benzoxazine monomers. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven experience to enhance the reliability and success of your experiments.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly tackles specific issues that can arise during the synthesis of benzoxazine monomers, which are typically prepared via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[1]
Question 1: Why is my benzoxazine yield unexpectedly low or nonexistent?
Low yields are one of the most common frustrations in benzoxazine synthesis. The root cause often lies in one of several key areas: reagent quality, stoichiometry, or reaction conditions.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: The standard molar ratio for this reaction is 1:1:2 (Phenol:Amine:Paraformaldehyde) . A slight excess of paraformaldehyde (up to 5%) can sometimes be beneficial to compensate for its purity and potential sublimation at higher temperatures.[2] However, a significant deviation can lead to the formation of oligomeric side products or leave unreacted starting materials, complicating purification and reducing the yield of the desired monomer.[3]
-
Actionable Advice: Always calculate molar equivalents precisely. Ensure your paraformaldehyde is of high purity (typically >91%) and adjust the amount accordingly.
-
-
Impure Reagents: The purity of your starting materials is paramount. Phenols can contain residual impurities that may catalyze unwanted side reactions.[4] The formaldehyde source is also critical.
-
Paraformaldehyde vs. Formalin: Paraformaldehyde is generally preferred in solvent-based syntheses as it introduces less water into the system.[2] Aqueous formaldehyde (formalin) can be used, but the excess water can hinder the reaction equilibrium and must be efficiently removed, for example, through azeotropic distillation with a Dean-Stark trap.
-
-
Suboptimal Temperature: Temperature control is a delicate balance. The reaction needs enough thermal energy to proceed, but excessive heat can promote the formation of undesirable oligomers and polymers, sometimes referred to as Mannich bridges.[5][6]
-
Actionable Advice: Start with a moderate temperature (e.g., 80-90°C in a solvent like toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).[7] For solventless methods, reaction temperatures are often higher (e.g., 110-120°C), but should be carefully controlled to prevent runaway side reactions.[5] An increase in temperature above 100°C can also lead to the loss of formaldehyde from the thermal decomposition of paraformaldehyde before it has a chance to react.[2]
-
-
Inappropriate Solvent Choice: The solvent can significantly influence reaction kinetics and outcomes.
-
Actionable Advice: Toluene is a common and effective choice as it allows for the azeotropic removal of water.[2] Other solvents like xylene, dioxane, or a toluene/isopropanol mixture have also been used successfully, with the latter being reported to reduce the formation of certain side products like triazines.[7][8] For some systems, solvent-free synthesis is also a viable and environmentally friendly option.
-
Question 2: My final product is contaminated with oligomers and other side products. How can I prevent this?
The formation of oligomers or other side products, such as those from phenol-formaldehyde reactions, is a frequent challenge that complicates purification and reduces the purity of the final monomer.[6]
Potential Causes & Solutions:
-
Excessive Reaction Time or Temperature: As mentioned, prolonged heating or overly high temperatures can drive the reaction towards polymerization and the formation of complex mixtures.[5]
-
Actionable Advice: Monitor your reaction closely with TLC. Once the starting phenol spot has been consumed and a clear product spot has formed, it is time to stop the reaction. Do not overheat the mixture unnecessarily.
-
-
Incorrect Order of Reagent Addition: The sequence of adding reagents can influence the intermediate species formed. A widely accepted mechanism involves the initial reaction of the amine and formaldehyde to form intermediates, which then react with the phenol.[1]
-
Presence of Water: Water is a byproduct of the condensation reaction. If not effectively removed, it can hydrolyze intermediates and affect the reaction equilibrium.
-
Actionable Advice: When using solvents like toluene or xylene, employ a Dean-Stark apparatus to continuously remove water as it forms.
-
Question 3: I'm struggling to purify my benzoxazine monomer. It's an oil, or it won't crystallize. What should I do?
Purification can be challenging, especially if the product is not a crystalline solid at room temperature or if it is contaminated with structurally similar oligomers.
Potential Causes & Solutions:
-
Inherent Properties of the Monomer: Some benzoxazines, particularly those with flexible aliphatic chains or bulky substituents, are naturally oils or low-melting solids.
-
Presence of Impurities: Unreacted starting materials or oligomeric side products can act as impurities that inhibit crystallization.[9]
Purification Strategies:
-
Aqueous Wash: After the reaction, dissolving the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and washing with a dilute NaOH solution (e.g., 2N) is a critical step to remove unreacted phenol and acidic impurities.[5] This should be followed by washing with water until the aqueous layer is neutral.
-
Recrystallization: If the monomer is a solid, recrystallization is the preferred method. Common solvents include ethanol, methanol, isopropanol, or mixtures like hexane/ethyl acetate. The key is to find a solvent system where the monomer is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For oils or difficult-to-crystallize solids, silica gel column chromatography is a powerful purification technique.[9] A gradient elution system, often starting with a nonpolar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired monomer from starting materials and oligomers.
-
Inducing Crystallization: If you have a persistent oil, try dissolving it in a minimal amount of a volatile solvent and then adding a non-solvent dropwise until turbidity appears. Storing this mixture at low temperatures, sometimes with scratching the inside of the flask with a glass rod, can induce crystallization.
Question 4: How do I confirm that I have successfully synthesized the correct benzoxazine structure?
Proper characterization is essential to confirm the identity and purity of your synthesized monomer. A combination of spectroscopic techniques is typically required.
Standard Characterization Techniques:
-
FTIR Spectroscopy: The formation of the oxazine ring is confirmed by the appearance of characteristic absorption bands. Look for:
-
¹H NMR Spectroscopy: Proton NMR provides definitive structural evidence. Key signals to look for are two singlets (or AB quartets) corresponding to the two methylene groups in the oxazine ring:
-
¹³C NMR Spectroscopy: Carbon NMR further confirms the structure, with characteristic peaks for the methylene carbons of the oxazine ring typically appearing between 50 and 85 ppm.[7]
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for benzoxazine synthesis?
For the synthesis of the monomer, the reaction is typically autocatalytic and does not require an external catalyst. However, the presence of acidic or basic impurities can influence the reaction rate.[4] It is the subsequent ring-opening polymerization to form the thermoset polymer that is often accelerated by catalysts, which can be acidic (e.g., Lewis acids, phenols) or basic.[13][14][15]
Q2: How do substituents on the phenol or amine affect the reaction?
The electronic nature of substituents on the aromatic rings of the phenol and amine precursors can significantly impact reactivity.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenol ring activate the ortho position for electrophilic aromatic substitution, which can facilitate the ring-closing step of the synthesis.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) can deactivate the ring, potentially slowing down the reaction and requiring more forcing conditions.
Q3: Can I use aldehydes other than formaldehyde?
Yes, while formaldehyde (usually from paraformaldehyde) is traditional, other aldehydes can be used. This is a key strategy in developing "formaldehyde-free" benzoxazines.[16] Using aromatic aldehydes, for instance, can lead to polymers with different properties, such as higher thermal stability.[17] However, the reaction kinetics and optimal conditions may differ significantly from formaldehyde-based systems.
Q4: What is the general mechanism of benzoxazine formation?
The synthesis follows a Mannich-type condensation pathway. While the exact sequence can be debated and may depend on reaction conditions, a generally accepted mechanism involves the following key steps:
-
Formation of an N-hydroxymethyl amine intermediate from the reaction of the primary amine and formaldehyde.
-
This intermediate, or a related iminium ion, then acts as an electrophile.
-
Electrophilic attack occurs at the ortho position of the phenol.
-
A subsequent intramolecular cyclization involving reaction with another molecule of formaldehyde leads to the formation of the characteristic 1,3-oxazine ring.[1][18]
Visualizations and Data
Benzoxazine Synthesis Mechanism
The following diagram illustrates the generally accepted pathway for the Mannich condensation reaction leading to the benzoxazine monomer.
Caption: Troubleshooting flowchart for low benzoxazine yield.
Table 1: Typical Reaction Conditions for Benzoxazine Synthesis
| Phenolic Precursor | Amine Precursor | Formaldehyde Source | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reference |
| Bisphenol-A | Aniline | Paraformaldehyde | None (Solventless) | 110 - 120 | 1 - 2 | [5] |
| Phenol | Aniline | Paraformaldehyde | Toluene/Isopropanol | 80 - 90 | 8 | [7] |
| Phenol | Aniline | Formalin (aq) | Ethyl Acetate | 70 | 4 | [1] |
| Bisphenol-A | p-Aminodiphenylamine | Paraformaldehyde | Toluene | 110 | 5 | |
| Vanillin | Jeffamine D-230 | Paraformaldehyde | 1,4-Dioxane | 100 | 12 | [11] |
References
-
Simplified mechanisms for the polymerization of benzoxazines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Gomez, A. V., et al. (2019). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. The Journal of Physical Chemistry A. Available at: [Link]
-
Ates, S., & Kiskan, B. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. Available at: [Link]
-
Alagar, M., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. Available at: [Link]
-
Kiskan, B., et al. (2021). Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. Available at: [Link]
-
Zhang, K., et al. (2021). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. MDPI. Available at: [Link]
-
Yildirim, M., et al. (2023). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health (NIH). Available at: [Link]
-
Lomonosova, N. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
Mechanistic Pathways for the Polymerization of Methylol-Functional Benzoxazine Monomers. (n.d.). ideXlab. Retrieved January 18, 2026, from [Link]
-
Zucchi, F., et al. (2020). Synthesis of Phosphazene-Containing, Bisphenol A-Based Benzoxazines and Properties of Corresponding Polybenzoxazines. National Institutes of Health (NIH). Available at: [Link]
-
Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mechanism of formation of benzoxazine monomer. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
FTIR spectra of benzoxazine monomers (a) and polymers (b). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Li, S., et al. (2017). Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer. RSC Publishing. Available at: [Link]
-
FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Szeluga, U., et al. (2023). Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership. ACS Publications. Available at: [Link]
-
Zhang, K., et al. (2021). Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. ACS Publications. Available at: [Link]
-
Synthesis of benzoxazine monomer (BA-a) by the reaction of bisphenol A. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Influence of reaction media on synthesis of bisphenol-A-aniline based benzoxazine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. (n.d.). CORE. Retrieved January 18, 2026, from [Link]
-
Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks. (2019). ACS Publications. Available at: [Link]
-
Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Formaldehyde-Free Polybenzoxazines for High Performance Thermosets. (2020). ACS Publications. Available at: [Link]
-
Synthesis and Properties of a Novel Bio-based Benzoxazine. (n.d.). wjet.org.pl. Retrieved January 18, 2026, from [Link]
-
1 H NMR spectra of benzoxazine products purified with different purification methods. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Solvent effect on the synthesis of polybenzoxazine copolymer precursors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tavernier, R., et al. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Possible side reaction during the production of benzoxazine monomers based on diamines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of High Purity Benzoxazine Monomer and Prepolymer. (n.d.). SAMPE. Retrieved January 18, 2026, from [Link]
-
Influence of formaldehyde dosage on synthesis of benzoxazine resin. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Formaldehyde-Free Synthesis of Fully Bio-Based Multifunctional Bisbenzoxazine Resins from Natural Renewable Starting Materials. (2022). ACS Publications. Available at: [Link]
-
Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. (n.d.). ACS Applied Polymer Materials. Retrieved January 18, 2026, from [Link]
-
Formaldehyde-Free Synthesis of Fully Bio-Based Multifunctional Bisbenzoxazine Resins from Natural Renewable Starting Materials. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Synthesis of low thermally curable benzoxazine resins. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Design and Synthesis of Bio-Based Benzoxazines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. (2021). ACS Publications. Available at: [Link]
-
Synthesis of benzoxazine derivatives and their polymers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Development of low viscosity benzoxazine resins. (n.d.). Google Patents.
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Technical Support Center: Synthesis of 1,4-Benzoxazine Derivatives
Welcome to the technical support center for the synthesis of 1,4-benzoxazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions, minimize side products, and ensure the integrity of your results.
Introduction: Navigating the Synthetic Landscape of 1,4-Benzoxazines
The synthesis of 1,4-benzoxazines, while versatile, is often accompanied by challenges that can impact yield, purity, and the performance of the final product. The most prevalent synthetic route is the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1][2] However, variations in starting materials, reaction conditions, and purification methods can lead to a range of side reactions. This guide will walk you through the most common issues, from the formation of oligomeric impurities to unexpected byproducts, providing you with the expertise to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues Related to Starting Materials and Reagents
Question 1: I am observing a low yield and the formation of a gel-like substance in my reaction when using a diamine. What is happening and how can I prevent it?
Answer:
This is a common issue when synthesizing bis-benzoxazines from diamines and is often due to the formation of hyperbranched triazine structures.[3]
-
Causality: At the initial stage of the reaction, the diamine can react with formaldehyde to form hexahydro-1,3,5-triazine rings. These triazine intermediates can then undergo further reactions, leading to the formation of a cross-linked, hyperbranched network, which results in gelation of the reaction mixture. This side reaction significantly consumes the starting materials, leading to a lower yield of the desired benzoxazine monomer and can make the product isolation difficult.[3]
-
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent plays a critical role in minimizing triazine formation. Using a solvent system that can solvate both the starting materials and the intermediates effectively can steer the reaction towards the desired product. A mixture of toluene and isopropanol (e.g., in a 2:1 volume ratio) has been shown to be effective in preventing the formation of triazine structures.[3] The isopropanol's affinity for hydroxyl groups and increased overall solvation helps to suppress the side reaction.[3]
-
Controlled Addition of Reagents: Instead of adding all reactants at once, a slow, controlled addition of formaldehyde to the mixture of the diamine and phenol can help to minimize the local concentration of formaldehyde and reduce the rate of triazine formation.
-
Temperature Control: Maintaining a lower reaction temperature during the initial phase of the reaction can also help to control the rate of side reactions.
-
Section 2: Challenges During the Reaction
Question 2: My reaction at high temperatures is producing a complex mixture of byproducts. What are the likely side reactions and how can I mitigate them?
Answer:
High-temperature synthesis of benzoxazines can lead to several undesirable side reactions, including premature ring-opening and polymerization, as well as other rearrangements.
-
Causality: The benzoxazine ring is thermally labile and can undergo cationic ring-opening polymerization at elevated temperatures.[4][5] This process can be initiated by acidic impurities or even by the phenolic starting material itself.[4] The resulting oligomers and polymers will contaminate the desired monomer, making purification difficult and affecting the properties of the final product. Additionally, other rearrangements of the ether-amine linkage (–N–CH₂–O–Ar) to a more stable –N–CH₂–Ar linkage can occur at high temperatures.[6]
-
Troubleshooting Protocol:
-
Alternative Energy Sources: To avoid prolonged exposure to high temperatures, consider alternative energy sources that can accelerate the reaction without excessive heating.
-
Ultrasonic Irradiation: This method can promote the reaction at room temperature, significantly reducing the risk of thermal side reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten the reaction time from hours or days to just a few minutes, minimizing the formation of high-temperature byproducts.
-
-
Catalyst Selection: The use of appropriate catalysts can lower the reaction temperature. However, be cautious with acidic catalysts as they can also promote premature polymerization.[4]
-
Section 3: Purification and Product Isolation Issues
Question 3: I am struggling to obtain a pure benzoxazine monomer. My final product seems to contain oligomers and other impurities that affect its polymerization behavior. How can I improve my purification process?
Answer:
The purity of the benzoxazine monomer is crucial, as impurities can significantly impact its polymerization behavior and the properties of the resulting polybenzoxazine.[7] Oligomers formed during synthesis are a common impurity.
-
Causality: As mentioned previously, premature ring-opening polymerization during the synthesis can lead to the formation of oligomers. These oligomers often have similar solubility profiles to the monomer, making their separation challenging. The presence of these oligomers can act as a plasticizer or a catalyst in the subsequent polymerization, leading to inconsistent material properties.[7]
-
Purification Protocol:
-
Initial Work-up: After the reaction, a thorough wash with cold water can help to remove unreacted formaldehyde and other water-soluble impurities.[7]
-
Column Chromatography: For laboratory-scale synthesis, silica gel column chromatography is an effective method for separating the monomer from oligomers and other non-polar impurities. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.
-
Recrystallization: If the benzoxazine monomer is a solid, recrystallization is an excellent final purification step. This method is highly effective at removing impurities and can yield high-purity crystalline material.[7] The choice of solvent is critical and may require some experimentation.
-
| Purification Step | Purpose | Key Considerations |
| Cold Water Wash | Removes water-soluble impurities | Ensure the monomer is not soluble in water. |
| Column Chromatography | Separates monomer from oligomers and byproducts | Optimize solvent system for good separation. |
| Recrystallization | Removes trace impurities and yields crystals | Select a solvent in which the monomer has low solubility at low temperature and high solubility at high temperature. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and troubleshooting steps, the following diagrams illustrate key concepts.
Diagram 1: Competing Reactions in Benzoxazine Synthesis from Diamines
Caption: Avoiding thermally induced byproducts.
References
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. [Link]
-
Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). Journal of the Indian Chemical Society. [Link]
-
Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PMC. [Link]
-
The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with... (n.d.). ResearchGate. [Link]
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). ResearchGate. [Link]
-
No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. (n.d.). MDPI. [Link]
-
Synthesis and Properties of Benzoxazine Resins. (n.d.). ResearchGate. [Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). PMC. [Link]
-
(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). ResearchGate. [Link]
-
Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. (n.d.). PubMed. [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. (a) The... (n.d.). ResearchGate. [Link]
-
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (n.d.). ResearchGate. [Link]
-
Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. (2024). RSC Publishing. [Link]
-
Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. (2021). PMC. [Link]
-
Synthesis of 1,4-benzoxazine derivatives. (n.d.). ResearchGate. [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. (2018). MDPI. [Link]
-
Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid in Solution
Introduction for the Researcher
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. The stability of a compound in solution is a critical parameter that can significantly impact experimental outcomes, from initial screening assays to formulation development. This guide is designed to be a practical resource, offering troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges.
It is important to note that while extensive data exists for the broader class of benzoxazine compounds, specific stability studies on the 8-carboxylic acid isomer are not widely available in the public domain. Therefore, this guide synthesizes information from related structures and general chemical principles to provide the most reliable and scientifically grounded advice possible. We will explore the key factors influencing the stability of this molecule, potential degradation pathways, and best practices for handling and analysis.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Precipitation or Cloudiness of the Solution Upon Standing
Plausible Causes:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially at higher concentrations or upon changes in temperature.
-
pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on the pH of the solution. In acidic to neutral aqueous media, the carboxylic acid will be protonated and less soluble.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.
-
Degradation to an Insoluble Product: A degradation product might be less soluble than the parent compound.
Troubleshooting Steps:
-
Verify Solubility Limits: Determine the approximate solubility of the compound in your chosen solvent at the intended experimental temperature.
-
Adjust pH: For aqueous solutions, try increasing the pH to deprotonate the carboxylic acid, which should enhance solubility. A pH above the compound's pKa (typically by 1-2 units) is recommended.
-
Co-solvents: Consider the use of a water-miscible organic co-solvent (e.g., DMSO, ethanol, DMF) to improve solubility. Start with a small percentage and gradually increase as needed, keeping in mind the compatibility of the co-solvent with your experimental system.
-
Temperature Control: Ensure the solution is stored at a constant temperature. Temperature fluctuations can lead to precipitation of saturated solutions. Gentle warming may help redissolve the compound, but be cautious of potential thermal degradation.
-
Filtration: If you suspect insoluble impurities, filter the solution through a 0.22 µm syringe filter.
Issue 2: Loss of Compound Potency or Concentration Over Time
Plausible Causes:
-
Hydrolytic Degradation: The oxazine ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3][4][5] The amide bond within the ring is a potential site for cleavage.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the benzoxazine core. Related phenoxazine structures are known to be photosensitive.
-
Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation.
-
Adsorption to Container Surfaces: The compound may adsorb to the surface of plastic or glass storage vessels, leading to a decrease in the solution concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Solutions:
-
pH Control: Prepare solutions in a buffered system to maintain a stable pH. For general stability, a neutral pH (around 7) is often a good starting point.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and storing in a tightly sealed container.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of an antioxidant (e.g., BHT, BHA) may be beneficial, provided it does not interfere with your experiment.[6]
-
Container Selection: Use low-adsorption vials, and if possible, test for adsorption by comparing the concentration of a solution stored in different types of containers (e.g., polypropylene vs. glass).
Issue 3: Color Change in the Solution
Plausible Causes:
-
Formation of Chromophoric Degradants: Degradation products are often more conjugated than the parent molecule, leading to the absorption of visible light and a change in color (e.g., yellowing).
-
Oxidation: Oxidation reactions can produce highly colored species.
-
pH Effects: The color of the compound itself or its degradants may be pH-dependent.
Solutions:
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for changes in the absorption spectrum over time. The appearance of new peaks, especially in the visible region, can confirm the formation of colored degradants.
-
Identify the Degradant: Use analytical techniques like LC-MS to identify the structure of the colored species.
-
Implement Protective Measures: Follow the recommendations for preventing degradation as outlined in "Issue 2," such as light protection and the use of an inert atmosphere.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for long-term storage?
A1: For long-term storage, it is generally recommended to store the compound as a dry solid at -20°C or below, protected from light and moisture. If a stock solution is necessary, DMSO is a common choice due to its high solvating power and low reactivity. However, it is crucial to use anhydrous DMSO and store the solution in small aliquots at -80°C to minimize freeze-thaw cycles and moisture absorption. For aqueous experiments, prepare fresh dilutions from the DMSO stock in your experimental buffer immediately before use.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be significantly influenced by pH due to two key structural features: the lactam (cyclic amide) in the oxazine ring and the carboxylic acid group.
-
Hydrolysis of the Lactam: The lactam bond is susceptible to hydrolysis under both strongly acidic and strongly basic conditions. This would lead to the opening of the oxazine ring.
-
Carboxylic Acid Group: The ionization state of the carboxylic acid is pH-dependent. While this primarily affects solubility, extreme pH values can catalyze degradation.
A pH stability profile should be determined experimentally, but a near-neutral pH range (e.g., pH 6-8) is likely to provide the best stability.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products?
A4: Based on the structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the lactam bond would result in the formation of a 2-aminophenoxyacetic acid derivative.
-
Decarboxylation: At elevated temperatures, loss of the carboxylic acid group as CO2 is a possibility, especially in the solid state or in high-boiling point solvents.[7][8]
-
Oxidation: The aromatic ring and the nitrogen atom are potential sites for oxidation.
Caption: Potential degradation pathways.
Q5: How can I perform a quick stability assessment of my solution?
A5: A simple approach is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Initial Analysis: Immediately after preparing your solution, run an HPLC analysis to determine the initial peak area of the parent compound. This will be your time-zero (T₀) reference.
-
Incubation: Store your solution under the conditions of interest (e.g., room temperature, 4°C, protected from light).
-
Follow-up Analysis: At predetermined time points (e.g., 24, 48, 72 hours), re-analyze the solution using the same HPLC method.
-
Comparison: Compare the peak area of the parent compound at each time point to the T₀ value. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10]
Objective: To identify potential degradation pathways and products under stress conditions.
Materials:
-
This compound
-
Solvent (e.g., acetonitrile/water mixture)
-
0.1 N HCl (for acid hydrolysis)
-
0.1 N NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
HPLC system with UV/PDA detector
-
pH meter
-
Photostability chamber (optional)
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photostability: Expose a vial of the stock solution to a light source (as per ICH Q1B guidelines).
-
Control: Keep a vial of the stock solution at 4°C, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation.[10]
-
Analysis: At the end of the incubation period, quench the reactions if necessary (e.g., neutralize the acid and base samples). Analyze all samples by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
Table 1: Recommended Starting Conditions for Solution Stability Studies
| Parameter | Condition 1 (Benign) | Condition 2 (Accelerated) | Condition 3 (Stress) | Rationale |
| Temperature | 4°C | 25°C (Room Temp) | 40°C | To assess stability under refrigeration, ambient, and accelerated conditions. |
| Solvent | Buffered Aqueous Solution (pH 7.4) | DMSO | Acetonitrile/Water (50:50) | To evaluate stability in biologically relevant media and common laboratory solvents. |
| Light Exposure | Protected from Light (Amber Vial) | Ambient Light | Direct Light Exposure (ICH Q1B) | To determine photosensitivity. |
| pH (Aqueous) | 5.0 | 7.4 | 9.0 | To assess stability across a physiologically relevant pH range. |
References
- Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed.
- Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS.
- Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids.
- Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- Thermal Degradation Mechanism of Polybenzoxazines.
- Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. PubMed.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
- Studies on structurally different benzoxazines based on diphenols and diamines: Kinetics of thermal degrad
- Synthesis and thermal stability of benzoxazine nitroxides. PubMed.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Sci-Hub.
- Analytical Techniques In Stability Testing.
- Main-Chain Benzoxazines Containing an Erythritol Acetal Structure: Thermal and Degrad
- Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- Synthesis and Thermal Stability of Benzoxazine Nitroxides.
- Carboxylic acid-containing benzoxazines as efficient catalysts in the thermal polymerization of benzoxazines.
- Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline.
- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
- Carboxylic acid-containing benzoxazines as efficient catalysts in the thermal polymeriz
- Elemental Analysis Results of PH-a.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
- 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase.
-
3-Oxo-3,4-dihydro-2H-benzo[b][1]oxazine-5-carboxylic acid. BLDpharm.
- 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. RSC Publishing.
- Synthesis of benzoxazine containing carboxylic groups.
- Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
Sources
- 1. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Welcome to the technical support center for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the production of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you minimize impurities and maximize yield and purity.
I. Overview of the Synthetic Strategy
The most common and direct route to this compound involves a two-step process starting from 2-amino-3-hydroxybenzoic acid. This method consists of an initial N-alkylation of the amino group with an α-haloacetate, followed by an intramolecular cyclization to form the benzoxazine ring system.
The overall reaction scheme is as follows:
Caption: Synthetic pathway for this compound.
This pathway is favored for its use of readily available starting materials and generally good yields. However, several factors can influence the formation of impurities, which we will address in the following sections.
II. Troubleshooting Guide: A-Problem-to-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Q: My overall yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reactions in either the N-alkylation or the cyclization step, or degradation of the product.
-
Incomplete N-Alkylation (Step 1):
-
Cause: Insufficient base, low reaction temperature, or a heterogeneous reaction mixture can hinder the reaction. The phenolic hydroxyl group can also be deprotonated and compete in the alkylation, although N-alkylation is generally favored.
-
Solution:
-
Base Selection and Stoichiometry: Use at least two equivalents of a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize the generated HBr and the carboxylic acid proton. A stronger base like sodium hydride (NaH) could be used, but may promote side reactions.
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is recommended to ensure solubility of the starting materials.
-
Temperature and Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or HPLC to ensure it goes to completion. Gently heating (50-60 °C) can increase the reaction rate.
-
-
-
Inefficient Cyclization (Step 2):
-
Cause: The intramolecular lactamization requires elevated temperatures to proceed efficiently. The intermediate may not be stable under prolonged heating, leading to decomposition.
-
Solution:
-
Thermal Cyclization: After the N-alkylation is complete, the cyclization can often be induced by heating the reaction mixture to a higher temperature (e.g., 100-120 °C). In some cases, the intermediate is isolated first and then cyclized in a separate step in a high-boiling solvent like toluene or xylene with azeotropic removal of water/ethanol.
-
Acid Catalysis: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can sometimes promote the cyclization, but care must be taken to avoid side reactions with the carboxylic acid group.
-
-
Problem 2: Presence of Unreacted Starting Materials in the Final Product
Q: My final product is contaminated with 2-amino-3-hydroxybenzoic acid. How can I remove it and prevent its carryover?
A: This is a common issue arising from incomplete N-alkylation.
-
Cause: As mentioned above, suboptimal reaction conditions in the first step are the primary cause. The stoichiometry of the reactants is also crucial.
-
Prevention:
-
Ensure the use of a slight excess (1.1-1.2 equivalents) of ethyl bromoacetate to drive the reaction to completion.
-
Monitor the disappearance of the starting material using an appropriate analytical technique (TLC or HPLC) before proceeding to the workup or the cyclization step.
-
-
Purification:
-
Acid-Base Extraction: The unreacted 2-amino-3-hydroxybenzoic acid can be removed by an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acidic solution (e.g., 1M HCl). The basic amino group of the starting material will be protonated and move into the aqueous layer, while the desired product (a neutral lactam) remains in the organic layer.
-
Recrystallization: If the starting material is present in small amounts, it can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
-
Problem 3: Formation of a Significant Side-Product
Q: I am observing a major impurity with a similar polarity to my product on TLC/HPLC. What could it be and how do I minimize it?
A: A common side-product is the dimer formed by intermolecular reaction instead of the desired intramolecular cyclization.
Caption: Competing intramolecular vs. intermolecular reactions.
-
Cause: High concentrations of the intermediate can favor the intermolecular reaction between the amino group of one molecule and the ester of another, leading to the formation of a linear dimer or even oligomers.
-
Minimization Strategy:
-
High Dilution Conditions: The cyclization step should be performed under high dilution to favor the intramolecular reaction. This can be achieved by adding the intermediate solution slowly to a larger volume of hot solvent.
-
One-Pot vs. Two-Step: While a one-pot synthesis is often preferred for convenience, isolating the N-alkylated intermediate first allows for better control over the subsequent cyclization step under optimized high-dilution conditions.
-
-
Purification:
-
Column Chromatography: If the dimer is formed, it will have a significantly higher molecular weight and likely a different polarity, allowing for separation from the desired product by silica gel column chromatography.
-
Recrystallization: Judicious choice of recrystallization solvent may allow for selective precipitation of the desired product, leaving the more soluble dimer in the mother liquor, or vice-versa.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the N-alkylation step?
A1: Polar aprotic solvents like DMF, DMSO, acetonitrile, or acetone are generally effective. DMF is often preferred for its ability to dissolve a wide range of reactants and its high boiling point, which can be advantageous if a subsequent thermal cyclization is planned in the same pot.
Q2: Can I use a different α-halo ester, for example, methyl chloroacetate?
A2: Yes, other α-halo esters can be used. Methyl chloroacetate is a viable alternative to ethyl bromoacetate. Chloroacetates are generally less reactive than bromoacetates, so the reaction may require slightly higher temperatures or longer reaction times. The choice may also be influenced by cost and availability.
Q3: How do I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation of the starting material, intermediate, and product (e.g., a mixture of ethyl acetate and hexanes, possibly with a small amount of acetic acid to improve spot shape). Staining with UV light and/or an appropriate stain (e.g., ninhydrin for the primary amine starting material) is recommended. For more quantitative analysis, HPLC is the preferred method. A typical starting point for HPLC method development would be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
Q4: What are the best conditions for recrystallization of the final product?
A4: The optimal recrystallization solvent will depend on the impurity profile. Common solvents for this class of compounds include ethanol, methanol, acetic acid, or mixtures with water. A good starting point is to dissolve the crude product in hot glacial acetic acid and then slowly add water until turbidity is observed, followed by slow cooling.
Q5: My final product has a brownish color. Is this normal and how can I decolorize it?
A5: A slight off-white or tan color can be common due to minor impurities. A brownish color may indicate some degradation or the presence of colored impurities. If the purity is otherwise high (by NMR, HPLC), you can try to decolorize the product by treating a hot solution of it (during recrystallization) with a small amount of activated charcoal, followed by hot filtration to remove the charcoal before allowing the solution to cool.
IV. Recommended Experimental Protocol
This protocol provides a detailed methodology for the synthesis and purification of this compound.
Step 1: N-Alkylation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Add a suitable volume of anhydrous DMF to create a stirrable suspension (approx. 0.1 M concentration).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the 2-amino-3-hydroxybenzoic acid.
Step 2: Intramolecular Cyclization
-
After completion of the N-alkylation, increase the temperature of the reaction mixture to 110-120 °C.
-
Maintain this temperature for 2-4 hours, monitoring the formation of the product and the disappearance of the intermediate by TLC/HPLC.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 with 2M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid/water. If necessary, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, Acetonitrile | Good solubility for reactants, polar aprotic nature. |
| Base | K₂CO₃, NaHCO₃ | Mild, non-nucleophilic base to neutralize acids. |
| Alkylation Temp. | 50-60 °C | Balances reaction rate and stability of reactants. |
| Cyclization Temp. | 100-120 °C | Provides energy for intramolecular lactamization. |
| Purification | Acid precipitation, Recrystallization | Exploits the acidic nature of the product and differences in solubility for purification. |
V. References
-
Dai, W.-M., Wang, X., & Ma, C. (2005). A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines under microwave heating. Tetrahedron, 61(28), 6879-6885.
-
Zhang, L., & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. Synthesis, 55(20), 3179-3185.
-
Woodward, M. D., Corcuera, L. J., Helgeson, J. P., Kelman, A., & Upper, C. D. (1978). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. Plant Physiology, 61(5), 796–802. [Link]
-
Ansari, F. L., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. ResearchGate. [Link]
Technical Support Center: Crystallization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers refining crystallization methods for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. The methodologies described herein are grounded in established principles of physical organic chemistry and crystallization theory to ensure robust and reproducible outcomes.
Introduction: Understanding the Molecule
This compound is a molecule characterized by a rigid, largely planar benzoxazine core and a carboxylic acid moiety. This structure presents both opportunities and challenges for crystallization. The planar aromatic system and hydrogen bonding capabilities of the amide within the oxazine ring can promote orderly packing into a crystal lattice.[1] However, the carboxylic acid group introduces strong hydrogen-bonding potential, which can lead to the formation of amorphous aggregates or stubborn oils if not properly controlled. The key to successful crystallization lies in balancing solubility and supersaturation across a carefully selected solvent system.
Section 1: Frequently Asked Questions (FAQs)
Q1: Where should I begin with solvent selection for this compound?
Answer: Effective solvent selection is the most critical step in crystallization. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[2] Given the molecule's structure—a polar carboxylic acid group and a moderately polar benzoxazine body—a systematic approach is recommended.
A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[3] Therefore, start with polar protic and aprotic solvents.
Recommended Starting Solvents:
-
Alcohols (Methanol, Ethanol, Isopropanol): Likely to be good solvents due to hydrogen bonding. May require an anti-solvent for precipitation.
-
Ketones (Acetone): Good for dissolving moderately polar compounds.
-
Esters (Ethyl Acetate): Often provides the right balance of solubility for molecules of this type.
-
Water: Due to the carboxylic acid, there might be some solubility in hot water, making it a potential, albeit challenging, choice.[3]
Screening Protocol:
-
Place a few milligrams of your compound in a small test tube.
-
Add a few drops of the solvent and observe solubility at room temperature. If it dissolves immediately, the solvent is likely too good, and you will have poor recovery.[4]
-
If it is insoluble or sparingly soluble, gently heat the mixture. If it dissolves completely upon heating, it is a promising candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.[4]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal.[4] This is common with compounds that have strong intermolecular forces, like the hydrogen bonding in your carboxylic acid. The solute is supersaturated but lacks the thermodynamic incentive to arrange into a solid lattice.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil and add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[4][5] Allow it to cool more slowly.
-
Lower the Cooling Temperature: If possible, use a solvent with a lower boiling point. This ensures that the solution's saturation point is reached at a temperature well below the compound's melting point.
-
Change the Solvent System: Switch to a solvent in which your compound is less soluble. Alternatively, use a co-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes faintly turbid. Then, clarify the solution by adding a drop or two of the good solvent and allow it to cool slowly.
Q3: My crystallization yield is very low. What are the common causes?
Answer: Low yield is a frequent issue in crystallization and can stem from several factors.[5]
-
Using Too Much Solvent: This is the most prevalent reason. An excessive volume of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling. To remedy this, you can carefully evaporate some of the solvent and attempt to recrystallize.[5]
-
Premature Crystallization: If crystals form too early during a hot filtration step (if performed), product is lost on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Inappropriate Solvent Choice: A solvent in which the compound has high solubility even at low temperatures will result in poor recovery. Re-evaluate your solvent choice based on initial screening.
Q4: The crystallization is happening too quickly, resulting in a fine powder. How can I grow larger, higher-quality crystals?
Answer: Rapid crystallization traps impurities and leads to small, often poorly formed crystals.[5] The goal is slow, controlled crystal growth.
Methods to Slow Down Crystallization:
-
Insulate the Flask: Once the compound is dissolved in the minimum amount of hot solvent, cover the flask and place it on an insulating surface (like a cork ring or folded paper towels) and allow it to cool to room temperature undisturbed.[4][5] Do not immediately place it in an ice bath.
-
Use a Co-solvent System: As described for "oiling out," using a solvent/anti-solvent pair can provide more precise control over the rate of saturation.
-
Reduce the Level of Supersaturation: Add a slight excess of hot solvent beyond the minimum required for dissolution. While this may slightly decrease the overall yield, it will slow down the initial nucleation and promote the growth of larger, purer crystals.[5]
Section 2: Detailed Troubleshooting Protocols
Protocol 1: Systematic Approach to Troubleshooting Crystallization Failure
This workflow provides a logical sequence of steps when initial crystallization attempts fail to produce solid material.
Caption: Workflow for purification via pH-swing crystallization.
Section 3: Data & Reference Tables
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Suitability Notes |
| Water | 100 | 10.2 | 80.1 | High polarity; good for salt formation and pH-swing methods. [3] |
| Methanol | 65 | 5.1 | 32.7 | Good general-purpose polar protic solvent. |
| Ethanol | 78 | 4.3 | 24.5 | Similar to methanol, less volatile. [3] |
| Acetone | 56 | 4.3 | 20.7 | Strong polar aprotic solvent, may be too effective. |
| Ethyl Acetate | 77 | 4.3 | 6.0 | Excellent mid-polarity choice, often provides a good solubility gradient. [3] |
| Dichloromethane | 40 | 3.4 | 9.1 | A related benzothiazine derivative was crystallized from this solvent. [6][7] |
| Toluene | 111 | 2.3 | 2.4 | Good for less polar compounds, can promote good crystal habits. |
| Hexanes | ~69 | 0.1 | 1.9 | Non-polar, best used as an anti-solvent. [3] |
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
How to Crystallize Organic Compounds. (2024). wikiHow. [Link]
-
Recrystallization - Organic Chemistry. Jack Westin. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
- Purification of carboxylic acids by complexation with selective solvents. (2007).
-
Guide for crystallization. (n.d.). [Link]
-
Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. [Link]
-
RECRYSTALLISATION. (n.d.). [Link]
-
Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. (2013). ResearchGate. [Link]
-
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (n.d.). National Institutes of Health. [Link]
-
Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. (2018). MDPI. [Link]
-
Polybenzoxazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. (n.d.). PubChem. [Link]
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2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (2009). ResearchGate. [Link]
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Technical Support Center: Enhancing the Biological Activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome common hurdles in your experimental workflow. Our goal is to help you navigate the complexities of synthesis, screening, and optimization to enhance the biological activity of your compounds.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the core scaffold and its potential for modification.
Q1: What are the known biological activities associated with the 1,4-benzoxazine scaffold?
A1: The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds.[1] Derivatives have demonstrated a wide array of pharmacological actions, including antimicrobial, antimycobacterial, anti-diabetic, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] The versatility of this skeleton, combined with its relative chemical simplicity, makes it an excellent starting point for drug discovery programs.[3]
Q2: My initial derivatives, synthesized directly from the 8-carboxylic acid parent, show low activity. Is this expected?
A2: It is not uncommon for initial, unsubstituted, or simply substituted derivatives to exhibit modest activity. The key to unlocking potency lies in understanding the Structure-Activity Relationships (SAR) of the scaffold. The 8-carboxylic acid group itself presents a significant challenge. At physiological pH, it is typically ionized, which increases polarity and can hinder the molecule's ability to cross cell membranes, leading to poor bioavailability and reduced apparent activity in cell-based assays.[5] Furthermore, preliminary SAR studies on similar benzoxazinone structures indicate that substituents on the benzene ring and modifications at other positions are critical for inhibitory potential.[6]
Q3: Where are the most promising positions on the scaffold for chemical modification to conduct SAR studies?
A3: Based on extensive research into benzoxazine and benzoxazinone derivatives, several key positions can be modified to probe the SAR and enhance biological activity. These include:
-
The Benzene Ring (Positions 5, 6, 7): Introduction of various substituents here can significantly modulate electronic and steric properties, influencing target binding.
-
The Lactam Nitrogen (N-4): Alkylation or arylation at this position can alter the molecule's conformation and lipophilicity.
-
The Methylene Carbon (C-2): Substitution at this position can introduce new interaction points with the biological target. For example, 2-alkylamino-substituted derivatives have shown potent neuroprotective activity.[2][7]
-
The Carboxylic Acid (C-8): This group is a prime candidate for modification to improve pharmacokinetic properties, often through prodrug strategies.[5]
Section 2: Troubleshooting Guide: My Compound Has Low Biological Activity
This guide provides a logical workflow for diagnosing and addressing suboptimal results from your primary biological screens.
}
Figure 1. A logical workflow for troubleshooting low biological activity.
Issue 1: Poor Target Engagement
Q: My compound is inactive in my primary cell-based assay. How can I determine if it's failing to engage the intended biological target?
A: Causal Analysis & Solutions
The lack of cellular activity could stem from an inability of the compound to bind its target with sufficient affinity or from poor membrane permeability preventing it from reaching an intracellular target.
-
Solution A: Rational, SAR-Guided Structural Modification. Systematically modify the scaffold at key positions to enhance interactions with the target. Use existing literature on related compounds as a guide. For instance, studies on other benzoxazinones have shown that introducing small, electron-withdrawing groups like fluoro or chloro substituents can increase inhibitory potential against certain enzymes.[6]
}
Figure 2. Structure-Activity Relationship (SAR) modification points.
-
Solution B: Confirm Target Engagement with a Biophysical Assay. If you have access to the purified target protein (e.g., an enzyme or receptor), utilize a biophysical method like Surface Plasmon Resonance (SPR) or a thermal shift assay (TSA) to directly measure binding affinity. This decouples the binding event from downstream biological effects and cellular transport issues, providing a definitive answer on whether your compound physically interacts with its target.[8]
Issue 2: Poor Physicochemical Properties
Q: I've confirmed my compound binds to the purified target protein in a biochemical assay, but it still shows no activity in a whole-cell context. What's the likely problem?
A: Causal Analysis & Solutions
This scenario strongly suggests a problem with the compound's physicochemical properties, most likely poor cell membrane permeability or low aqueous solubility. The free carboxylic acid at position 8 is a primary suspect.
-
Solution A: Implement Formulation or Prodrug Strategies. The ionizable nature of the carboxylic acid can be masked to improve its pharmacokinetic profile.[5]
-
Prodrugs: Convert the carboxylic acid into an ester or an amide. These are generally more lipophilic, allowing for better passive diffusion across cell membranes. Inside the cell, endogenous enzymes (esterases, amidases) can hydrolyze the prodrug, releasing the active carboxylic acid.[5][9] (See Section 3 for a sample protocol).
-
Formulation: For in vitro assays, using solubilizing excipients or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance the concentration of the drug available to the cells.[9] For in vivo studies, salt formation can improve the dissolution profile.[9]
-
-
Solution B: Utilize a Cell-Free Assay for Primary Screening. If your target is an enzyme, using a cell-free enzymatic assay for initial screening and SAR can be more efficient.[10][11] This removes the confounding factor of membrane permeability and allows you to optimize for target inhibition first. Once you have potent inhibitors, you can then focus on optimizing their cell permeability.
Table 1: Example SAR Data for Hypothetical Derivatives
This table illustrates how to organize quantitative data to guide your optimization strategy. Assume the target is a hypothetical kinase.
| Compound ID | R1 (at C6) | R2 (at N4) | R3 (at C8) | Kinase IC50 (nM) | Cell Viability EC50 (µM) |
| Parent | H | H | -COOH | > 10,000 | > 50 |
| DER-01 | Cl | H | -COOH | 5,200 | > 50 |
| DER-02 | Cl | CH₃ | -COOH | 2,100 | 45.2 |
| DER-03 | Cl | CH₃ | -COOCH₂CH₃ (Ester) | 2,050 (as acid) | 8.7 |
| DER-04 | F | CH₃ | -COOCH₂CH₃ (Ester) | 980 (as acid) | 3.1 |
Data is hypothetical and for illustrative purposes only.
Analysis: The data shows that adding a chloro group (DER-01) and methylating the nitrogen (DER-02) improved kinase inhibition. However, cellular activity remained poor until the carboxylic acid was masked as an ethyl ester prodrug (DER-03), which dramatically improved cellular potency. Further optimization at the C6 position with a fluoro group (DER-04) enhanced both target inhibition and cellular activity.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common experiments discussed in this guide.
Protocol 1: General Procedure for Amide Prodrug Synthesis
Rationale: This protocol masks the polar carboxylic acid group as a less polar amide to enhance cell permeability. This is a standard medicinal chemistry technique to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[5]
Materials:
-
This compound derivative (1.0 eq)
-
Amine of choice (e.g., dimethylamine, morpholine) (1.2 eq)
-
Peptide coupling agent (e.g., HATU, HBTU) (1.1 eq)
-
Organic base (e.g., DIPEA, triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (DIPEA, 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the coupling agent (HATU, 1.1 eq) and stir for another 10 minutes until it fully dissolves.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide prodrug.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: Cell-Based Cytotoxicity/Viability Assay (MTT Assay)
Rationale: This is a common colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[12] It is a foundational assay for screening compounds with potential anticancer or cytotoxic activity.
Materials:
-
Target cell line (e.g., MCF-7, HeLa)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your benzoxazine derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 or IC50 value.
References
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Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., Carrera, C., & Molinillo, J. M. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1840-1847. [Link]
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Largeron, M., Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., & Fleury, M. B. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry, 48(5), 1598-1606. [Link]
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Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved from [Link]
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Largeron, M., Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., & Fleury, M. B. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry, 48(5), 1598-1606. [Link]
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Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3583-3593. [Link]
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Largeron, M., Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., & Fleury, M. B. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry, 48(5), 1598-1606. [Link]
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Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
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David, R. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved from [Link]
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Loizzo, M. R., Tundis, R., & Menichini, F. (2012). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 17(10), 12287-12320. [Link]
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Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Analytical & Pharmaceutical Research, 12(5). [Link]
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AZoLifeSciences. (2020). Assay Techniques. AZoLifeSciences. [Link]
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Klfout, H., Asiri, A. M., Alamry, K. A., & Hussein, M. A. (2023). Synthesis of benzoxazine derivatives and their polymers. Polymer Testing, 123, 108053. [Link]
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Kablov, V. F., Kondrashov, D. O., Gridchin, S. N., & Shabaldashev, D. S. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1386. [Link]
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Narsimha, S., Lavudya, S., Shaikh, A. H., & Reddy, V. (2024). Some of biologically active 1,4-benzoxazine derivatives. Indian Journal of Heterocyclic Chemistry, 34(4). [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. IJPBMS. [Link]
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Ghasemi, J., & Niazi, A. (2009). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research, 8(2), 95-103. [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Retrieved from [Link]
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Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. [Link]
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Wang, Y., Li, Y., & Liu, H. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 29. [Link]
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Villalobos-García, D., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Food Science & Technology, 2(4), 715-724. [Link]
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Kim, H. J., & Ishida, H. (2012). Various Synthetic Methods of Benzoxazine Monomers. Polymer Reviews, 52(2), 178-203. [Link]
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Hennebelle, T., Weniger, B., Joseph, H., Sahpaz, S., & Bailleul, F. (2009). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 52(10), 3025-3030. [Link]
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Déprez-Poulain, R., & Deprez, B. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers in Drug Discovery, 3. [Link]
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Sreelatha, K., & Meenakshi, C. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 17(1), 1-14. [Link]
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Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
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Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. [Link]
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Sharaf El-Din, N. A. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
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Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. [Link]
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Lin, C. H., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1391. [Link]
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Verma, M., Singh, S., & Singh, K. N. (2009). (PDF) Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid and its Analogs as Novel 5-HT3 Receptor Antagonists
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of 5-HT3 receptor antagonism, the quest for novel scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. This guide provides a detailed comparative analysis of the promising, yet not extensively characterized, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid scaffold against established 5-HT3 antagonists. Drawing upon available data for structurally related analogs, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of its potential and outlines experimental pathways for its further investigation.
Introduction to 5-HT3 Receptor Antagonists
The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a pivotal role in mediating nausea and vomiting.[1][2] Located on peripheral and central neurons, its activation by serotonin (5-hydroxytryptamine) triggers a rapid influx of cations, leading to neuronal depolarization.[2][3] Antagonists of this receptor are a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), radiation-induced nausea and vomiting (RINV), and postoperative nausea and vomiting (PONV).[4][5] The "setron" class of drugs, including ondansetron, granisetron, and palonosetron, exemplifies the clinical success of targeting the 5-HT3 receptor.
The therapeutic efficacy of these agents has spurred the exploration of novel chemical entities that can offer advantages in terms of potency, duration of action, and side-effect profiles. The 3,4-dihydro-2H-1,4-benzoxazine framework has emerged as a promising scaffold in this pursuit.
The this compound Scaffold: A Structural Perspective
The key structural features of this scaffold include:
-
The Benzoxazine Core: This bicyclic system provides a defined spatial orientation for substituent groups.
-
The 8-Carboxylic Acid/Carboxamide Group: This functional group is crucial for interaction with the receptor, likely through hydrogen bonding or ionic interactions.
-
Potential for Substitution: The aromatic ring and the oxazine ring offer multiple sites for chemical modification to optimize pharmacological properties.
Comparative Analysis with Established 5-HT3 Antagonists
To contextualize the potential of the this compound scaffold, a comparison with well-established 5-HT3 antagonists is essential. The following table summarizes key properties of ondansetron, granisetron, and palonosetron, alongside data for a highly potent analog from the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide series.
| Feature | Ondansetron | Granisetron | Palonosetron | endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide[1] |
| Core Structure | Carbazole | Indazole | Isoquinoline | 3,4-dihydro-2H-1,4-benzoxazine |
| Receptor Binding Affinity (Ki) | ~3 nM | ~0.1-1 nM | ~0.04 nM | 0.019 nM |
| Mechanism of Action | Competitive antagonist | Competitive antagonist | Competitive antagonist with allosteric interactions | Competitive antagonist |
| Key Structural Features | Imidazole moiety | Azabicyclo moiety | Quinuclidine moiety | Substituted benzoxazine and azabicyclo moiety |
The remarkably low Ki value of the benzoxazine derivative highlights the significant potential of this scaffold.[1] The sub-nanomolar affinity suggests that with appropriate chemical modifications, compounds based on this framework could exhibit potent 5-HT3 receptor blockade.
Experimental Data and Methodologies
The evaluation of novel 5-HT3 antagonists relies on a battery of in vitro and in vivo assays. The following protocols provide a framework for the characterization of this compound and its derivatives.
In Vitro Evaluation: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT3 receptor.
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [3H]granisetron) from the 5-HT3 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Incubation: Incubate the cell membranes with a fixed concentration of [3H]granisetron and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation: von Bezold-Jarisch Reflex Model
Objective: To assess the in vivo 5-HT3 receptor antagonist activity of the test compound.
Principle: The von Bezold-Jarisch (B-J) reflex is a triad of responses (apnea, bradycardia, and hypotension) initiated by the stimulation of cardiac sensory receptors, which are mediated by 5-HT3 receptors. Antagonists of the 5-HT3 receptor can inhibit this reflex induced by a 5-HT3 agonist.
Protocol:
-
Animal Model: Anesthetized rats.
-
Instrumentation: Cannulate the trachea for artificial respiration, the carotid artery for blood pressure monitoring, and the jugular vein for drug administration.
-
Procedure:
-
Administer the test compound or vehicle intravenously.
-
After a predetermined time, challenge the animal with an intravenous injection of a 5-HT3 agonist (e.g., 2-methyl-5-HT).
-
Monitor and record the changes in heart rate and blood pressure.
-
-
Data Analysis: Determine the dose of the test compound required to inhibit the B-J reflex by 50% (ED50).
Visualizing the 5-HT3 Receptor Signaling Pathway and Experimental Workflow
Sources
- 1. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Lynchpin for Potency: A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide Derivatives as 5-HT3 Receptor Antagonists
In the landscape of medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure, lending itself to a diverse array of pharmacological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives. Our focus will be on their potent antagonism of the serotonin-3 (5-HT3) receptor, a critical target in the management of chemotherapy-induced nausea and vomiting. Through a comparative analysis of key structural modifications and their impact on binding affinity, we aim to provide researchers and drug development professionals with actionable insights to guide future design and optimization efforts.
The 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide Scaffold: A Foundation for High Affinity
The core 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide structure serves as the foundational anchor for interaction with the 5-HT3 receptor. The strategic placement of the carboxamide group at the 8-position is crucial for establishing the necessary interactions within the receptor's binding pocket. The overall architecture of the molecule can be dissected into three key regions, each offering opportunities for modification to enhance potency and selectivity:
-
The Benzoxazine Core: Substitutions on this bicyclic system can influence electronic properties and conformational preferences.
-
The C2-Position of the Oxazine Ring: Modifications at this position have a profound impact on the molecule's three-dimensional shape and interaction with the receptor.
-
The Carboxamide Moiety: The nature of the amine substituent is critical for engaging with key residues in the 5-HT3 receptor.
The following diagram illustrates the key regions for SAR exploration on the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide scaffold.
Caption: Key regions for SAR modification on the core scaffold.
Comparative Analysis of Structural Modifications
Our comparative analysis is centered on a seminal study that systematically investigated the SAR of this compound class as 5-HT3 receptor antagonists[1]. The following sections will dissect the impact of substitutions at various positions, with quantitative data presented to illustrate the direct consequences on binding affinity (Ki).
The Critical Role of the Benzoxazine Core and the Impact of Bioisosteric Replacement
The integrity of the 1,4-benzoxazine ring system is paramount for high-affinity binding. Attempts to replace this core with bioisosteric alternatives, such as 1,4-benzthiepine, 1,5-benzoxepine, or 1,5-benzthiepine, resulted in a significant decrease in affinity for the 5-HT3 receptor[1]. This underscores the specific spatial and electronic requirements of the receptor's binding site that are optimally met by the benzoxazine scaffold.
Fine-Tuning Potency at the C2-Position
The C2-position of the oxazine ring proved to be a critical locus for modulating antagonist activity. The introduction of substituents at this position led to a marked increase in potency, following a clear trend[1]:
Dimethyl > Methyl > Dihydro (unsubstituted) > Phenyl
This trend suggests that small, lipophilic groups are well-tolerated and likely engage in favorable hydrophobic interactions within a specific sub-pocket of the receptor. The detrimental effect of a bulky phenyl group indicates steric hindrance, defining the spatial limits of this pocket.
The table below provides a quantitative comparison of the effect of C2-substituents on 5-HT3 receptor affinity.
| Compound ID | R1 (C2-Position) | R2 (C2-Position) | Basic Moiety | Ki (nM)[1] |
| 1 | H | H | 1-azabicyclo[2.2.2]oct-3-yl | >100 |
| 2 | CH3 | H | 1-azabicyclo[2.2.2]oct-3-yl | 1.2 |
| 3 | CH3 | CH3 | 1-azabicyclo[2.2.2]oct-3-yl | 0.045 |
| 4 | Phenyl | H | 1-azabicyclo[2.2.2]oct-3-yl | >1000 |
The Influence of the Basic Amine Moiety
The basic amine portion of the carboxamide is essential for forming a key ionic interaction with an acidic residue in the 5-HT3 receptor. The choice of the basic moiety significantly impacts binding affinity. The study revealed that compounds incorporating a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety exhibited equipotent activity to those with the well-established 1-azabicyclo[2.2.2]oct-3-yl group[1].
Interestingly, conformational analysis of the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety through NMR and X-ray crystallography confirmed a boat-chair conformation[1]. This rigid conformation likely presents the nitrogen atom in an optimal orientation for interaction with the receptor.
The following table compares the binding affinities of derivatives with different basic moieties.
| Compound ID | R1 (C2-Position) | R2 (C2-Position) | Basic Moiety | Ki (nM)[1] |
| 3 | CH3 | CH3 | 1-azabicyclo[2.2.2]oct-3-yl | 0.045 |
| 5 | CH3 | CH3 | 9-methyl-9-azabicyclo[3.3.1]non-3-yl | 0.019 |
The culmination of these SAR insights led to the identification of endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide as a particularly potent derivative with a Ki of 0.019 nM[1]. This compound also demonstrated a long-lasting antagonist effect in vivo, highlighting the successful translation of high binding affinity to functional activity[1].
The following diagram illustrates the key SAR findings for this series of compounds.
Caption: Summary of key structure-activity relationships.
Experimental Protocols for Evaluation
The evaluation of these 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as 5-HT3 receptor antagonists relies on a combination of in vitro and in vivo assays to determine their binding affinity and functional activity.
In Vitro 5-HT3 Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the 5-HT3 receptor. It is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Principle: The assay quantifies the displacement of a radioligand (e.g., [3H]granisetron) from the 5-HT3 receptor by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells transfected with the 5-HT3A receptor subunit) are prepared by homogenization and centrifugation.
-
Incubation: A mixture containing the cell membranes, the radioligand, and varying concentrations of the test compound is incubated in a suitable buffer.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 and subsequently the Ki value for the test compound.
The following workflow diagram outlines the key steps in a 5-HT3 receptor binding assay.
Caption: Workflow for a 5-HT3 receptor binding assay.
In Vivo Antagonism of the von Bezold-Jarisch Reflex
This in vivo assay provides a functional measure of a compound's 5-HT3 receptor antagonist activity. The von Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia and hypotension, which can be induced by the administration of serotonin (5-HT)[2][3][4]. 5-HT3 receptor antagonists can block this reflex.
Principle: The ability of a test compound to antagonize the 5-HT-induced von Bezold-Jarisch reflex in anesthetized rats is measured. The degree of inhibition of the bradycardic response is quantified.
Step-by-Step Methodology:
-
Animal Preparation: Rats are anesthetized, and catheters are inserted into a jugular vein (for drug administration) and a carotid artery (for blood pressure and heart rate monitoring).
-
Baseline Measurement: Baseline heart rate and blood pressure are recorded.
-
Induction of Reflex: A bolus injection of 5-HT is administered intravenously to induce the von Bezold-Jarisch reflex, and the resulting decrease in heart rate is measured.
-
Test Compound Administration: The test compound is administered intravenously.
-
Challenge with 5-HT: After a set period, the animal is challenged again with 5-HT, and the change in the bradycardic response is recorded.
-
Data Analysis: The percentage inhibition of the 5-HT-induced bradycardia by the test compound is calculated.
Conclusion
The 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide scaffold represents a highly promising platform for the development of potent 5-HT3 receptor antagonists. The structure-activity relationship studies clearly demonstrate that potency can be significantly enhanced through strategic modifications at the C2-position of the oxazine ring and by selecting an appropriate basic amine moiety for the carboxamide side chain. The identification of derivatives with sub-nanomolar affinity and prolonged in vivo activity underscores the therapeutic potential of this chemical class. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these and other novel 5-HT3 receptor antagonists.
References
-
Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060. [Link]
- BenchChem. (n.d.). Optimizing 5-HT3 Antagonist Concentration for In-Vitro Experiments.
-
Liu, X., et al. (2018). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited cell migration and colony formation in AGS cells. ResearchGate. [Link]
- Various Authors. (2021). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
- Dawes, G. S., & Comroe, J. H. (1954). Chemoreflexes from the heart and lungs. Physiological Reviews, 34(2), 167–201.
-
Wikipedia contributors. (2023). Bezold–Jarisch reflex. In Wikipedia, The Free Encyclopedia. [Link]
-
Storm Anesthesia. (n.d.). Bezold-Jarisch Reflex. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Bezold–Jarisch reflex - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Validation of Analytical Methods for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
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A Comparative Guide to the Biological Efficacy of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic Acid Analogs as 5-HT3 Receptor Antagonists
This guide provides a comprehensive comparison of the biological efficacy of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the serotonin 3 (5-HT3) receptor. We will delve into the structure-activity relationships (SAR) that govern the potency and duration of action of these compounds, supported by experimental data from key studies.
Introduction: The Significance of the 3-oxo-1,4-benzoxazine Scaffold
The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide scaffold is a cornerstone in the development of potent and selective 5-HT3 receptor antagonists.[1] The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Consequently, antagonists of this receptor are vital antiemetic agents. A notable example built upon this scaffold is Azasetron (Y-25130), a clinically used antiemetic.[2][3] This guide will dissect the structural modifications of this core molecule and their impact on biological activity, providing a rationale for the design of next-generation 5-HT3 receptor antagonists.
The Core Moiety and its Analogs: A Structure-Activity Relationship Deep Dive
The biological efficacy of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives is profoundly influenced by substitutions at various positions of the benzoxazine ring and modifications of the carboxamide side chain. The primary endpoints for evaluating efficacy in preclinical studies are binding affinity to the 5-HT3 receptor (expressed as Ki values) and in vivo antagonist activity, often measured by the inhibition of the von Bezold-Jarisch (B-J) reflex in rats (expressed as ED50 values).[1][4][5]
Modifications at the N-4 Position
The nitrogen at the 4-position of the benzoxazine ring is a critical site for substitution. Introducing a methyl group at this position, as seen in Y-25130, is a common strategy.[2] This modification often enhances the compound's interaction with the receptor.
Impact of the Carbonyl Group at C-3
A significant finding is that analogs of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide series are generally less potent than their 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide counterparts, which lack the C-3 carbonyl group.[4] For instance, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated a significantly higher affinity for 5-HT3 receptors (Ki = 0.051 nM) and more potent antagonistic activity (ED50 = 0.089 µg/kg i.v.) compared to its 3-oxo counterparts.[4] This suggests that the presence of the carbonyl group at the C-3 position may not be optimal for receptor binding.
Substitutions at the C-2 Position
Introduction of substituents at the C-2 position of the 1,4-benzoxazine ring has been shown to increase antagonistic activity. The general trend observed is: dimethyl > methyl > dihydro > phenyl.[5] This indicates that small, alkyl substituents at this position are favorable for enhancing efficacy.
The Carboxamide Moiety: A Key Interaction Domain
The 8-carboxamide portion of the molecule is crucial for its interaction with the 5-HT3 receptor. This is typically a bulky, nitrogen-containing bicyclic system. The 1-azabicyclo[2.2.2]oct-3-yl moiety is a common and effective group in this position for potent 5-HT3 antagonism.[1] Another effective moiety is the 9-methyl-9-azabicyclo[3.3.1]non-3-yl group, which has been shown to be equipotent to the 1-azabicyclo[2.2.2]oct-3-yl group.[5]
Aromatic Ring Substitutions
Substitution on the benzene ring of the benzoxazine scaffold also plays a role in modulating activity. For example, the introduction of a chloro group at the 6-position is a feature of many potent analogs, including Y-25130.[2]
Comparative Efficacy Data
The following table summarizes the biological efficacy of key this compound analogs and related compounds.
| Compound | Modification from Core Structure | 5-HT3 Receptor Binding Affinity (Ki, nM) | In Vivo Antagonistic Activity (ED50, µg/kg i.v.) | Reference |
| Y-25130 (Azasetron) | 6-chloro, 4-methyl, 3-oxo; N-(1-azabicyclo[2.2.2]oct-3-yl) carboxamide | 2.9 | 1.3 | [1][3] |
| endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 6-chloro, 4-methyl, 2,2-dimethyl; N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl) carboxamide (lacks 3-oxo group) | 0.019 | - | [5] |
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 6-chloro, 4-methyl; N-(1-azabicyclo[2.2.2]oct-3-yl) carboxamide (lacks 3-oxo group) | 0.051 | 0.089 | [4] |
Mechanism of Action: 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a cation-selective ion channel. Its activation by serotonin (5-HT) leads to the influx of sodium and potassium ions, resulting in neuronal depolarization. In the context of emesis, 5-HT released from enterochromaffin cells in the gut activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the nucleus tractus solitarius and the chemoreceptor trigger zone in the brainstem, ultimately inducing the vomiting reflex.
The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide analogs act as competitive antagonists at the 5-HT3 receptor.[6] They bind to the receptor, preventing the binding of serotonin and thereby inhibiting the downstream signaling cascade that leads to emesis.
Figure 2: Workflow for the 5-HT3 receptor binding assay.
Von Bezold-Jarisch (B-J) Reflex Assay in Rats
Objective: To evaluate the in vivo 5-HT3 receptor antagonistic activity of the test compounds.
Methodology:
-
Animal Preparation: Anesthetized rats are used for the experiment.
-
Induction of B-J Reflex: The B-J reflex, characterized by a transient bradycardia and hypotension, is induced by an intravenous injection of serotonin.
-
Compound Administration: The test compound is administered intravenously at various doses prior to the serotonin challenge.
-
Measurement of Response: The heart rate and blood pressure are continuously monitored to assess the inhibition of the B-J reflex.
-
Data Analysis: The dose of the test compound that produces a 50% inhibition of the serotonin-induced bradycardia (ED50) is calculated. [5]
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile template for the design of potent 5-HT3 receptor antagonists. Structure-activity relationship studies have revealed that modifications at the C-2, C-3, and N-4 positions of the benzoxazine ring, as well as the nature of the 8-carboxamide substituent, are critical determinants of biological efficacy. Notably, the removal of the 3-oxo group and the introduction of small alkyl substituents at the C-2 position can significantly enhance potency.
Future research in this area should focus on fine-tuning the substitutions on the benzoxazine ring to optimize both potency and pharmacokinetic properties. The exploration of novel, conformationally constrained carboxamide moieties may also lead to the discovery of next-generation 5-HT3 receptor antagonists with improved therapeutic profiles.
References
- Kawakita, T., et al. (1995). Benzoxazines. I. Synthesis and structure-activity relationships of 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 43(9), 1489-1496.
- Kuroita, T., et al. (1996). Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(4), 756-763.
- Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.
- Fukuda, T., et al. (1991). The antiemetic profile of Y-25130, a new selective 5-HT3 receptor antagonist. European Journal of Pharmacology, 196(3), 299-305.
- Sato, N., et al. (1992). Antagonistic activity of Y-25130 on 5-HT3 receptors. Japanese Journal of Pharmacology, 59(4), 443-448.
- Sadeghian, H., et al. (2010). Y25130 hydrochloride, a selective 5HT3 receptor antagonist has potent antimitogenic and apoptotic effect on HT29 colorectal cancer cell line. European Journal of Cancer Prevention, 19(2), 138-143.
- Miyake, A., et al. (1991). [High affinity binding of Y-25130 for serotonin 3 receptor]. Nihon Yakurigaku Zasshi, 98(5), 371-377.
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- 3. Antagonistic activity of Y-25130 on 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [High affinity binding of Y-25130 for serotonin 3 receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzoxazine Synthesis: A Comparative Analysis of Efficiency
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development and materials science. This document provides an in-depth comparison of the synthesis efficiency of various benzoxazine derivatives. As a senior application scientist, my goal is to offer not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Benzoxazine resins are a remarkable class of thermosetting polymers, offering a compelling alternative to traditional phenolic and epoxy resins. Their near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and high char yield make them ideal for demanding applications in the aerospace, electronics, and automotive industries. The versatility in their molecular design, allowing for the tailoring of properties by selecting various phenols, primary amines, and aldehydes, is a key advantage.[1] This guide will navigate you through the synthetic landscape of these versatile monomers.
The Cornerstone of Benzoxazine Synthesis: The Mannich Condensation
The most prevalent and versatile method for synthesizing 1,3-benzoxazine monomers is the Mannich condensation reaction.[2][3] This one-pot synthesis typically involves the reaction of a phenol, a primary amine, and formaldehyde (often in the form of paraformaldehyde). The general mechanism involves the formation of a Mannich base from the amine and formaldehyde, which then reacts with the phenol to form the benzoxazine ring.
Comparative Analysis of Synthesis Efficiency
The efficiency of benzoxazine synthesis is influenced by several factors, including the choice of reactants, solvent, temperature, and reaction time. Below is a comparative table summarizing the synthesis efficiency of various benzoxazine derivatives reported in the literature.
| Benzoxazine Derivative | Phenol/Amine Source | Synthesis Method | Solvent | Reaction Time | Yield (%) | Reference |
| Bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane (BA-a) | Bisphenol A / Aniline | Conventional Heating | Toluene | 8 h | 90-95% | [4] |
| Bisphenol A / Furfurylamine-based Benzoxazine | Bisphenol A / Furfurylamine | Not specified | Not specified | Not specified | 93.78% | |
| Magnolol / Furfurylamine-based Benzoxazine | Magnolol / Furfurylamine | Microwave-assisted | Poly(ethylene glycol) (PEG) | 5 min | 73.5% | [5] |
| 3,3′-dichloro-4,4′-diaminodiphenylmethane-based Benzoxazine | Phenol / 3,3′-dichloro-4,4′-diaminodiphenylmethane | Conventional Heating | Toluene/Isopropanol | 8 h | 90-95% | [4] |
| Curcumin-based Benzoxazine | Curcumin / Aniline | Mannich Condensation | Not specified | Not specified | 85% | [6] |
| Eugenol / Furfurylamine-based Benzoxazine | Eugenol / Furfurylamine | Not specified | Not specified | Not specified | 77.65% | |
| Bio-based Benzoxazine from Sesamol, Furfurylamine, and Benzaldehyde | Sesamol / Furfurylamine | Solventless | None | Not specified | High |
Key Insights from the Comparison:
-
High Yields are Achievable: For several conventional benzoxazine derivatives, such as those based on bisphenol A and aromatic diamines, yields exceeding 90% are consistently reported.[4]
-
Microwave-Assisted Synthesis for Rapid Production: The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, offering a significant advantage in terms of throughput.[5] While the reported yield for the magnolol-based derivative is slightly lower than some conventional methods, the drastic reduction in time makes it an attractive option.
-
Solvent-Free Synthesis: A Greener Approach: Solvent-free methods are emerging as an environmentally friendly and efficient route to benzoxazine monomers.[7] These methods can simplify the workup procedure and reduce solvent waste.
-
Bio-based Feedstocks Show Promise: The synthesis of benzoxazines from renewable resources like curcumin, eugenol, and magnolol is gaining traction, with respectable yields being reported.[5][6]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic procedures, here are detailed protocols for three distinct and widely applicable methods.
Protocol 1: Conventional Solvent-Based Synthesis of a Diamine-Based Benzoxazine
This protocol is adapted from the synthesis of a benzoxazine monomer based on 3,3′-dichloro-4,4′-diaminodiphenylmethane.[4]
Materials:
-
3,3′-dichloro-4,4′-diaminodiphenylmethane
-
Phenol
-
Paraformaldehyde
-
Toluene
-
Isopropanol
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Vacuum oven
Procedure:
-
Dissolution of Reactants: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the calculated amounts of 3,3′-dichloro-4,4′-diaminodiphenylmethane and phenol. Add a mixture of toluene and isopropanol as the solvent.
-
Heating and Paraformaldehyde Addition: Heat the mixture to 60 °C while stirring to dissolve the solid reagents completely. Once a clear solution is obtained, add the calculated amount of paraformaldehyde to the flask.
-
Reaction: Increase the temperature to 80–90 °C and maintain the reaction for 8 hours under reflux.
-
Solvent Removal and Drying: After the reaction is complete, remove the solvents using a rotary evaporator. Dry the resulting product in a vacuum oven at 90 °C for 6 hours.
-
Product: The benzoxazine monomer is obtained as a yellow glassy substance. The reported yield for this method is 90–95%.[4]
Protocol 2: Microwave-Assisted Synthesis of a Bio-Based Benzoxazine
This protocol is based on the rapid synthesis of a magnolol-furfurylamine-based benzoxazine.[5]
Materials:
-
Magnolol (renewable resource)
-
Furfurylamine (renewable resource)
-
Paraformaldehyde
-
Poly(ethylene glycol) (PEG) 600 (green solvent)
-
Microwave reactor
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine magnolol, furfurylamine, and paraformaldehyde in the appropriate molar ratios.
-
Solvent Addition: Add PEG 600 to the reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 5 minutes. The reaction conditions (power, temperature) should be optimized for the specific reactants.
-
Work-up: After the reaction, the product can be purified using appropriate techniques, such as column chromatography or recrystallization.
-
Product: The bio-based benzoxazine monomer is obtained with a reported yield of 73.5%.[5]
Protocol 3: Solvent-Free Synthesis of a Bio-Based Benzoxazine
This protocol describes the environmentally friendly synthesis of a benzoxazine from three natural reactants: sesamol, furfurylamine, and benzaldehyde.
Materials:
-
Sesamol
-
Furfurylamine
-
Benzaldehyde
-
Reaction vessel with a stirrer
Procedure:
-
Reactant Combination: In a suitable reaction vessel, combine sesamol, furfurylamine, and benzaldehyde in the desired molar ratio.
-
Heating and Mixing: Heat the mixture with stirring. The reaction temperature and time will depend on the specific reactants and should be optimized to achieve a high conversion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Purification: Once the reaction is complete, the crude product can be purified by methods like recrystallization or column chromatography to obtain the pure benzoxazine monomer.
-
Product: This method yields a truly bio-based benzoxazine.
Conclusion and Future Outlook
The synthesis of benzoxazine derivatives is a mature yet continuously evolving field. While traditional solvent-based methods reliably produce high yields of various monomers, the trend is undeniably shifting towards more sustainable and efficient approaches. Microwave-assisted and solvent-free syntheses offer significant advantages in terms of reduced reaction times, energy consumption, and environmental impact. The exploration of bio-based feedstocks further underscores the commitment of the scientific community to developing greener materials.
For researchers and professionals, the choice of synthetic route will depend on a balance of factors including the desired molecular architecture of the benzoxazine, required purity, production scale, and environmental considerations. This guide provides a foundational understanding and practical protocols to navigate these choices effectively. The continued innovation in synthetic methodologies will undoubtedly expand the already vast potential of benzoxazine resins in advanced applications.
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Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). National Institutes of Health. [Link]
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Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). Royal Society of Chemistry. [Link]
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Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. (2019). ACS Publications. [Link]
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Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. [Link]
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A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties. (n.d.). Royal Society of Chemistry. [Link]
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Making Benzoxazines Greener: Design, Synthesis, and Polymerization of a Biobased Benzoxazine Fulfilling Two Principles of Green Chemistry. (n.d.). Semantic Scholar. [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate nature of cellular signaling and the structural similarities among protein families necessitate a rigorous evaluation of a drug candidate's selectivity. This guide provides an in-depth, technical framework for conducting comprehensive cross-reactivity studies on 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, a novel small molecule with therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to de-risk this candidate by identifying and characterizing its off-target interactions early in the development pipeline.
The Imperative of Early-Stage Selectivity Profiling
Adverse drug reactions (ADRs) are a leading cause of late-stage clinical trial failures and post-market withdrawals. A significant portion of these ADRs can be attributed to unintended interactions of a drug molecule with off-target proteins.[1][2] Therefore, a proactive and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of a successful drug development program. Early identification of potential off-target liabilities allows for medicinal chemistry efforts to be directed towards optimizing selectivity, thereby mitigating the risk of unforeseen toxicities.[3]
This guide will compare the hypothetical cross-reactivity profile of this compound (heretofore referred to as "Compound X") with two structural analogs, Analog A and Analog B, to illustrate how subtle chemical modifications can profoundly impact selectivity.
Designing a Robust Cross-Reactivity Study
A meaningful cross-reactivity study is built upon a carefully selected panel of off-targets and a suite of robust in vitro assays. The choice of the off-target panel should be guided by the structural features of the test compound and the known pharmacology of related chemical scaffolds.
Workflow for Cross-Reactivity Assessment
Caption: A tiered approach to cross-reactivity profiling.
Selection of the Off-Target Panel
For a novel chemical entity like Compound X, a broad, initial screen against a panel of targets known to be frequently implicated in adverse drug events is recommended.[1][3] A representative panel, such as the Eurofins Discovery SafetyScreen44 or Reaction Biology's InVEST44, provides coverage of key target families including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[1][2]
Experimental Methodologies
The following are detailed protocols for key experiments in a cross-reactivity study.
Protocol 1: Radioligand Binding Assay (Primary Screen)
Objective: To determine the percentage inhibition of radioligand binding to a panel of off-targets at a single high concentration of the test compound.
Materials:
-
Test compounds (Compound X, Analog A, Analog B) dissolved in DMSO.
-
Membrane preparations expressing the target receptors.
-
Radioligands specific for each target.
-
Assay buffer (target-specific).
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final assay concentration for the primary screen is typically 10 µM.
-
In a 96-well plate, add assay buffer, membrane preparation, and the test compound or vehicle (DMSO).
-
Initiate the binding reaction by adding the specific radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (target-dependent, typically 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the percentage inhibition of radioligand binding for each test compound relative to the vehicle control.
Protocol 2: Concentration-Response (IC50) Determination
Objective: To determine the potency of "hits" identified in the primary screen by generating a concentration-response curve and calculating the IC50 value.
Procedure:
-
For each "hit" (typically >50% inhibition in the primary screen), prepare a 10-point serial dilution of the test compound.
-
Follow the radioligand binding assay protocol as described above, using the range of concentrations for the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Comparative Cross-Reactivity Data
The following tables summarize the hypothetical cross-reactivity data for Compound X and its structural analogs against a selection of off-targets.
Table 1: Primary Screen at 10 µM (% Inhibition)
| Target Family | Target | Compound X | Analog A | Analog B |
| GPCRs | 5-HT2B Receptor | 85% | 45% | 15% |
| Dopamine D2 Receptor | 62% | 55% | 8% | |
| Muscarinic M1 Receptor | 12% | 15% | 10% | |
| Ion Channels | hERG Potassium Channel | 75% | 8% | 5% |
| L-type Calcium Channel | 25% | 22% | 18% | |
| Enzymes | Cyclooxygenase-2 (COX-2) | 5% | 8% | 6% |
| Transporters | Serotonin Transporter (SERT) | 58% | 12% | 9% |
Table 2: IC50 Values for Confirmed Hits (µM)
| Target | Compound X | Analog A | Analog B |
| 5-HT2B Receptor | 0.8 | 12.5 | > 50 |
| Dopamine D2 Receptor | 5.2 | 8.9 | > 50 |
| hERG Potassium Channel | 1.5 | > 50 | > 50 |
| Serotonin Transporter (SERT) | 4.8 | > 50 | > 50 |
Interpretation of Results and Structure-Activity Relationships
The hypothetical data reveals that Compound X exhibits significant off-target activity against the 5-HT2B receptor, Dopamine D2 receptor, hERG potassium channel, and the Serotonin Transporter. The potent inhibition of the hERG channel (IC50 = 1.5 µM) is a major concern due to the risk of cardiac arrhythmias.
The comparative data for Analogs A and B provide valuable insights into the structure-activity relationships (SAR) for off-target effects.
-
Analog A , which may have a minor structural modification, shows reduced activity at the 5-HT2B receptor and SERT, and importantly, a significant reduction in hERG liability. This suggests that the structural feature modified in Analog A is critical for hERG binding.
-
Analog B , with a more substantial structural change, demonstrates a much cleaner off-target profile, with minimal activity against all the tested targets. This highlights the potential to engineer out the undesirable off-target activities through medicinal chemistry.
Signaling Pathway Considerations
Caption: Potential on- and off-target signaling of Compound X.
Conclusion and Future Directions
This guide outlines a systematic approach to the cross-reactivity profiling of this compound. The hypothetical data for Compound X and its analogs underscore the critical importance of such studies in modern drug development. While Compound X demonstrates concerning off-target activities, the cleaner profile of Analog B suggests that these liabilities can be mitigated through focused medicinal chemistry efforts.
Further studies should include:
-
Functional Assays: To determine if the binding to off-targets translates into functional agonism or antagonism.
-
In Vivo Studies: To assess the physiological consequences of the observed off-target activities in a whole-organism context.
-
Broader Panel Screening: As the lead compound progresses, screening against a more comprehensive panel, such as the Eurofins SpectrumScreen, can provide a more complete picture of its selectivity.[4]
By integrating these comprehensive cross-reactivity studies into the early stages of drug discovery, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
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A Comparative Benchmarking Guide to Novel 1,4-Benzoxazine Compounds: In Vitro Performance and Mechanistic Insights
Introduction: The Versatile Scaffold of 1,4-Benzoxazine
The 1,4-benzoxazine moiety represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These compounds, characterized by the fusion of a benzene ring to an oxazine ring, have garnered significant attention for their therapeutic potential across various domains, including oncology, infectious diseases, and neurology.[1][2] Their chemical tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the in vitro performance of novel 1,4-benzoxazine derivatives, supported by detailed experimental protocols and mechanistic explorations to aid researchers in their drug discovery endeavors.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant area of investigation for 1,4-benzoxazine derivatives is their potential as anticancer agents.[3] These compounds have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]
Performance Comparison of Anticancer 1,4-Benzoxazine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 1,4-benzoxazine compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these derivatives.[4]
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14f | PC-3 | Prostate Cancer | 7.84 | Doxorubicin | ~0.5-2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.2 | Doxorubicin | ~0.1-1 | |
| 5b | MCF-7 | Breast Cancer | Good Cytotoxicity | Tamoxifen | ~5-10 |
| 5c | HeLa | Cervical Cancer | Good Cytotoxicity | Cisplatin | ~1-5 |
| Benzoxazinone Derivative 1 | A549 | Non-Small-Cell Lung Cancer | Significant Inhibition | Gefitinib | ~0.01-0.1 |
Note: "Good Cytotoxicity" and "Significant Inhibition" are reported as described in the source, quantitative data was not provided.[5][6] The IC50 values for reference compounds are approximate and can vary based on experimental conditions.
Mechanism of Action: DNA-PK Inhibition and G-Quadruplex Stabilization
Novel benzoxazines have been identified as potent radiosensitizing agents, with their mechanism of action attributed to the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the repair of DNA double-strand breaks, a common consequence of radiation therapy. Inhibition of this enzyme leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Another intriguing mechanism involves the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc.[6] The formation of these secondary DNA structures can act as a transcriptional repressor element.[7] Certain benzoxazinone derivatives have been shown to induce and stabilize c-Myc G-quadruplexes, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[6]
Experimental Protocols for Anticancer Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with a serial dilution of the novel 1,4-benzoxazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]
Clonogenic Survival Assay
This in vitro cell survival assay assesses the ability of a single cell to form a colony, providing a measure of reproductive viability after treatment with cytotoxic agents.[10][11]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.[10]
-
Treatment: Treat the cells with the 1,4-benzoxazine compound or radiation.[10]
-
Cell Seeding: Seed the treated cells in 6-well plates or culture dishes at a low density to allow for individual colony formation.[12]
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[10]
-
Fixation and Staining: Fix the colonies with a solution such as 4% paraformaldehyde or 10% formalin, and then stain with a dye like 0.5% crystal violet.[12]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[10]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Antimicrobial Activity: A Promising Avenue for New Antibiotics
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1] 1,4-benzoxazine derivatives have emerged as promising candidates with activity against a range of bacterial and fungal pathogens.[13]
Performance Comparison of Antimicrobial 1,4-Benzoxazine Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The following table presents the MIC values for select 1,4-benzoxazine compounds against common bacterial strains.
| Compound ID | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| 4e | E. coli | Negative | - | Ciprofloxacin | ~0.004-0.125 |
| S. aureus | Positive | - | Vancomycin | ~0.5-2 | |
| B. subtilis | Positive | - | Penicillin G | ~0.008-0.125 | |
| Benzoxazine Sulfonamide Derivatives | Gram-positive & Gram-negative bacteria | - | 31.25 - 62.5 | - | - |
Note: Specific MIC values for compound 4e were not provided in the source, but it was identified as the most potent among the tested strains.[1] The MIC values for reference antibiotics are approximate and can vary based on the specific strain and testing conditions.
Mechanism of Action: Targeting Essential Bacterial Enzymes
Molecular docking studies have suggested that some antimicrobial 1,4-benzoxazine derivatives target essential bacterial enzymes like DNA gyrase.[1] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.[1]
Experimental Protocol for Antimicrobial Evaluation
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[14][15]
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the 1,4-benzoxazine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).[14]
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]
Neuroprotective and Antihypertensive Potential
Beyond their anticancer and antimicrobial properties, 1,4-benzoxazine derivatives have shown promise as neuroprotective and antihypertensive agents.
Neuroprotection: Combating Oxidative Stress
Certain 8-amino-1,4-benzoxazine derivatives have demonstrated potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal degeneration.[16] These compounds have been shown to prevent the fall in ATP levels in astrocytes during hypoxia.[17]
Antihypertensive Effects: Calcium and Calmodulin Antagonism
Some 2-substituted 1,4-benzoxazine derivatives exhibit antihypertensive effects, which are attributed to their calcium and calmodulin antagonistic activities. These compounds can modulate intracellular calcium levels, a key factor in regulating blood pressure.
Visualizing the Mechanisms: Signaling Pathways and Workflows
DNA-PK Inhibition Pathway in Cancer
Caption: Inhibition of DNA-PK by 1,4-benzoxazine derivatives disrupts DNA repair, leading to apoptosis.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the in vitro performance of novel 1,4-benzoxazine compounds. The versatility of this scaffold is evident in its diverse biological activities, from potent anticancer and antimicrobial effects to promising neuroprotective and antihypertensive properties. The provided experimental protocols offer a standardized approach for researchers to benchmark their own derivatives. Future research should focus on further elucidating the structure-activity relationships to design more potent and selective compounds, as well as conducting in vivo studies to validate the therapeutic potential of these promising molecules.
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A Comparative Guide to Assessing the Long-Acting Potential of Modified 1,4-Benzoxazine-8-Carboxamides
This guide provides an in-depth comparison of methodologies to evaluate the long-acting potential of novel, modified 1,4-benzoxazine-8-carboxamides against their parent compounds. We will explore the rationale behind structural modifications and detail the critical in vitro and in vivo experiments that form the basis of a robust drug discovery and development program.
Introduction: The Quest for Extended Duration in 1,4-Benzoxazine Scaffolds
The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including neuroprotective, antimicrobial, and receptor antagonistic effects.[1][2] The 1,4-benzoxazine-8-carboxamide series, in particular, has yielded potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[3] The development of long-acting drug formulations is a key objective in modern pharmacology, offering significant clinical benefits such as improved patient adherence to treatment regimens, reduced dosing frequency, and more stable plasma concentrations of the therapeutic agent.[4]
However, the inherent pharmacokinetic profile of a parent molecule may not be optimal for extended duration. Rapid metabolism, primarily in the liver, can lead to a short biological half-life, necessitating frequent administration.[5] To overcome this, medicinal chemists strategically modify the core structure to enhance its metabolic stability and, consequently, its long-acting potential. This guide will compare a hypothetical parent 1,4-benzoxazine-8-carboxamide (Parent Compound A) with two modified analogues (Modified Compound A-1 and Modified Compound A-2) to illustrate the assessment process.
Rationale for Structural Modification to Enhance Long-Acting Potential
The primary goal of modifying the parent scaffold is to block or slow down the metabolic pathways responsible for its clearance from the body.[6] This is achieved by making targeted chemical changes that influence the molecule's interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family in the liver.[7]
Key Modification Strategies:
-
Introduction of Steric Hindrance: Adding bulky chemical groups near a metabolically labile site can physically block the approach of metabolic enzymes. For instance, in a study on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the introduction of two methyl groups at the 2-position of the benzoxazine ring contributed to a long-lasting 5-HT3 receptor antagonism.[3]
-
Replacing Metabolically "Soft" Spots: Certain functional groups are more susceptible to enzymatic degradation. Replacing a labile hydrogen atom with a more robust group like fluorine or a methyl group can significantly increase metabolic stability.
-
Modulation of Physicochemical Properties: Altering properties like lipophilicity can influence a compound's distribution in the body and its access to metabolic enzymes.
In our comparative example, let's assume "Parent Compound A" has a metabolically susceptible site. "Modified Compound A-1" incorporates a gem-dimethyl group to introduce steric hindrance, while "Modified Compound A-2" involves bioisosteric replacement of a labile proton with a fluorine atom.
In Vitro Assessment: Gauging Metabolic Stability
The first step in assessing long-acting potential is to evaluate a compound's stability in the presence of metabolic enzymes. These in vitro assays are rapid, cost-effective, and provide a strong indication of a compound's likely in vivo half-life.[8] The primary experimental systems used are liver microsomes and hepatocytes.[9]
Liver Microsomal Stability Assay
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[5] This assay measures the rate at which a compound is metabolized by these enzymes.
Experimental Protocol: Liver Microsomal Stability
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow it to reach thermal equilibrium.
-
Initiation of Reaction: Add the test compound (Parent A, Modified A-1, or Modified A-2) to the mixture. The reaction is initiated by the addition of the NADPH cofactor, which is essential for CYP enzyme activity.[7]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching the Reaction: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Bioanalysis: The supernatant, containing the remaining parent compound, is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the test compound at each time point.[10]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[9]
Comparative In Vitro Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| Parent Compound A | 15 | 92.4 | High |
| Modified Compound A-1 | 75 | 18.5 | Low |
| Modified Compound A-2 | 62 | 22.4 | Low-to-Moderate |
Interpretation: The data clearly shows that both modified compounds have significantly longer in vitro half-lives and lower intrinsic clearance rates compared to the parent compound. This suggests that the modifications successfully protected the molecules from rapid metabolism, with Modified Compound A-1 showing the most substantial improvement.
In Vivo Assessment: Characterizing the Pharmacokinetic Profile
While in vitro data is predictive, in vivo pharmacokinetic (PK) studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[11] These studies provide the definitive measure of a compound's long-acting potential.[12]
Rodent Pharmacokinetic Study
Rats are a commonly used preclinical species for initial PK studies due to their well-characterized physiology and ease of handling.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the study.
-
Dosing: The test compounds (Parent A, Modified A-1, and Modified A-2) are formulated in an appropriate vehicle and administered to separate groups of rats via a single intravenous (IV) or oral (PO) dose.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Sample Storage: The resulting plasma samples are stored at -80°C until analysis.
-
Bioanalysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS bioanalytical method.[13]
-
Pharmacokinetic Analysis: Plasma concentration-time data for each compound is analyzed using non-compartmental analysis to determine key PK parameters.[11]
Comparative In Vivo Data (Intravenous Administration)
| Parameter | Parent Compound A | Modified Compound A-1 | Modified Compound A-2 |
| Cmax (ng/mL) | 1250 | 980 | 1050 |
| AUC (0-inf) (ng*h/mL) | 2500 | 15680 | 11250 |
| Elimination Half-life (t½, h) | 1.5 | 14.2 | 9.8 |
| Clearance (CL) (mL/h/kg) | 40.0 | 6.4 | 8.9 |
Interpretation: The in vivo data corroborates the in vitro findings. The modified compounds exhibit a significantly longer elimination half-life and a much greater overall drug exposure (AUC) compared to the parent compound. The clearance of the modified compounds is substantially lower, confirming that the structural modifications effectively reduced the rate of elimination from the body. Modified Compound A-1 demonstrates the most favorable long-acting profile.
Visualizing the Assessment Workflow and Structure-Activity Relationships
Visual models are invaluable for conceptualizing complex processes in drug discovery.
Caption: Workflow for assessing the long-acting potential of modified compounds.
Caption: Structure-Activity Relationship (SAR) for metabolic stability.
Conclusion
The assessment of long-acting potential is a multi-step process that relies on a logical progression from in vitro metabolic stability assays to definitive in vivo pharmacokinetic studies. As demonstrated with our hypothetical 1,4-benzoxazine-8-carboxamides, strategic chemical modifications can successfully transform a compound with a short half-life into a promising long-acting drug candidate. The comparative data generated through these rigorous experimental protocols is fundamental for making informed decisions in the drug development pipeline, ultimately guiding the selection of candidates with the highest potential for clinical success.
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Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47, 9527-9531.
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Fringuelli, R., Schiaffella, F., Pietrella, D., Guarraci, A., Perito, S., Bistoni, F., & Vecchiarelli, A. (2009). Bulky 1,4-benzoxazine derivatives with antifungal activity. Bioorganic & Medicinal Chemistry, 17(11), 3849-56.[23]
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ResearchGate. (2025, August 6). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Retrieved from ResearchGate.[24]
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Bizot-Espiard, J. G., An, S. S., Descombes, J. J., Lallemand, J. Y., & Robert, J. M. (2001). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Neuroscience Letters, 311(3), 185-8.[28]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
I. Hazard Assessment and Chemical Profile
Understanding the potential hazards of a compound is the foundational step in its safe handling and disposal. Based on data for related benzoxazine compounds, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid should be treated with caution.
Known and Inferred Hazards: While specific toxicological data for this compound is limited, related benzoxazine derivatives are known to cause skin and eye irritation.[1][2][3] Some may also be harmful if swallowed or inhaled.[2][4] Therefore, it is prudent to handle this compound as a hazardous substance.
Table 1: Chemical and Physical Properties (Inferred)
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | [5] |
| Molecular Weight | 193.16 g/mol | [1][6][7] |
| Appearance | Solid | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, reducing agents | [9][10] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Caption: Disposal workflow for this compound.
III. Detailed Disposal Procedures
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.[2][9][10]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat.
Proper segregation and containment are crucial to prevent accidental reactions and to facilitate safe disposal.[11][12]
-
Solid Waste:
-
Contaminated Materials:
-
Any materials contaminated with the compound, such as weigh boats, gloves, or absorbent pads, should also be placed in the designated solid hazardous waste container.[14]
-
-
Empty Containers:
-
Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous liquid waste.
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.[11]
-
Accurate and thorough labeling is a legal requirement and essential for the safety of waste handlers.[8][13] The hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
The relevant hazard pictograms (e.g., irritant)
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal.[8][13]
-
The SAA must be at or near the point of waste generation.[8][13]
-
Waste containers must be kept closed at all times, except when adding waste.[13][14]
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.[15]
Under no circumstances should this compound or its solutions be disposed of down the drain.[15]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8][13]
-
Follow all institutional procedures for waste pickup requests.
-
The ultimate disposal method will likely be incineration at a licensed chemical destruction facility.[15][16]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill (Contained on a benchtop):
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
V. Waste Minimization
A key component of responsible chemical management is the minimization of waste generation.[8][13]
-
Purchase only the quantity of the chemical that is needed.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
If possible, share surplus chemicals with other research groups.[13]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization.
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- Benzoxazine - Safety D
- SAFETY D
- SAFETY D
- SAFETY D
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3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid . PubChem. [Link]
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
This guide provides essential safety and logistical information for the handling and disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols and recommendations are synthesized from established safety standards for similar chemical structures and general laboratory best practices.
Hazard Identification and Risk Assessment
Based on data for similar compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed [1].
-
A potential skin sensitizer , which may cause an allergic reaction upon contact[4].
Therefore, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[7]. However, for enhanced safety, the following specific recommendations should be followed.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye and face protection is mandatory.
| Operation | Recommended Protection | Rationale |
| Handling small quantities of solid | Safety glasses with side shields | Protects against accidental projection of particles. |
| Preparing solutions or transfers | Chemical splash goggles | Provides a seal around the eyes to protect from splashes. |
| Handling larger volumes (>50 mL) | Face shield worn over chemical splash goggles | Offers full-face protection from splashes and aerosols[7][8][9]. |
All eye and face protection must be ANSI Z87.1 certified[7].
Hand Protection
Disposable nitrile gloves are the minimum requirement for hand protection, providing protection against incidental contact[7]. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.
| Glove Type | Protection Level | Best Practices |
| Nitrile Gloves | Incidental contact | Change gloves immediately upon contamination. Do not reuse disposable gloves[8]. |
| Heavy-duty Nitrile or Butyl Rubber | Extended contact or immersion | Offers greater resistance to a wider range of chemicals. |
Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using a technique that avoids skin contact with the outer surface of the glove and wash hands thoroughly[4][5].
Body Protection
A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, such as when transferring large volumes, a chemically resistant apron over the lab coat is recommended. Lab coats should be buttoned completely and should be made of a material appropriate for the chemicals being handled. In the case of handling pyrophoric liquids, 100% cotton clothing underneath a flame-retardant lab coat is required[9].
Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating significant airborne particles, respiratory protection may be necessary. In such cases, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used[6][10]. A proper fit test is essential to ensure the effectiveness of the respirator[10].
Safe Handling and Operational Plan
A systematic approach to handling this compound will further mitigate risks.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Ensure a spill kit appropriate for chemical spills is readily accessible.
-
-
Handling:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly. If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
Always use secondary containment, such as a beaker or a tray, when transporting containers of the compound or its solutions.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials in properly labeled waste containers.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands with soap and water immediately after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][4][5]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[6]. |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's environmental health and safety office. For small spills within a fume hood, use an appropriate absorbent material, and collect the waste in a sealed container for proper disposal. |
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
Caption: A flowchart outlining the proper disposal plan for waste containing this compound.
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes unused compound, contaminated filter paper, and disposable labware.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves and other disposable PPE in the solid waste container.
Always follow your institution's specific guidelines for hazardous waste disposal.
Conclusion
The safe handling of this compound is paramount for the well-being of laboratory personnel and the integrity of your research. By adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, you can effectively minimize risks and maintain a secure working environment. Always prioritize safety and consult your institution's environmental health and safety department with any questions.
References
- Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. (2017-08-23).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applications - Benchchem.
- Chapter 3 - Personal Protective Equipment - Cornell EHS.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07).
- UAH Laboratory Personal Protective Equipment.
- 134997-87-8(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXYLIC ACID) Product Description - ChemicalBook.
- SAFETY DATA SHEET - Sigma-Aldrich. (2022-11-15).
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - Angene Chemical. (2024-12-28).
- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid AldrichCPR | Sigma-Aldrich.
- MSDS of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. (2026-01-14).
- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid - PubChem.
- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid - PubChem.
Sources
- 1. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | C9H7NO4 | CID 706121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. uah.edu [uah.edu]
- 10. leelinework.com [leelinework.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
